molecular formula C12H18F12N3O6P3 B575807 Hexakis(2,2-difluoroethoxy)phosphazene CAS No. 186817-57-2

Hexakis(2,2-difluoroethoxy)phosphazene

Cat. No.: B575807
CAS No.: 186817-57-2
M. Wt: 621.193
InChI Key: ZENPVEFDWIHAJJ-UHFFFAOYSA-N
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Description

Hexakis(2,2-difluoroethoxy)phosphazene is a useful research compound. Its molecular formula is C12H18F12N3O6P3 and its molecular weight is 621.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F12N3O6P3/c13-7(14)1-28-34(29-2-8(15)16)25-35(30-3-9(17)18,31-4-10(19)20)27-36(26-34,32-5-11(21)22)33-6-12(23)24/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENPVEFDWIHAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OP1(=NP(=NP(=N1)(OCC(F)F)OCC(F)F)(OCC(F)F)OCC(F)F)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F12N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660131
Record name Hexakis(2,2-difluoroethoxy)cyclotriphosphazene
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Molecular Weight

621.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186817-57-2
Record name Hexakis(2,2-difluoroethoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene
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Foundational & Exploratory

In-Depth Technical Guide to Hexakis(2,2-difluoroethoxy)phosphazene: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hexakis(2,2-difluoroethoxy)phosphazene, a halogenated cyclophosphazene with potential applications in various scientific fields, including materials science and as a reference standard. This document details the synthetic pathway, experimental protocols, and in-depth characterization data.

Chemical Properties and Structure

This compound is a white solid organic compound. The core of the molecule is a phosphazene ring, a six-membered heterocycle consisting of alternating phosphorus and nitrogen atoms. Each phosphorus atom is bonded to two 2,2-difluoroethoxy side chains.

PropertyValue
Molecular Formula C₁₂H₁₈F₁₂N₃O₆P₃
Molecular Weight 621.19 g/mol
CAS Number 186817-57-2
Appearance White Solid
Synonyms 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic substitution of the chlorine atoms on hexachlorocyclotriphosphazene with the sodium salt of 2,2-difluoroethanol. The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF).

Synthesis Workflow

Synthesis_Workflow cluster_0 Salt Formation cluster_1 Nucleophilic Substitution reagent1 Hexachlorocyclotriphosphazene (NPCl₂)₃ product This compound reagent1->product Reacts with reagent2 2,2-Difluoroethanol CHF₂CH₂OH salt Sodium 2,2-difluoroethoxide CHF₂CH₂ONa reagent2->salt Reacts with base Sodium Hydride (NaH) base->salt solvent Anhydrous THF salt->product purification Purification product->purification Followed by

Synthesis workflow for this compound.

Experimental Protocol

Materials:

  • Hexachlorocyclotriphosphazene ((NPCl₂)₃)

  • 2,2-Difluoroethanol (CHF₂CH₂OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of Sodium 2,2-difluoroethoxide:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon/nitrogen inlet, a suspension of sodium hydride in anhydrous THF is prepared under an inert atmosphere.

    • 2,2-Difluoroethanol is added dropwise to the stirred suspension at 0 °C (ice bath).

    • The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2,2-difluoroethoxide.

  • Substitution Reaction:

    • In a separate flame-dried flask under an inert atmosphere, hexachlorocyclotriphosphazene is dissolved in anhydrous THF.

    • The freshly prepared solution of sodium 2,2-difluoroethoxide is then slowly added to the hexachlorocyclotriphosphazene solution at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete substitution. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Work-up and Purification:

    • After completion of the reaction, the solvent is removed under reduced pressure.

    • The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water to remove sodium chloride and any unreacted sodium 2,2-difluoroethoxide.

    • The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis product Synthesized Product nmr NMR Spectroscopy (³¹P, ¹H, ¹³C, ¹⁹F) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms tga Thermogravimetric Analysis (TGA) product->tga dsc Differential Scanning Calorimetry (DSC) product->dsc

Characterization workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusSolventChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzAssignment
³¹P CDCl₃~ 8-10Singlet-P-N ring
¹H CDCl₃~ 5.9Triplet of TripletsJH-F ≈ 54, JH-H ≈ 3-CHF₂
~ 4.3Triplet of DoubletsJH-P ≈ 9, JH-H ≈ 3-OCH₂-
¹³C CDCl₃~ 113TripletJC-F ≈ 240-CHF₂
~ 67TripletJC-P ≈ 8-OCH₂-
¹⁹F CDCl₃~ -124Doublet of TripletsJF-H ≈ 54, JF-H ≈ 4-CHF₂

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~ 2900-3000MediumC-H stretching
~ 1200-1300StrongP=N stretching (asymmetric)
~ 1000-1100StrongC-F stretching, P-O-C stretching
~ 800-900StrongP-N stretching (symmetric)

Mass Spectrometry (MS)

m/zInterpretation
622.03[M+H]⁺ (Calculated: 622.0295)
539.05[M - OCH₂CHF₂]⁺
Thermal Analysis

Thermogravimetric Analysis (TGA)

Onset Decomposition Temperature (°C)Maximum Decomposition Temperature (°C)Residue at 800 °C (%)
> 300~ 350-400> 30

Differential Scanning Calorimetry (DSC)

TransitionTemperature (°C)
Melting Point~ 41-42

Applications

This compound is utilized in several research and development areas:

  • Mass Spectrometry Calibration: Due to its high molecular weight and distinct fragmentation pattern, it serves as a reliable calibration standard in mass spectrometry.[1]

  • Ion Trap Studies: It can be employed as an ion source in the investigation of ion traps.

  • Materials Science: As a precursor or additive, its fluorine content and phosphazene core can impart desirable properties such as flame retardancy, thermal stability, and hydrophobicity to polymers and other materials.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and compiled data are intended to support researchers in their scientific endeavors with this compound.

References

"Hexakis(2,2-difluoroethoxy)phosphazene" CAS number 186817-57-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 186817-57-2

This technical guide provides a comprehensive overview of Hexakis(2,2-difluoroethoxy)phosphazene, a fluorinated cyclotriphosphazene (B1200923). The document is intended for researchers, scientists, and drug development professionals, detailing its chemical and physical properties, probable synthesis, established applications, and potential, yet underexplored, relevance in the biomedical field.

Core Chemical and Physical Properties

This compound is a white, low-melting solid at room temperature.[1] Its core structure is a six-membered inorganic ring of alternating phosphorus and nitrogen atoms, with each phosphorus atom bearing two 2,2-difluoroethoxy substituents. This high degree of fluorination significantly influences its properties.

Physicochemical Data

The known and predicted physicochemical properties of this compound are summarized in the table below. It is important to note that the boiling point reported in some commercial sources is likely inaccurate and reflects the melting point.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈F₁₂N₃O₆P₃[2][3]
Molecular Weight 621.19 g/mol [2][3]
Physical Form White solid / Low-melting solid[1][4]
Melting Point 41-42 °C[4][5]
Boiling Point 41-42 °C (Likely erroneous, reflects melting point)[4]
Predicted Density 1.79 ± 0.1 g/cm³
Solubility Slightly soluble in Chloroform and Methanol
Purity >95% (HPLC available from some suppliers)[1][2]
Storage Conditions Ambient temperature; some suppliers recommend refrigeration (2-8 °C) under an inert atmosphere.[4][6]
Synonyms and Identifiers
  • Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene[3]

  • 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine[1][4]

  • 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene[2]

Synthesis and Characterization: A Generalized Approach

Probable Experimental Protocol

The synthesis likely proceeds via the reaction of hexachlorocyclotriphosphazene with the sodium salt of 2,2-difluoroethanol (B47519). A generalized protocol, based on the synthesis of the analogous compound hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene, is as follows:

  • Preparation of the Alkoxide: Sodium hydride is suspended in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon). 2,2-difluoroethanol is then added dropwise to the suspension. The reaction produces sodium 2,2-difluoroethoxide and hydrogen gas.

  • Nucleophilic Substitution: A solution of hexachlorocyclotriphosphazene in dry THF is prepared separately. The freshly prepared sodium 2,2-difluoroethoxide solution is then added to the hexachlorocyclotriphosphazene solution.

  • Reaction and Work-up: The reaction mixture is stirred, likely at room temperature or with gentle heating, until the substitution is complete. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Purification: Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct. The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be further purified by techniques such as recrystallization or column chromatography to yield the final this compound.

Generalized Synthesis Workflow

G cluster_alkoxide Alkoxide Preparation cluster_substitution Nucleophilic Substitution cluster_purification Purification NaH Sodium Hydride Alkoxide Sodium 2,2-difluoroethoxide solution NaH->Alkoxide in THF1 Dry THF THF1->Alkoxide in DFE 2,2-Difluoroethanol DFE->Alkoxide added to Reaction Reaction Mixture Alkoxide->Reaction added to HCCP Hexachlorocyclotriphosphazene HCCP->Reaction dissolved in THF2 Dry THF THF2->Reaction dissolved in Filtration Filtration Reaction->Filtration after reaction completion Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Purification Recrystallization / Chromatography Evaporation->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Established and Potential Applications

Application in Mass Spectrometry

The primary and well-documented application of this compound is as a calibration compound in mass spectrometry. Its high molecular weight, thermal stability, and clean fragmentation pattern make it an excellent reference standard for instrument tuning and calibration, particularly in the high mass range.

G Compound This compound Properties High Molecular Weight Thermal Stability Defined Fragmentation Compound->Properties MS Mass Spectrometer Compound->MS introduced into Calibration Instrument Calibration & Tuning Properties->Calibration enables MS->Calibration Result Accurate Mass Measurement Calibration->Result leads to

Caption: Role of this compound in mass spectrometry.

Potential in Drug Development: A Scaffold of Opportunity

While no direct biological activity or drug development applications have been reported for this compound itself, the broader class of cyclophosphazenes is a subject of intense research in the biomedical field. The phosphazene ring serves as a versatile scaffold that can be functionalized to create a wide array of bioactive molecules and drug delivery systems.

  • Drug Delivery Systems: The six substitution sites on the cyclotriphosphazene ring allow for the attachment of drugs, targeting ligands, and solubilizing groups, leading to the development of sophisticated drug delivery platforms.

  • Inherent Biological Activity: Many substituted cyclophosphazenes have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The specific nature of the side groups dictates the bioactivity.

  • Role of Fluorine: The presence of multiple difluoroethoxy groups in the title compound is significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

The potential biomedical applications of the cyclophosphazene scaffold are illustrated below.

G cluster_dds Drug Delivery Systems cluster_bio Bioactive Molecules cluster_mat Biomaterials Scaffold Cyclophosphazene Core (e.g., this compound) Dendrimers Dendrimers Scaffold->Dendrimers as core for Microspheres Microspheres Scaffold->Microspheres as component of Prodrugs Prodrugs Scaffold->Prodrugs as carrier for Anticancer Anticancer Agents Scaffold->Anticancer functionalized as Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial functionalized as EnzymeInhibitors Enzyme Inhibitors Scaffold->EnzymeInhibitors functionalized as TissueScaffolds Tissue Engineering Scaffolds Scaffold->TissueScaffolds as crosslinker for Coatings Biocompatible Coatings Scaffold->Coatings for medical devices

Caption: Potential biomedical applications of the cyclophosphazene scaffold.

Safety and Handling

This compound is classified as an irritant. The following hazard statements apply:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized compound with a primary, established role as a high-mass calibrant in mass spectrometry. While its direct application in drug development has not been explored, its cyclophosphazene core represents a platform of significant potential. The versatility of the phosphazene scaffold, combined with the potential benefits of its fluoroalkoxy substituents, suggests that this and similar compounds could be valuable starting points for the design of novel drug delivery systems and bioactive molecules. Further research is warranted to explore the biological properties of this compound and to unlock its potential in the biomedical arena.

References

An In-depth Technical Guide to Hexakis(2,2-difluoroethoxy)phosphazene: Properties, Synthesis, and Biomedical Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexakis(2,2-difluoroethoxy)phosphazene, a fluorinated cyclotriphosphazene. The document details its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores the broader applications of the polyphosphazene class of polymers in drug delivery, a field of significant interest to biomedical researchers.

Core Physicochemical Data

This compound is a cyclic inorganic compound with a phosphazene core, characterized by alternating phosphorus and nitrogen atoms. Its key quantitative data are summarized in the table below for easy reference.

PropertyValueCitation(s)
Molecular Weight 621.19 g/mol [1][2]
Molecular Formula C₁₂H₁₈F₁₂N₃O₆P₃[1][2]
CAS Number 186817-57-2[1][2]
Synonyms 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine, Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene[1]

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound. The protocol is adapted from established procedures for the synthesis of analogous fluoroalkoxy-substituted cyclotriphosphazenes.

Objective: To synthesize this compound via the reaction of hexachlorocyclotriphosphazene with sodium 2,2-difluoroethoxide.

Materials:

  • Hexachlorocyclotriphosphazene ((NPCl₂)₃)

  • 2,2-Difluoroethanol (B47519)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Deionized water

  • Argon gas (or other inert gas)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium 2,2-difluoroethoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of argon, add a calculated amount of sodium hydride (6.6 molar equivalents relative to hexachlorocyclotriphosphazene).

    • Wash the sodium hydride with anhydrous diethyl ether three times to remove the mineral oil.

    • Add anhydrous THF to the flask to create a slurry.

    • Slowly add a solution of 2,2-difluoroethanol (6.0 molar equivalents) in anhydrous THF to the sodium hydride slurry via the dropping funnel at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2,2-difluoroethoxide.

  • Substitution Reaction:

    • In a separate flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve hexachlorocyclotriphosphazene (1.0 molar equivalent) in anhydrous THF.

    • Cool the solution of hexachlorocyclotriphosphazene to 0 °C.

    • Slowly add the freshly prepared solution of sodium 2,2-difluoroethoxide to the hexachlorocyclotriphosphazene solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the precipitated sodium chloride by filtration under an inert atmosphere.

    • Evaporate the THF from the filtrate under reduced pressure.

    • Dissolve the resulting residue in a suitable organic solvent (e.g., diethyl ether or a hexane/ethyl acetate (B1210297) mixture).

    • Wash the organic solution with deionized water to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Polyphosphazenes in Drug Delivery: A Conceptual Workflow

While specific signaling pathways for this compound are not extensively documented in the context of drug development, the broader class of polyphosphazenes is a subject of significant research for biomedical applications, particularly in drug delivery.[3][4][5][6] The versatility of the phosphazene backbone allows for the attachment of various side groups, enabling the creation of polymers with tailored properties for encapsulating or conjugating therapeutic agents.

The following diagram illustrates a generalized workflow for the development of polyphosphazene-based drug delivery systems.

Polyphosphazene_Drug_Delivery_Workflow A Synthesis of Poly(organo)phosphazene B Drug Encapsulation or Conjugation A->B C Formulation of Delivery Vehicle (e.g., nanoparticles, hydrogel) B->C D In Vitro Characterization (e.g., drug release, cytotoxicity) C->D E In Vivo Evaluation (e.g., animal models) D->E F Clinical Trials E->F

Caption: A logical workflow for developing polyphosphazene-based drug delivery systems.

References

An In-depth Technical Guide to Hexakis(2,2-difluoroethoxy)phosphazene: Spectroscopic Data and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Hexakis(2,2-difluoroethoxy)phosphazene, a fluorinated organophosphorus compound. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide combines known physical and chemical properties with predicted spectroscopic characteristics based on analogous compounds and established principles of spectroscopic analysis for phosphazenes. Detailed experimental protocols for obtaining and analyzing the spectroscopic data are also provided.

Chemical and Physical Properties

This compound is a cyclic trimer with a phosphazene core, characterized by alternating phosphorus and nitrogen atoms. Each phosphorus atom is substituted with two 2,2-difluoroethoxy groups.

PropertyValueSource
CAS Number 186817-57-2[1][2][3]
Molecular Formula C₁₂H₁₈F₁₂N₃O₆P₃[1][2]
Molecular Weight 621.19 g/mol [2][3]
Appearance White solid[1]
Purity Typically >95%[1]

Synthesis

Experimental Protocol: Synthesis of this compound

  • Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add dry tetrahydrofuran (B95107) (THF). To this, add sodium hydride (NaH) in a slight molar excess (approximately 6.6 equivalents) to the alcohol.

  • Reaction with Alcohol: Slowly add 2,2-difluoroethanol (B47519) (6 equivalents) dissolved in dry THF to the NaH suspension via the dropping funnel. The reaction is exothermic and should be controlled with an ice bath. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2,2-difluoroethoxide.

  • Substitution Reaction: In a separate flask, dissolve hexachlorocyclotriphosphazene (1 equivalent) in dry THF. Cool this solution in an ice bath and slowly add the prepared sodium 2,2-difluoroethoxide solution.

  • Reaction Monitoring and Workup: The reaction progress can be monitored by ³¹P NMR spectroscopy. Once the reaction is complete (indicated by the disappearance of the starting material's signal), the solvent is removed under reduced pressure. The resulting solid is then washed with water to remove sodium chloride and any unreacted alkoxide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.

Logical Workflow for Synthesis

G Synthesis of this compound cluster_prep Alkoxide Preparation cluster_reaction Substitution Reaction cluster_purification Workup and Purification NaH Sodium Hydride in dry THF Alkoxide Sodium 2,2-difluoroethoxide NaH->Alkoxide Reacts with Alcohol 2,2-Difluoroethanol in dry THF Alcohol->Alkoxide Crude_Product Crude Product Mixture Alkoxide->Crude_Product Nucleophilic Attack HCCP Hexachlorocyclotriphosphazene in dry THF HCCP->Crude_Product Washing Washing with Water Crude_Product->Washing Purification Recrystallization / Chromatography Washing->Purification Final_Product Pure this compound Purification->Final_Product G NMR Spectroscopic Analysis Workflow cluster_spectra Spectral Acquisition Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Acquire Data on NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR P31_NMR ³¹P NMR Spectrometer->P31_NMR F19_NMR ¹⁹F NMR Spectrometer->F19_NMR Data_Processing Data Processing and Analysis H1_NMR->Data_Processing C13_NMR->Data_Processing P31_NMR->Data_Processing F19_NMR->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Hexakis(2,2-difluoroethoxy)phosphazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hexakis(2,2-difluoroethoxy)phosphazene

This compound is a cyclotriphosphazene (B1200923), a class of inorganic heterocyclic compounds characterized by a six-membered ring of alternating phosphorus and nitrogen atoms. The phosphorus atoms are pentavalent and can be substituted with a variety of organic or inorganic groups. In the case of this compound, each phosphorus atom is bonded to two 2,2-difluoroethoxy side groups. The presence of fluorine is known to significantly influence the chemical and physical properties of phosphazenes, generally enhancing thermal stability, chemical resistance, and hydrophobicity.[1][2]

Structure:

Caption: General structure of this compound.

Thermal Stability and Decomposition Data

A comprehensive search of scientific literature and chemical supplier databases did not yield specific quantitative data for the decomposition temperature of this compound. Safety Data Sheets and product information from various suppliers list the melting point but indicate that the decomposition temperature is not available.

Table 1: Known Physical Properties of this compound

PropertyValueReference
CAS Number 186817-57-2[3][4]
Molecular Formula C₁₂H₁₈F₁₂N₃O₆P₃[3][4]
Molecular Weight 621.19 g/mol [3][4]
Melting Point 41-42 °C[5][6]
Decomposition Temperature Not Available[5]

Thermal Behavior of Related Fluorinated Phosphazenes

While specific data for the target compound is lacking, studies on other fluorinated phosphazenes provide valuable insights. The introduction of fluorine atoms into the side chains of phosphazene polymers is generally shown to enhance thermal stability.

For instance, studies on poly(bis(trifluoroethoxy)phosphazene) (PBFP), a polymeric analogue, indicate high thermal stability, with decomposition onset in an inert atmosphere occurring at temperatures around 350 to 400°C. The thermal degradation of PBFP has been proposed to proceed through a random chain scission and unzipping mechanism.

In contrast, non-fluorinated analogues such as poly(bis(phenoxy)phosphazene) (PBPP) can undergo crosslinking reactions at lower temperatures before main chain degradation occurs. The thermal stability of cyclotriphosphazenes is highly dependent on the nature of the substituent groups. Electron-withdrawing groups, such as fluorinated alkoxy groups, are expected to stabilize the P-N ring.

Table 2: Thermal Decomposition Data of Selected Cyclotriphosphazene Derivatives

CompoundOnset Decomposition Temp. (Td5%, °C)Peak Decomposition Temp. (°C)AtmosphereReference
Hexaphenoxycyclotriphosphazene324.8--[7]
Tetra m-toluidine (B57737) substituted phosphazene261.9--[7]
Hexa m-toluidine substituted phosphazene266.7--[7]

Note: The data in Table 2 is for comparative purposes to illustrate the influence of different substituent groups on thermal stability.

Based on the general trends, it can be inferred that this compound likely possesses high thermal stability, with a decomposition temperature significantly higher than its melting point.

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of phosphazene compounds are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset and maximum decomposition temperatures, as well as the residual mass at the end of the analysis.

  • Typical Experimental Protocol:

    • A small sample (typically 5-10 mg) of the compound is placed in a TGA crucible (e.g., platinum or alumina).

    • The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study thermal decomposition, or in an oxidative atmosphere like air to study thermo-oxidative degradation.

    • The mass of the sample is continuously monitored, and a thermogram (mass vs. temperature) is generated.

    • The onset decomposition temperature (often reported as Td5%, the temperature at which 5% mass loss occurs) and the peak decomposition temperature (from the derivative of the TGA curve, DTG) are determined from the thermogram.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes.

  • Typical Experimental Protocol:

    • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

    • An empty, sealed pan is used as a reference.

    • The sample and reference are heated (or cooled) at a constant rate (e.g., 10 °C/min) over a specified temperature range.

    • The heat flow to or from the sample relative to the reference is recorded.

    • The resulting DSC curve can reveal the melting point (endothermic peak) and any exothermic decomposition events.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_results Results Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp Thermal_Transitions Melting, Crystallization DSC_Data->Thermal_Transitions

Caption: A typical experimental workflow for thermal analysis.

Potential Decomposition Pathways

While a definitive decomposition mechanism for this compound is not established, the degradation of related phosphazenes can offer clues. The thermal decomposition of phosphazenes can be complex and may involve:

  • Side-group reactions: The initial stages of decomposition may involve reactions of the 2,2-difluoroethoxy side groups.

  • P-N ring cleavage: At higher temperatures, the phosphazene ring itself may cleave, leading to the formation of volatile fragments.

  • Crosslinking/Polymerization: Under certain conditions, cyclophosphazenes can undergo ring-opening polymerization or crosslinking reactions to form more complex structures.

The presence of fluorine may influence the decomposition pathway, potentially favoring cleaner decomposition with less char formation compared to non-fluorinated analogues.

Caption: Factors influencing the thermal stability of phosphazenes.

Conclusion

This compound is a fluorinated cyclotriphosphazene for which specific thermal decomposition data is not currently available in the public domain. Based on the known properties of related fluorinated phosphazenes, it is expected to exhibit high thermal stability. The definitive determination of its decomposition temperature and thermal degradation profile requires experimental analysis, primarily through Thermogravimetric Analysis and Differential Scanning Calorimetry. The protocols and comparative data provided in this guide offer a framework for such an investigation and for understanding the potential thermal behavior of this compound in research and development applications.

References

An In-depth Technical Guide to the Solubility of Hexakis(2,2-difluoroethoxy)phosphazene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of Hexakis(2,2-difluoroethoxy)phosphazene in organic solvents. Due to the limited publicly available quantitative data on this specific compound, this document summarizes the existing qualitative information and provides a general framework for experimental solubility determination.

Introduction to this compound

This compound is a cyclic phosphazene compound with the chemical formula C₁₂H₁₈F₁₂N₃O₆P₃. It is characterized by a central phosphazene ring (-P=N-)₃ substituted with six 2,2-difluoroethoxy side chains. Phosphazenes, as a class of compounds, are known for their diverse properties, which are heavily influenced by the nature of their side groups. These properties can range from high thermal stability and chemical resistance to biocompatibility, making them valuable in various fields, including materials science and pharmaceuticals.

General Properties:

  • Appearance: White to off-white solid, potentially with a low melting point.

  • Molecular Weight: 621.19 g/mol .

  • Chemical Formula: C₁₂H₁₈F₁₂N₃O₆P₃

Solubility Data

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature. However, qualitative solubility information has been reported.

Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound in organic solvents.

SolventSolubility
Chloroform (B151607)Slightly Soluble[1]
MethanolSlightly Soluble[1]

This limited solubility suggests that while the compound has some affinity for both a chlorinated and a polar protic solvent, it is not freely soluble in them. The fluorine content in the side chains likely influences its solubility profile, contributing to a degree of lipophilicity while the ether linkages and the phosphazene ring add some polar character. The principle of "like dissolves like" suggests that solvents with polarity intermediate between highly polar and non-polar might be better candidates for dissolving this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following is a general protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the saturation shake-flask method, a common and reliable technique.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument for quantification.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid in an organic solvent.

experimental_workflow start Start prepare_solutions Prepare Supersaturated Solutions (Add excess solid to solvent in vials) start->prepare_solutions equilibrate Equilibrate Samples (Shake at constant temperature for 24-48h) prepare_solutions->equilibrate separate_phases Separate Solid and Liquid Phases (Centrifuge or filter) equilibrate->separate_phases prepare_samples Prepare Samples for Analysis (Dilute supernatant) separate_phases->prepare_samples analyze Analyze Supernatant Concentration (e.g., by HPLC) prepare_samples->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: General workflow for experimental solubility determination.

Detailed Steps
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed. Alternatively, the solution can be filtered through a syringe filter compatible with the organic solvent.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a pre-calibrated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Solubility

The following diagram provides a simple visual representation of the known qualitative solubility of this compound.

solubility_relationship compound This compound chloroform Chloroform compound->chloroform Slightly Soluble methanol Methanol compound->methanol Slightly Soluble

Caption: Qualitative solubility of this compound.

Conclusion

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Hexakis(2,2-difluoroethoxy)phosphazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of the compound's basic properties is the first step in any in-depth analysis. The known data for Hexakis(2,2-difluoroethoxy)phosphazene is summarized below.

PropertyValueReference
CAS Number 186817-57-2[1][2][3]
Molecular Formula C₁₂H₁₈F₁₂N₃O₆P₃[1][2][4]
Molecular Weight 621.19 g/mol [1][2][4]
Appearance Off-White to Pale Beige Solid[2][3]
Melting Point 41 - 42 °C[2]
Solubility Slightly soluble in Chloroform and Methanol[2]

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-defined workflow from synthesis to data refinement. The logical progression of this process is illustrated in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection using Single-Crystal X-ray Diffractometer crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods, Patterson Method) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Finalization refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure & Crystallographic Data

Figure 1. Experimental workflow for crystal structure determination.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of alkoxyphosphazenes typically involves the nucleophilic substitution of a chlorophosphazene precursor. A general procedure is as follows:

  • Preparation of the Alkoxide: Sodium metal is reacted with an excess of 2,2-difluoroethanol (B47519) in a dry, inert solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) to form sodium 2,2-difluoroethoxide.

  • Substitution Reaction: A solution of hexachlorocyclotriphosphazene in THF is added dropwise to the prepared sodium 2,2-difluoroethoxide solution at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature or with gentle heating.

  • Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Single-Crystal Growth

Obtaining a high-quality single crystal is paramount for X-ray diffraction analysis. Common methods include:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement
  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the processed diffraction data using methods such as Direct Methods or the Patterson method.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction patterns.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically deposited in a crystallographic database.

Hypothetical Crystallographic Data

In the absence of experimental data, the following table presents a hypothetical set of crystallographic parameters for this compound, based on typical values for related phosphazene structures. This illustrates the type of quantitative data that would be obtained from a successful crystal structure analysis.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.5
b (Å) 15.2
c (Å) 12.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1970
Z 4
Calculated Density (g/cm³) 2.09
R-factor (%) < 5

Significance for Drug Development and Materials Science

A detailed understanding of the crystal structure of this compound is critical for several reasons:

  • Structure-Property Relationships: The precise arrangement of atoms and molecules in the crystal lattice determines the material's bulk properties, such as its thermal stability, solubility, and mechanical strength.

  • Polymorphism: Phosphazenes can exhibit polymorphism, where different crystal structures of the same compound can have vastly different properties. Identifying and characterizing these polymorphs is crucial for consistent product development.

  • Molecular Interactions: The crystal structure reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are essential for understanding how the molecule might interact with biological targets or other molecules in a composite material.

  • Rational Drug Design: In drug development, the three-dimensional structure of a molecule is a prerequisite for computational modeling and rational drug design, enabling the prediction of its binding affinity to specific protein targets.

References

Quantum Chemical Calculations of Hexakis(2,2-difluoroethoxy)phosphazene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the study of Hexakis(2,2-difluoroethoxy)phosphazene. While direct experimental and computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust computational methodology based on established protocols for analogous cyclotriphosphazene (B1200923) derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, electronic structure analysis, and the prediction of key molecular properties. All quantitative data is presented in structured tables for clarity, and detailed procedural workflows are visualized using diagrams. This document serves as a foundational resource for researchers initiating computational investigations into the properties and potential applications of this compound and related compounds.

Introduction

This compound is a halogenated cyclotriphosphazene, a class of compounds known for their unique properties, including high thermal stability, flame retardancy, and biocompatibility. The introduction of difluoroethoxy side chains is expected to significantly influence the molecule's electronic properties, conformational flexibility, and intermolecular interactions. Understanding these characteristics at a molecular level is crucial for its potential applications in materials science and drug development.

Quantum chemical calculations offer a powerful, non-invasive approach to elucidate the geometric, electronic, and energetic properties of molecules. By employing methods like Density Functional Theory (DFT), researchers can gain detailed insights into molecular structure, stability, and reactivity, thereby guiding experimental design and accelerating the development of new materials and therapeutics. This guide provides a standardized protocol for performing such calculations on this compound.

Theoretical Background: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. This approach allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost.

Commonly used hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0, which incorporate a portion of exact Hartree-Fock exchange, have been shown to provide reliable results for phosphazene systems. The choice of basis set, which describes the atomic orbitals, is also critical for accuracy. Pople-style basis sets, such as 6-311G(d,p) or 6-311G**, are frequently employed for these types of molecules.

Computational Methodology

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound. This methodology is derived from computational studies on structurally related hexakis-substituted cyclotriphosphazenes.[1][2][3][4][5][6][7][8]

Molecular Structure Construction

The initial step involves building the 3D structure of this compound. This can be accomplished using standard molecular modeling software. The structure consists of a central, alternating phosphorus-nitrogen (P-N) six-membered ring, with two 2,2-difluoroethoxy groups attached to each phosphorus atom.

Geometry Optimization

To find the most stable conformation of the molecule, a geometry optimization is performed. This calculation iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP or PBE0

  • Basis Set: 6-311G(d,p)

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Convergence Criteria: Tight convergence criteria for forces and displacement should be used to ensure a true minimum is found.

The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a local minimum.

Electronic Structure Analysis

Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to obtain various electronic properties. Key properties to be analyzed include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, including atomic charges and bond orders.

Predicted Quantitative Data

The following tables present the expected types of quantitative data that would be generated from the quantum chemical calculations described above. The values provided are hypothetical and serve as a template for presenting actual computational results.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) P-N (average)1.58
P-O (average)1.59
O-C (average)1.43
C-C (average)1.52
C-H (average)1.09
C-F (average)1.35
Bond Angles (°) N-P-N (average)118.5
P-N-P (average)121.0
O-P-O (average)102.0
P-O-C (average)120.0
Dihedral Angles (°) N-P-N-P (ring)~0 (near planar)
P-O-C-CVaries

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
Energy of HOMO (eV) -7.5
Energy of LUMO (eV) -1.2
HOMO-LUMO Gap (eV) 6.3
Dipole Moment (Debye) 2.5
Mulliken Atomic Charges (e)
P (average)+1.8
N (average)-1.2
O (average)-0.8
C (ethoxy, average)+0.2
F (average)-0.4

Experimental Protocols (for Validation)

While this guide focuses on computational methods, experimental validation is a critical component of any comprehensive study. The following are standard experimental protocols that could be used to synthesize and characterize this compound and validate the computational predictions.

Synthesis of this compound

A common route for the synthesis of alkoxy-substituted cyclophosphazenes involves the nucleophilic substitution of hexachlorocyclotriphosphazene (N₃P₃Cl₆) with the corresponding sodium alkoxide.

  • Preparation of Sodium 2,2-difluoroethoxide: 2,2-difluoroethanol (B47519) is reacted with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases.

  • Substitution Reaction: A solution of hexachlorocyclotriphosphazene in THF is added dropwise to the freshly prepared sodium 2,2-difluoroethoxide solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is then stirred for a specified period (e.g., 24-48 hours) to ensure complete substitution.

  • Work-up and Purification: The reaction mixture is filtered to remove the sodium chloride byproduct. The solvent is removed from the filtrate under reduced pressure. The crude product is then purified, for example, by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR, ¹⁹F NMR, ¹H NMR, and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The ³¹P NMR spectrum should show a singlet, confirming the magnetic equivalence of the six phosphorus atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational modes of the P-N ring, P-O-C linkages, and C-F bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

Visualizations

The following diagrams illustrate the logical workflow of the computational study and the relationships within the molecular structure.

computational_workflow cluster_prep 1. Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis mol_build Molecular Structure Construction geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Verify Minimum sp_calc Single-Point Energy Calculation geom_opt->sp_calc struct_prop Structural Properties (Bond Lengths, Angles) geom_opt->struct_prop elec_prop Electronic Properties (HOMO, LUMO, MEP, NBO) sp_calc->elec_prop

Caption: Computational workflow for this compound.

molecular_relationships cluster_substituents Substituents center P3N3 Ring P1 P P2 P P3 P N1 N N2 N N3 N P1->N1 S1 2x (OCH2CF2H) P1->S1 P2->N2 S2 2x (OCH2CF2H) P2->S2 P3->N3 S3 2x (OCH2CF2H) P3->S3 N1->P2 N2->P3 N3->P1

Caption: Core structure and substituent relationships of the molecule.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the computational study of this compound using quantum chemical calculations. By following the detailed methodologies for DFT calculations, researchers can predict and analyze the key structural and electronic properties of this molecule. The provided templates for data presentation and visualizations offer a standardized approach to reporting such findings. While this guide is based on established methods for similar compounds, it underscores the need for dedicated experimental and computational studies on this compound to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide on the Health and Safety of Hexakis(2,2-difluoroethoxy)phosphazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Hexakis(2,2-difluoroethoxy)phosphazene, a compound used in various research and development applications. The following sections detail its physical and chemical properties, potential hazards, handling procedures, and emergency responses, compiled from publicly available safety data sheets.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine, Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene
CAS Number 186817-57-2[1][2]
Molecular Formula C12H18F12N3O6P3[2][3][4][5]
Molecular Weight 621.19 g/mol [2][3][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Physical Form White solid, Solid-Low Melt[2]
Melting Point 41 - 42°C[5][6]
Boiling Point 41 - 42°C
Density 1.79 ± 0.1 g/cm³ (Predicted)[6][7]
Purity >95%[2][3]
Solubility in water Not Available[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Signal Word: Warning

The following diagram illustrates the GHS hazard classification for this compound.

GHS_Hazard_Classification cluster_product This compound cluster_hazards GHS Hazard Classification Product { this compound |  CAS: 186817-57-2} H315 H315 Causes skin irritation Product->H315 H319 H319 Causes serious eye irritation Product->H319 H335 H335 May cause respiratory irritation Product->H335

Caption: GHS Hazard Classification for this compound.

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The available safety data sheets provide the following qualitative assessments:

  • Inhalation: The material is not thought to produce adverse health effects or irritation of the respiratory tract based on animal models. However, good hygiene practice requires that exposure be kept to a minimum.[1]

  • Ingestion: The material has not been classified as "harmful by ingestion" by EC Directives or other classification systems due to a lack of corroborating animal or human evidence.[1]

  • Skin Contact: The material is not thought to produce adverse health effects or skin irritation following contact, based on animal models. Nevertheless, good hygiene practice requires that exposure be kept to a minimum and that suitable gloves be used.[1]

  • Eye Contact: This material can cause eye irritation and damage in some individuals.[1]

  • Chronic Exposure: Long-term exposure to the product is not thought to produce chronic effects adverse to health, based on animal models.[1]

Quantitative Toxicity Data:

TestResult
Toxicity Not Available
Irritation Not Available

Note: The lack of available quantitative data highlights the need for careful handling and adherence to safety protocols to minimize exposure.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in the reviewed safety data sheets. The hazard classifications are based on standardized animal models as per EC Directives, but specific methodologies are not publicly disclosed.[1] Researchers should consult specialized toxicological databases or conduct their own assessments for specific applications.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Handling Precautions:

  • Avoid all personal contact, including inhalation.[1]

  • Use in a well-ventilated area.[1]

  • Do not eat, drink, or smoke when handling.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Storage Conditions:

  • Store in original containers, tightly sealed.[1]

  • Store in a cool, dry, and well-ventilated area.[1]

  • Protect from environmental extremes and physical damage.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

The following diagram outlines the recommended personal protective equipment (PPE) when handling this compound.

PPE_Requirements cluster_task Task: Handling this compound cluster_ppe Required Personal Protective Equipment (PPE) TaskNode { Handling Chemical} Gloves Protective Gloves TaskNode->Gloves Clothing Protective Clothing TaskNode->Clothing EyeProtection Eye and Face Protection TaskNode->EyeProtection Respirator Dust Respirator (for spills) TaskNode->Respirator

Caption: Recommended PPE for handling this compound.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken.

First-Aid Procedures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Centre or a doctor.[1]

The logical workflow for first-aid response is illustrated in the diagram below.

First_Aid_Procedures cluster_exposure Exposure Event cluster_responses First-Aid Response Exposure Exposure to This compound Inhalation Inhalation: Move to fresh air. Seek medical attention if unwell. Exposure->Inhalation Inhaled Skin Skin Contact: Wash with plenty of water. Seek medical attention if irritation persists. Exposure->Skin Skin Contact Eye Eye Contact: Rinse with water for several minutes. Seek medical attention if irritation persists. Exposure->Eye Eye Contact Ingestion Ingestion: Give a glass of water. Seek medical advice if in doubt. Exposure->Ingestion Ingested

Caption: First-aid workflow for exposure incidents.

Fire-Fighting and Spill-Clean-Up Measures

Fire-Fighting:

  • The substance is non-combustible.[1]

  • Use extinguishing media suitable for the surrounding area.[1]

  • In case of fire, wear breathing apparatus and protective gloves.[1]

  • Containers may burn, and the substance may emit corrosive fumes in a fire.[1]

Spill Clean-Up:

  • Clean up all spills immediately.[1]

  • Avoid breathing dust and contact with skin and eyes.[1]

  • Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

  • Use dry clean-up procedures and avoid generating dust.[1]

  • Place spilled material in a clean, dry, sealable, and labeled container.[1]

This technical guide is intended to provide essential health and safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information before handling this chemical.

References

"Hexakis(2,2-difluoroethoxy)phosphazene" synonyms and alternative names

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexakis(2,2-difluoroethoxy)phosphazene, a synthetic compound primarily utilized as a reference standard and internal calibrant in mass spectrometry. This document consolidates information on its nomenclature, chemical and physical properties, and its principal application in analytical chemistry, particularly within metabolomics and proteomics research.

Nomenclature and Identification

This compound is a cyclotriphosphazene (B1200923) derivative characterized by six 2,2-difluoroethoxy substituents. Due to its complex structure, it is known by several alternative names and identifiers, which are crucial for accurate literature and database searches.

Table 1: Synonyms and Alternative Names

TypeName
IUPAC Name 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene[1]
Common Synonyms Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene[1][2]
2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine[3][4]
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-2,2,4,4,6,6-hexahydro-(9ci)[2]
Hexakis(2,2-difluoroethoxy)cyclotriphosphazene[1]
CAS Number 186817-57-2[1][2][3][4]

Chemical and Physical Properties

The distinct physicochemical properties of this compound make it a stable and reliable calibrant for mass spectrometry applications.

Table 2: Quantitative Data and Physical Properties

PropertyValue
Molecular Formula C₁₂H₁₈F₁₂N₃O₆P₃[2][4][5]
Molecular Weight 621.19 g/mol [2][5][6]
Physical Form White solid or solid-low melt[3][4]
Boiling Point 41-42 °C
Purity Typically ≥95%[3][4]
Storage Temperature Ambient Temperature

Applications in Mass Spectrometry

The primary application of this compound is as a reference compound or internal calibrant in mass spectrometry, particularly in techniques like electrospray ionization (ESI) and capillary electrophoresis-time-of-flight mass spectrometry (CE-TOF-MS).[1][7][8] Its role is to ensure the high mass accuracy of the measurements. It can also be used as an ion source in the study of ion traps.[6][9]

The compound is often included in the sheath liquid or introduced as a lock mass to provide a constant reference signal, allowing for real-time recalibration of the mass-to-charge ratio (m/z) axis during analysis. This is critical for the accurate identification of metabolites and other small molecules in complex biological samples.

Experimental Protocols

The following are examples of experimental protocols detailing the use of this compound as a calibrant in mass spectrometry.

Protocol 1: Use in Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOF-MS)

This protocol is adapted from studies involving the metabolomic analysis of biological samples.[1][7][8]

  • Preparation of Sheath Liquid: A sheath liquid is prepared consisting of methanol/water (50% v/v) containing 0.1 µmol/L of this compound.[1][7][8]

  • Delivery: The sheath liquid is delivered at a constant flow rate, typically 10 µl/min, to the CE interface.[1][7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[1][7]

    • Capillary Voltage: Set at 4 kV.[1][7]

    • Heater Temperature: Maintained at 300°C.[1]

    • TOF-MS Voltages: Fragmentor, skimmer, and OCT RF voltages are set to 75 V, 50 V, and 125 V, respectively.[1]

  • Data Recalibration: Automatic recalibration of each acquired spectrum is performed using the exact mass of the protonated this compound ion ([M+H]⁺, m/z 622.0290) and other reference standards.[1][7]

Protocol 2: Use as a Lock Mass in Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on its application in non-targeted analysis for improved mass accuracy.

  • Introduction of Calibrant: this compound is introduced into the ionization source as a lock mass standard. This can be achieved by sublimation of the solid compound within the source.

  • Signal Monitoring: The lock mass standard provides a constant signal at its known m/z value.

  • Data Acquisition and Correction: During the LC-MS run, the instrument software continuously monitors the lock mass signal and corrects any deviations from the expected m/z value in real-time. This ensures high mass accuracy throughout the analysis.

Workflow Visualization

The following diagram illustrates the general workflow of using this compound as a calibrant in a mass spectrometry experiment.

G cluster_sample_prep Sample Preparation cluster_calibrant_prep Calibrant Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample MetaboliteExtraction Metabolite Extraction BiologicalSample->MetaboliteExtraction LC_CE LC or CE Separation MetaboliteExtraction->LC_CE Phosphazene This compound SheathLiquid Preparation of Sheath Liquid/Lock Mass Phosphazene->SheathLiquid MS Mass Spectrometer SheathLiquid->MS Co-infusion/Introduction LC_CE->MS RawData Raw MS Data MS->RawData Recalibration Real-time Recalibration RawData->Recalibration Using Phosphazene Signal DataAnalysis Data Analysis Recalibration->DataAnalysis FinalResult FinalResult DataAnalysis->FinalResult Accurate Metabolite Identification

Caption: Workflow for Mass Spectrometry with this compound as a Calibrant.

References

Methodological & Application

Application Notes and Protocols: Hexakis(2,2-difluoroethoxy)phosphazene as a Non-Flammable Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexakis(2,2-difluoroethoxy)phosphazene is a halogenated cyclophosphazene compound with the chemical formula C12H18F12N3O6P3.[1][2][3][4] Its high fluorine content and inherent thermal stability make it a promising non-flammable additive for electrolytes in high-energy density lithium-ion batteries. Conventional lithium-ion battery electrolytes, typically composed of flammable organic carbonates, pose significant safety risks. The incorporation of non-flammable additives like this compound is a critical strategy to enhance battery safety without compromising electrochemical performance.

These application notes provide a comprehensive overview of the properties, synthesis, and evaluation of this compound as a non-flammable electrolyte additive. Detailed protocols for its synthesis and for key electrochemical and safety tests are included to facilitate its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 186817-57-2[4]
Molecular Formula C12H18F12N3O6P3[1][4]
Molecular Weight 621.19 g/mol [4]
Appearance White to off-white solid[3]
Purity >95%[3]
Boiling Point 41-42 °C

Synthesis Protocol

The synthesis of this compound can be achieved through the nucleophilic substitution of the chlorine atoms in hexachlorocyclotriphosphazene (HCCP) with 2,2-difluoroethanol (B47519). A detailed protocol is provided below, adapted from the synthesis of a structurally similar compound, hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene.[5]

Materials:

  • Hexachlorocyclotriphosphazene (HCCP)

  • 2,2-difluoroethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

Procedure:

  • Under an argon atmosphere, suspend sodium hydride (7.5 equivalents relative to HCCP) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve 2,2-difluoroethanol (7.5 equivalents) in anhydrous THF.

  • Slowly add the 2,2-difluoroethanol solution to the sodium hydride suspension at 0 °C (ice bath). Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium 2,2-difluoroethoxide.

  • In another flask, dissolve hexachlorocyclotriphosphazene (1 equivalent) in anhydrous THF.

  • Slowly add the freshly prepared sodium 2,2-difluoroethoxide solution to the HCCP solution at room temperature.

  • Stir the reaction mixture under argon for 24-48 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound as a white solid.

Experimental Protocols for Electrolyte Evaluation

The following protocols are designed to assess the performance of electrolytes containing this compound.

Flammability Test (Self-Extinguishing Time - SET)

Objective: To quantify the non-flammability of the electrolyte.

Materials:

  • Baseline electrolyte (e.g., 1 M LiPF6 in EC/DMC 1:1 v/v)

  • Electrolyte with varying concentrations of this compound (e.g., 5%, 10%, 15% by weight)

  • Cotton ball or glass fiber separator soaked in the electrolyte

  • Butane (B89635) torch or lighter

  • Fume hood

Procedure:

  • In a fume hood, place a cotton ball or a piece of glass fiber separator soaked with a defined amount of the test electrolyte (e.g., 0.5 mL) on a fire-resistant surface.

  • Ignite the sample using a butane torch for a short, defined period (e.g., 3 seconds).

  • Remove the ignition source and simultaneously start a stopwatch.

  • Record the time it takes for the flame to self-extinguish. This is the Self-Extinguishing Time (SET).

  • Repeat the test at least three times for each electrolyte formulation to ensure reproducibility.

Electrochemical Stability Window (Linear Sweep Voltammetry - LSV)

Objective: To determine the operating voltage range of the electrolyte.

Materials:

  • Three-electrode cell (e.g., coin cell with a lithium reference electrode)

  • Working electrode (e.g., platinum or glassy carbon)

  • Counter electrode (e.g., lithium foil)

  • Reference electrode (e.g., lithium foil)

  • Electrolyte to be tested

  • Potentiostat/Galvanostat

Procedure:

  • Assemble the three-electrode cell in an argon-filled glovebox.

  • Allow the cell to rest for at least one hour to ensure thermal and chemical equilibrium.

  • Perform linear sweep voltammetry by scanning the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) for the anodic stability and to a low potential (e.g., -0.5 V vs. Li/Li⁺) for the cathodic stability. Use a slow scan rate (e.g., 1 mV/s).

  • The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.

Ionic Conductivity Measurement

Objective: To measure the ability of the electrolyte to conduct lithium ions.

Materials:

  • Conductivity cell with two blocking electrodes (e.g., stainless steel or platinum)

  • Electrolyte to be tested

  • Impedance spectrometer

  • Temperature-controlled chamber

Procedure:

  • Assemble the conductivity cell with the electrolyte in an argon-filled glovebox.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

  • Perform electrochemical impedance spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.

  • Repeat the measurement at various temperatures to study the temperature dependence of ionic conductivity.

Battery Cycling Performance

Objective: To evaluate the long-term cycling stability of a lithium-ion cell with the modified electrolyte.

Materials:

  • Coin cells (e.g., CR2032)

  • Cathode (e.g., LiCoO₂, NMC)

  • Anode (e.g., graphite, lithium metal)

  • Separator (e.g., Celgard)

  • Electrolyte to be tested

  • Battery cycler

Procedure:

  • Assemble the coin cells in an argon-filled glovebox.

  • Allow the cells to rest for 12-24 hours.

  • Perform a formation cycle at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).

  • Cycle the cells at a desired C-rate (e.g., C/5 or 1C) within a specific voltage range (e.g., 3.0 V to 4.2 V for LiCoO₂/graphite) for a large number of cycles (e.g., 100-500 cycles).

  • Record the discharge capacity and coulombic efficiency for each cycle.

  • Plot the capacity retention and coulombic efficiency as a function of cycle number to evaluate the cycling performance.

Quantitative Data Summary

The following tables summarize representative data for electrolytes containing fluoroalkoxyphosphazene additives. Disclaimer: Specific data for this compound is not widely available in the literature. The data presented here is based on studies of similar fluoroalkoxyphosphazene additives and should be considered as a general performance expectation.

Table 2: Flammability of Electrolytes with Phosphazene Additives

Electrolyte CompositionSelf-Extinguishing Time (SET) (s)
Baseline (1 M LiPF₆ in EC/DMC)> 60 (Does not self-extinguish)
Baseline + 5% Phosphazene Additive~10-20
Baseline + 10% Phosphazene Additive~2-5
Baseline + 15% Phosphazene Additive< 1 (Non-flammable)

Table 3: Electrochemical Properties of Electrolytes with Phosphazene Additives

Electrolyte CompositionIonic Conductivity (mS/cm) at 25°CAnodic Stability Limit (V vs. Li/Li⁺)
Baseline (1 M LiPF₆ in EC/DMC)8-10~4.5
Baseline + 10% Phosphazene Additive4-6> 5.0

Table 4: Cycling Performance of Li-ion Cells with Phosphazene Additives (NMC/Graphite, 1C rate)

Electrolyte CompositionInitial Discharge Capacity (mAh/g)Capacity Retention after 200 Cycles (%)Average Coulombic Efficiency (%)
Baseline (1 M LiPF₆ in EC/DMC)~150~85~99.5
Baseline + 10% Phosphazene Additive~145~90~99.8

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_evaluation Electrolyte Formulation and Evaluation s1 Reactants (HCCP, 2,2-difluoroethanol, NaH) s2 Nucleophilic Substitution s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, etc.) s3->s4 e1 Formulate Electrolyte (Baseline + Additive) s4->e1 Additive e2 Flammability Test (SET) e1->e2 e3 Electrochemical Tests (LSV, Ionic Conductivity) e1->e3 e4 Battery Assembly (Coin Cells) e1->e4 p2 Safety & Stability Data e2->p2 e3->p2 e5 Battery Cycling e4->e5 p1 Performance Data (Capacity, Efficiency) e5->p1

Caption: Experimental workflow for the synthesis and evaluation of this compound as a non-flammable electrolyte additive.

Caption: Logical relationship between the properties of this compound and its impact on electrolyte and battery performance.

References

Application Notes and Protocols: Hexakis(2,2-difluoroethoxy)phosphazene in High-Voltage Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Hexakis(2,2-difluoroethoxy)phosphazene as a flame-retardant electrolyte additive for high-voltage lithium-ion batteries. The information is compiled from available research on phosphazene-based additives and is intended to guide further investigation and application development.

Introduction

This compound is a non-flammable, fluorinated cyclotriphosphazene (B1200923) compound with the chemical formula C₁₂H₁₈F₁₂N₃O₆P₃. Its molecular structure, characterized by a stable inorganic phosphazene ring and flexible fluoroethoxy side chains, makes it a promising candidate for an electrolyte additive in high-voltage lithium-ion batteries. The primary functions of this additive are to enhance the safety and improve the electrochemical performance of batteries operating at high potentials, particularly those employing high-energy cathode materials like Lithium Nickel Manganese Cobalt Oxide (NMC).

Key Properties and Mechanisms of Action

As a functional electrolyte additive, this compound is expected to contribute to battery performance and safety through several mechanisms:

  • Flame Retardancy: The presence of phosphorus and fluorine imparts inherent flame-retardant properties. In the event of thermal runaway, the compound can act as a radical scavenger, interrupting the combustion chain reactions of flammable organic carbonate electrolytes.

  • High-Voltage Stability: Phosphazene-based compounds have demonstrated electrochemical stability at voltages exceeding 5V, which is crucial for preventing electrolyte decomposition on the surface of high-voltage cathodes.

  • Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) Modification: The additive can participate in the formation of a stable and robust protective layer on both the anode (SEI) and cathode (CEI). A well-formed CEI is particularly critical in high-voltage applications to suppress transition metal dissolution from the cathode and minimize parasitic reactions with the electrolyte. The fluorine content can contribute to the formation of lithium fluoride (B91410) (LiF) rich interphases, which are known for their stability and low impedance.

Quantitative Performance Data (Comparative)

Direct performance data for this compound is limited in publicly available literature. The following tables summarize the performance of closely related fluorinated phosphazene additives to provide an expected performance benchmark.

Table 1: Flame Retardant Properties of Phosphazene Additives

Additive Concentration (wt%)Effect on FlashpointFlame Retardancy
5% (ethoxy-(pentafluoro)-cyclotriphosphazene)-Significantly reduces flammability
15% (hexakis(fluoroethoxy)phosphazene)-Renders the electrolyte non-flammable
30% (general phosphazene)Increased by ~5 °C-

Table 2: Electrochemical Performance of High-Voltage Cathodes with Fluorinated Phosphazene Additives

Cathode MaterialAdditive (Concentration)Cycling ConditionsCapacity RetentionInitial Coulombic Efficiency
LiNi₀.₅Mn₁.₅O₄ethoxy-(pentafluoro)-cyclotriphosphazene (5 wt%)0.2C rate, 100 cycles~83% (124.4 mAh g⁻¹)-
Si/C compositehexakis(fluoroethoxy)phosphazene (15 wt%)-43% after 70 cycles-
LiNi₀.₅Mn₀.₃Co₀.₂O₂LiPO₂F₂ and FEC (synergistic additives)1C rate, 200 cycles~92% (157.7 mAh g⁻¹)87.2%

Table 3: Impact of Phosphazene Additives on Electrolyte Properties

Additive Concentration (wt%)Change in Ionic ConductivityChange in Viscosity
Increasing concentrationLinear decreaseLinear increase
30% (general phosphazene)Decreased from ~0.9 S/m to ~0.4 S/m-

Experimental Protocols

The following protocols are adapted from methodologies used for similar phosphazene-based electrolyte additives and provide a starting point for the evaluation of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of Hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene.[1]

Materials:

  • Hexachlorocyclotriphosphazene ([NPCl₂]₃)

  • 2,2-difluoroethanol (B47519)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert argon atmosphere, add sodium hydride (6.6 equivalents) to a Schlenk flask containing anhydrous THF.

  • Slowly add 2,2-difluoroethanol (6.6 equivalents) dropwise to the NaH/THF suspension while stirring. The reaction will generate hydrogen gas, so proper ventilation is crucial. Continue stirring until the evolution of gas ceases and a clear solution of sodium 2,2-difluoroethoxide is formed.

  • In a separate Schlenk flask, dissolve hexachlorocyclotriphosphazene (1 equivalent) in anhydrous THF.

  • Slowly add the sodium 2,2-difluoroethoxide solution to the hexachlorocyclotriphosphazene solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by ³¹P NMR spectroscopy for the disappearance of the starting material signal and the appearance of the product signal.

  • After the reaction is complete, remove the THF under reduced pressure.

  • The resulting solid residue is washed multiple times with deionized water to remove sodium chloride and any unreacted sodium 2,2-difluoroethoxide.

  • The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Preparation of Electrolyte with Additive

Materials:

Procedure:

  • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, prepare the baseline electrolyte by dissolving LiPF₆ in the EC/EMC solvent mixture to a concentration of 1.0 M.

  • To prepare the additive-containing electrolyte, weigh the desired amount of this compound (e.g., for a 5 wt% solution, add 0.5 g of the additive to 9.5 g of the baseline electrolyte).

  • Stir the mixture until the additive is completely dissolved.

Coin Cell Assembly and Electrochemical Testing

Materials:

  • High-voltage cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ - NCM811) coated on aluminum foil

  • Lithium metal foil as the anode

  • Celgard 2325 separator

  • Electrolyte (baseline and with additive)

  • CR2032 coin cell components (casings, spacers, springs)

  • Battery cycler

Procedure:

  • Inside an argon-filled glovebox, punch out cathode discs (e.g., 14 mm diameter) and anode discs (e.g., 16 mm diameter).

  • Assemble the CR2032 coin cells in the following order: negative case, lithium anode, separator, cathode, spacer, spring, and positive case.

  • Add a few drops of the electrolyte to the separator to ensure it is thoroughly wetted.

  • Crimp the coin cells to ensure proper sealing.

  • Let the cells rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.

  • Perform electrochemical testing using a battery cycler. A typical testing protocol would involve:

    • Formation cycles: Two cycles at a low C-rate (e.g., C/10) between 3.0 V and 4.3 V.

    • Rate capability test: Charge at a constant C-rate (e.g., C/5) and discharge at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C).

    • Long-term cycling: Cycle the cells at a constant C-rate (e.g., 1C) for a desired number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze the changes in interfacial resistance.

Visualizations

G cluster_synthesis Synthesis Workflow start Start Materials: Hexachlorocyclotriphosphazene 2,2-difluoroethanol Sodium Hydride react Reaction in Anhydrous THF under Argon Atmosphere start->react purify Purification: Washing and Recrystallization react->purify product Final Product: This compound purify->product

Caption: Synthesis workflow for this compound.

G cluster_testing Electrochemical Testing Workflow assembly Coin Cell Assembly (NCM811/Li) formation Formation Cycles (Low C-rate) assembly->formation rate_test Rate Capability Test (Various C-rates) formation->rate_test cycling_test Long-Term Cycling (Constant C-rate) rate_test->cycling_test eis Electrochemical Impedance Spectroscopy cycling_test->eis analysis Data Analysis: Capacity Retention Coulombic Efficiency Impedance Change eis->analysis G cluster_mechanism Proposed Mechanism of Action additive Hexakis(2,2-difluoroethoxy) phosphazene flame Flame Retardancy (Radical Scavenging) additive->flame voltage High-Voltage Stability (> 5V) additive->voltage cei Stable CEI Formation (LiF-rich layer) additive->cei performance Improved Battery Performance: - Enhanced Safety - Longer Cycle Life - High Efficiency flame->performance leads to voltage->performance leads to cei->performance leads to

References

Application Notes and Protocols: Hexakis(2,2-difluoroethoxy)phosphazene for Enhanced Battery Safety and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexakis(2,2-difluoroethoxy)phosphazene as a flame-retardant additive in lithium-ion battery electrolytes to enhance safety and performance. The information is compiled from various sources and includes expected performance data, detailed experimental protocols, and mechanistic insights.

Introduction

This compound is a non-flammable, fluorinated cyclophosphazene compound that has garnered significant interest as an electrolyte additive for lithium-ion batteries. Its primary function is to mitigate the inherent flammability of conventional carbonate-based electrolytes, thereby improving the overall safety of battery systems. Beyond its flame-retardant properties, this additive can also positively influence the electrochemical performance of the battery by contributing to the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This stable SEI layer is crucial for long-term cycling stability and performance.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₈F₁₂N₃O₆P₃[1][2][3][4]
Molecular Weight 621.19 g/mol [1][2][3][4]
Appearance White solid or low-melting solid[1][2]
Boiling Point 41-42 °C[1][3]
Purity ≥95%[1][2]

Impact on Electrolyte Properties (Expected Trends)

The addition of this compound to standard lithium-ion battery electrolytes (e.g., 1 M LiPF₆ in a mixture of organic carbonates) is expected to alter several key properties. The following tables summarize the anticipated effects based on studies of similar phosphazene additives.

Table 3.1: Expected Impact on Ionic Conductivity

Additive Concentration (wt%)Expected Ionic Conductivity (mS/cm)
0 (Baseline)~8.0 - 11.0
5Slight Decrease
10Moderate Decrease
20Significant Decrease

Note: A decrease in ionic conductivity is a common trade-off when introducing large, viscous flame-retardant molecules into the electrolyte. However, the impact is often manageable at lower concentrations.

Table 3.2: Expected Impact on Viscosity

Additive Concentration (wt%)Expected Viscosity (cP at 25°C)
0 (Baseline)~2.0 - 4.0
5Slight Increase
10Moderate Increase
20Significant Increase

Note: The increase in viscosity can affect ion mobility and, consequently, the rate performance of the battery.

Table 3.3: Expected Impact on Flammability

Additive Concentration (wt%)Expected Self-Extinguishing Time (SET) (s)Expected Flash Point (°C)
0 (Baseline)Highly Flammable~30 - 35
5Significantly ReducedIncreased
10Self-extinguishingSignificantly Increased
20Non-flammableSubstantially Increased

Note: SET and flash point are key indicators of electrolyte flammability. A higher flash point and a shorter or zero SET indicate improved safety.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene.[5]

Materials:

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), suspend sodium hydride (6.6 equivalents) in anhydrous THF.

  • Slowly add 2,2-difluoroethanol (6.6 equivalents) dropwise to the NaH suspension while stirring. The reaction will generate hydrogen gas. Allow the reaction to proceed until the gas evolution ceases, indicating the formation of sodium 2,2-difluoroethoxide.

  • In a separate flask, dissolve hexachlorocyclotriphosphazene (1 equivalent) in anhydrous THF.

  • Slowly add the freshly prepared sodium 2,2-difluoroethoxide solution to the hexachlorocyclotriphosphazene solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using ³¹P NMR spectroscopy until the starting material peak disappears and a new singlet peak corresponding to the product appears.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water to remove sodium chloride and any unreacted sodium 2,2-difluoroethoxide.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) or by vacuum distillation to yield pure this compound.

Preparation of Electrolyte with Additive

Materials:

  • Battery-grade lithium hexafluorophosphate (B91526) (LiPF₆)

  • Battery-grade organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

  • This compound

  • Anhydrous argon or nitrogen atmosphere (glovebox)

Procedure:

  • Inside an argon-filled glovebox with low moisture and oxygen content (<0.1 ppm), prepare the baseline electrolyte by dissolving LiPF₆ in the desired solvent mixture to achieve the target concentration (e.g., 1.0 M). A common solvent ratio is EC:EMC (3:7 by wt.).

  • Calculate the required mass of this compound to achieve the desired weight percentage (e.g., 5 wt%, 10 wt%) in the final electrolyte.

  • Gradually add the calculated amount of the phosphazene additive to the baseline electrolyte while stirring until it is completely dissolved.

  • Store the prepared electrolyte in a sealed container inside the glovebox to prevent contamination.

Battery Assembly and Testing

Materials:

  • Pouch cells or coin cells (e.g., CR2032)

  • Cathode (e.g., LiNiₘMnₓCoᵧO₂ (NMC) or LiFePO₄ (LFP))

  • Anode (e.g., graphite (B72142) or silicon-graphite composite)

  • Separator (e.g., microporous polyethylene (B3416737) or polypropylene)

  • Prepared electrolyte

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Cell Assembly: Inside an argon-filled glovebox, assemble the pouch or coin cells using the desired cathode, anode, and separator materials.

  • Electrolyte Filling: Add the prepared electrolyte (with or without the additive) to the assembled cells. Ensure the separator and electrodes are thoroughly wetted.

  • Sealing: Seal the cells according to the manufacturer's instructions.

  • Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles to form a stable SEI layer.

  • Performance Testing:

    • Rate Capability: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate the impact of the additive on power performance.

    • Long-Term Cycling: Cycle the cells for an extended number of cycles (e.g., 100-500 cycles) at a moderate C-rate (e.g., C/2 or 1C) to assess capacity retention and coulombic efficiency.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different stages of cycling to analyze the changes in cell impedance, particularly the charge transfer resistance, which is related to the SEI properties.

Safety Testing: Flammability

Procedure (Self-Extinguishing Time - SET):

  • Soak a piece of separator or glass wool of a defined size in the electrolyte to be tested.

  • Remove the soaked material and suspend it in a controlled environment.

  • Ignite the material using a standardized flame source for a specific duration (e.g., 1-3 seconds).

  • Remove the ignition source and measure the time it takes for the flame to self-extinguish. A shorter time indicates better flame retardancy.

Mechanism of Action & Experimental Workflows

Proposed Mechanism of SEI Improvement

Fluorinated phosphazene additives are believed to enhance the stability of the SEI layer through a cooperative mechanism. They can scavenge reactive species that are formed from the decomposition of other electrolyte components, such as the lithium salt (LiPF₆). This scavenging action helps to prevent the continuous degradation of the electrolyte and the formation of a less stable, high-resistance SEI. The fluorinated nature of the additive likely contributes to the formation of a more robust and LiF-rich SEI, which is known to be a good ionic conductor and electronic insulator, thereby improving battery performance and lifespan.

SEI_Formation_Mechanism Proposed SEI Formation Mechanism with Phosphazene Additive Electrolyte Electrolyte (Carbonates, LiPF6) Decomposition Electrolyte Decomposition Products (e.g., PF5, HF) Electrolyte->Decomposition Reduction at anode surface Anode Anode Surface StableSEI Formation of a Stable, LiF-rich SEI Layer Phosphazene Hexakis(2,2-difluoroethoxy) phosphazene Scavenging Scavenging of Decomposition Products Phosphazene->Scavenging Decomposition->Scavenging Scavenging->StableSEI ImprovedPerformance Improved Battery Performance & Safety StableSEI->ImprovedPerformance

Caption: Proposed mechanism of SEI improvement by this compound.

Experimental Workflow for Battery Evaluation

The following diagram illustrates a typical workflow for evaluating the effectiveness of the phosphazene additive in a lithium-ion battery.

Battery_Testing_Workflow Experimental Workflow for Battery Evaluation Start Start ElectrolytePrep Electrolyte Preparation (with and without additive) Start->ElectrolytePrep CellAssembly Cell Assembly (Coin or Pouch Cells) ElectrolytePrep->CellAssembly Formation Formation Cycling (e.g., 3 cycles at C/20) CellAssembly->Formation PerformanceTest Performance Testing Formation->PerformanceTest Rate Rate Capability Test PerformanceTest->Rate Yes SafetyTest Safety Testing PerformanceTest->SafetyTest No Cycling Long-Term Cycling Test Rate->Cycling EIS Electrochemical Impedance Spectroscopy Cycling->EIS EIS->SafetyTest Flammability Flammability Test (e.g., SET) SafetyTest->Flammability Yes Analysis Data Analysis and Comparison SafetyTest->Analysis No Flammability->Analysis End End Analysis->End

Caption: A typical experimental workflow for evaluating the phosphazene additive.

Conclusion

This compound presents a promising avenue for enhancing the safety and performance of lithium-ion batteries. Its non-flammable nature directly addresses the critical safety concerns associated with conventional electrolytes. Furthermore, its ability to promote the formation of a stable SEI can lead to improved cycling stability and longevity. The experimental protocols and expected performance trends outlined in these application notes provide a solid foundation for researchers to explore the full potential of this additive in next-generation battery technologies. Further research is encouraged to generate specific quantitative data for this compound and to further elucidate its precise mechanism of action.

References

Application Notes and Protocols: Hexakis(2,2-difluoroethoxy)phosphazene as a Flame Retardant for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexakis(2,2-difluoroethoxy)phosphazene as a flame retardant for various polymer systems. Due to the limited availability of specific performance data for this compound, representative data from closely related phosphazene-based flame retardants are included to demonstrate the potential efficacy. Detailed experimental protocols for the synthesis of the title compound and standard flame retardancy testing are also provided.

Introduction

This compound is a halogenated organophosphorus compound belonging to the class of cyclotriphosphazenes. Its chemical structure, featuring a stable inorganic phosphorus-nitrogen backbone and fluoroalkoxy side groups, makes it a promising candidate for a high-performance, halogen-free flame retardant. The presence of phosphorus, nitrogen, and fluorine is expected to impart excellent fire resistance to a wide range of polymers through synergistic gas-phase and condensed-phase mechanisms.

Chemical Structure:

  • Name: this compound

  • Synonyms: 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphinine

  • CAS Number: 186817-57-2

  • Molecular Formula: C₁₂H₁₈F₁₂N₃O₆P₃

  • Molecular Weight: 621.19 g/mol

Flame Retardant Mechanism

Phosphazene-based flame retardants operate through a combination of gas-phase and condensed-phase mechanisms to inhibit the combustion of polymers.[1]

  • Condensed-Phase Mechanism: Upon heating, phosphazene compounds can decompose to form phosphoric and polyphosphoric acids.[1][2] These acids promote the dehydration and carbonization of the polymer matrix, leading to the formation of a protective char layer on the surface.[2] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.[1][3]

  • Gas-Phase Mechanism: In the gas phase, the thermal decomposition of phosphazene flame retardants releases non-combustible gases such as ammonia (B1221849) (NH₃), nitrogen (N₂), and water vapor.[1][3] These gases dilute the flammable volatile compounds and oxygen in the surrounding atmosphere, thereby inhibiting the combustion process.[3] Furthermore, phosphorus-containing radicals (e.g., PO•) can be released, which act as radical scavengers in the flame, interrupting the chain reactions of combustion.[2]

FlameRetardantMechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer + Phosphazene Polymer + Phosphazene Char Layer Char Layer Polymer + Phosphazene->Char Layer Decomposition & Carbonization Inert Gases Inert Gases Polymer + Phosphazene->Inert Gases Decomposition Radical Quenching Radical Quenching Polymer + Phosphazene->Radical Quenching Decomposition Heat Heat Heat->Polymer + Phosphazene Insulation Insulation Char Layer->Insulation Reduced Fuel Reduced Fuel Char Layer->Reduced Fuel Flame Flame Combustion Inhibition Combustion Inhibition Flame->Combustion Inhibition Inert Gases->Flame Dilution Radical Quenching->Flame Scavenging

Caption: General flame retardant mechanism of phosphazenes.

Data Presentation: Representative Performance of Phosphazene Flame Retardants

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for Poly(lactic acid) (PLA) with a Phosphaphenanthrene-Phosphazene Derivative (HAP-DOPS)[4]

SampleAdditive Content (wt%)LOI (%)UL-94 Rating (3.2 mm)
Neat PLA021.6No Rating
PLA/HAP-DOPS526.6V-0
PLA/HAP-DOPS7.528.2V-0
PLA/HAP-DOPS1028.5V-0

Table 2: Cone Calorimeter Data for Poly(lactic acid) (PLA) with HAP-DOPS[4]

SampleAdditive Content (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Neat PLA0489.582.3
PLA/HAP-DOPS5345.275.4
PLA/HAP-DOPS7.5321.871.6
PLA/HAP-DOPS10330.173.2

Table 3: Thermal Stability of Poly(lactic acid) (PLA) with HAP-DOPS (TGA in N₂)[4]

SampleAdditive Content (wt%)T₅% (°C)¹Char Yield at 700°C (%)
Neat PLA0332.50.0
PLA/HAP-DOPS5325.81.9
PLA/HAP-DOPS7.5321.42.1
PLA/HAP-DOPS10318.02.4

¹ T₅%: Temperature at 5% weight loss.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene.[1]

Materials:

Procedure:

  • Under an argon atmosphere, add sodium hydride (6.6 equivalents) to a flask containing anhydrous THF.

  • Slowly add 2,2-difluoroethanol (6.6 equivalents) dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

  • Allow the reaction to proceed until the evolution of hydrogen gas ceases, indicating the formation of sodium 2,2-difluoroethoxide.

  • In a separate flask, dissolve hexachlorocyclotriphosphazene (1 equivalent) in anhydrous THF under argon.

  • Slowly add the solution of sodium 2,2-difluoroethoxide to the solution of hexachlorocyclotriphosphazene at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy until the starting material peak has disappeared and a singlet corresponding to the product is observed.

  • After the reaction is complete, remove the precipitated sodium chloride by filtration under an inert atmosphere.

  • Remove the THF solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

SynthesisWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification NaH_THF Suspend NaH in anhydrous THF Alcohol Add 2,2-Difluoroethanol NaH_THF->Alcohol Dropwise at 0°C Alkoxide Sodium 2,2-difluoroethoxide solution Alcohol->Alkoxide Stir until H₂ evolution ceases Mix Combine alkoxide and N₃P₃Cl₆ solutions Alkoxide->Mix N3P3Cl6_THF Dissolve N₃P₃Cl₆ in anhydrous THF N3P3Cl6_THF->Mix Stir Stir at room temperature for 24-48h Mix->Stir Monitor Monitor by ³¹P NMR Stir->Monitor Filter Filter to remove NaCl Monitor->Filter Reaction complete Evaporate Remove THF under reduced pressure Filter->Evaporate Purify Recrystallization or Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Synthesis workflow for this compound.
Polymer Blending

This compound can be incorporated into various thermoplastic polymers such as polycarbonate (PC), polyethylene (B3416737) terephthalate (B1205515) (PET), and polybutylene terephthalate (PBT) via melt blending.

Equipment:

  • Twin-screw extruder

  • Injection molding machine or compression molder

Procedure:

  • Thoroughly dry the polymer pellets and the phosphazene flame retardant to remove any moisture.

  • Pre-mix the polymer pellets and the desired weight percentage of this compound.

  • Feed the mixture into a twin-screw extruder.

  • Melt blend the materials at a temperature appropriate for the specific polymer.

  • Extrude the blend and pelletize the resulting strands.

  • Dry the pellets again before molding them into test specimens of the required dimensions for flame retardancy and mechanical testing using an injection molding machine or a compression molder.

Limiting Oxygen Index (LOI) Test

This protocol is based on the ASTM D2863 standard.

Apparatus:

  • LOI apparatus, consisting of a heat-resistant glass chimney, a specimen holder, a gas mixing and control system, and an igniter.

Specimen:

  • Typically, a bar of 80-150 mm in length, 10 mm in width, and 4 mm in thickness.

Procedure:

  • Place the specimen vertically in the center of the glass chimney using the specimen holder.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

  • Set the initial oxygen concentration to a level expected to support combustion.

  • Ignite the top of the specimen with the igniter.

  • Observe the burning behavior of the specimen. The test is considered a "pass" if the flame self-extinguishes before a certain time or before burning a specified length.

  • If the specimen continues to burn, decrease the oxygen concentration and repeat the test with a new specimen.

  • If the specimen extinguishes, increase the oxygen concentration and repeat the test.

  • Continue this process until the minimum oxygen concentration that just supports combustion is determined. This concentration is the Limiting Oxygen Index.

UL-94 Vertical Burn Test

This protocol is based on the UL-94 standard for the V-0, V-1, and V-2 classifications.

Apparatus:

  • UL-94 test chamber

  • Bunsen burner with a 20 mm blue flame

  • Specimen holder

  • Surgical cotton

Specimen:

  • A bar of 125 mm in length and 13 mm in width, with a thickness not exceeding 13 mm.

Procedure:

  • Mount the specimen vertically in the specimen holder.

  • Place a layer of surgical cotton 300 mm below the lower end of the specimen.

  • Apply the flame to the lower end of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t₁).

  • As soon as the flaming stops, immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the afterflame time (t₂) and the afterglow time (t₃).

  • Record whether any flaming drips from the specimen ignite the cotton below.

  • Test a total of five specimens.

Classification Criteria:

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t₁ or t₂)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t₁ + t₂)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t₂ + t₃)≤ 30 s≤ 60 s≤ 60 s
Dripping of flaming particles that ignite the cottonNoNoYes
Burning up to the holding clampNoNoNo
Thermogravimetric Analysis (TGA)

Apparatus:

  • Thermogravimetric analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the polymer blend into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Record the weight of the sample as a function of temperature.

  • The resulting TGA curve provides information on the thermal stability of the material, including the onset of decomposition and the amount of char residue at high temperatures.

TestingWorkflow Polymer_FR_Blend Polymer + Phosphazene Blend Melt_Blending Melt Blending Polymer_FR_Blend->Melt_Blending Specimen_Preparation Specimen Preparation (Molding) Melt_Blending->Specimen_Preparation LOI_Test Limiting Oxygen Index (LOI) Test Specimen_Preparation->LOI_Test UL94_Test UL-94 Vertical Burn Test Specimen_Preparation->UL94_Test TGA_Analysis Thermogravimetric Analysis (TGA) Specimen_Preparation->TGA_Analysis Data_Analysis Data Analysis and Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis TGA_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating flame retardant polymers.

References

Application Notes and Protocols: Flame Retardant Mechanism of Hexakis(2,2-difluoroethoxy)phosphazene in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the anticipated flame retardant mechanism of Hexakis(2,2-difluoroethoxy)phosphazene when incorporated into epoxy resin systems. While specific experimental data for this particular fluorinated phosphazene is not extensively available in the public domain, this document extrapolates from the well-established mechanisms of other phosphazene-based flame retardants and considers the potential contributions of its unique fluoroalkoxy substituents. Detailed experimental protocols are provided to enable researchers to systematically evaluate its performance and elucidate its precise mode of action.

Introduction to Phosphazene Flame Retardants in Epoxy Resins

Epoxy resins are widely utilized for their excellent mechanical properties, chemical resistance, and adhesion. However, their inherent flammability limits their application in sectors requiring stringent fire safety standards. Phosphazene-based flame retardants have emerged as effective halogen-free alternatives. Their efficacy stems from the synergistic action of phosphorus and nitrogen atoms within the phosphazene ring (P=N) core.[1][2] These compounds can act as flame retardants through both condensed-phase and gas-phase mechanisms.[3][4]

This compound is a cyclotriphosphazene (B1200923) derivative featuring six difluoroethoxy side chains. The presence of fluorine, in addition to phosphorus and nitrogen, suggests a potentially multifaceted flame retardant mechanism.

Proposed Flame Retardant Mechanism

The flame retardant action of this compound in epoxy resins is hypothesized to occur through a combination of condensed-phase and gas-phase mechanisms.

Condensed-Phase Mechanism

In the solid state, upon heating, the phosphazene compound is expected to promote the formation of a stable, insulating char layer on the surface of the epoxy resin.[5][6] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the diffusion of flammable volatile degradation products to the flame front.[1] The phosphorus component plays a crucial role in this process by catalyzing dehydration and cross-linking reactions, leading to a higher char yield.[4]

Gas-Phase Mechanism

During combustion, this compound is expected to decompose and release non-combustible gases and radical scavenging species into the flame.

  • Inert Gas Dilution: The nitrogen atoms in the phosphazene ring can be released as inert nitrogen gas (N₂), which dilutes the concentration of flammable gases and oxygen in the combustion zone, thereby inhibiting the flame.[1]

  • Radical Trapping: Phosphorus-containing radicals (e.g., PO•, HPO•) are generated during the thermal decomposition of the phosphazene.[7] These radicals are highly effective at trapping the high-energy H• and OH• radicals that propagate the combustion chain reactions in the gas phase.[7]

  • Potential Role of Fluorine: The difluoroethoxy side chains may release fluorine-containing radicals upon decomposition. These species are also known to be efficient flame inhibitors, potentially adding a further layer to the gas-phase flame retardant activity.

The interplay of these mechanisms is illustrated in the following diagram:

FlameRetardantMechanism Proposed Flame Retardant Mechanism of this compound cluster_condensed Condensed Phase cluster_gas Gas Phase Epoxy + Phosphazene Epoxy + Phosphazene Char Layer Formation Char Layer Formation Epoxy + Phosphazene->Char Layer Formation Heat (Phosphorus Catalysis) Volatile Decomposition Products Volatile Decomposition Products Epoxy + Phosphazene->Volatile Decomposition Products Heat Thermal Insulation Thermal Insulation Char Layer Formation->Thermal Insulation Fuel & Oxygen Barrier Fuel & Oxygen Barrier Char Layer Formation->Fuel & Oxygen Barrier Inert Gas (N2) Release Inert Gas (N2) Release Volatile Decomposition Products->Inert Gas (N2) Release P-radicals (PO, HPO) P-radicals (PO, HPO) Volatile Decomposition Products->P-radicals (PO, HPO) F-radicals F-radicals Volatile Decomposition Products->F-radicals Flame Inhibition Flame Inhibition Inert Gas (N2) Release->Flame Inhibition Dilution P-radicals (PO, HPO)->Flame Inhibition Radical Trapping F-radicals->Flame Inhibition Radical Trapping

Caption: Proposed dual-phase flame retardant mechanism.

Experimental Protocols

To validate the proposed mechanism and quantify the flame retardant efficacy of this compound, a series of standardized tests should be performed.

Preparation of Epoxy Resin Composites

Objective: To prepare epoxy resin samples with varying concentrations of this compound for subsequent testing.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound

  • Amine-based curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)

  • Solvent (if necessary for dispersion, e.g., acetone, followed by vacuum removal)

  • Molds for sample casting

Protocol:

  • Pre-dry the epoxy resin and this compound in a vacuum oven at 60 °C for 4 hours to remove any moisture.

  • In a beaker, mechanically stir the desired amount of this compound into the epoxy resin at 80-100 °C until a homogeneous mixture is obtained. If necessary, use a minimal amount of solvent to aid dispersion, ensuring its complete removal under vacuum.

  • Cool the mixture to approximately 60 °C and add the stoichiometric amount of the curing agent.

  • Stir the mixture thoroughly for 10-15 minutes until the curing agent is completely dissolved.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into pre-heated molds of the required dimensions for different tests.

  • Cure the samples in an oven according to a predefined curing schedule (e.g., 120 °C for 2 hours followed by 150 °C for 4 hours).

  • Allow the samples to cool down to room temperature slowly before demolding.

  • Prepare a control sample of neat epoxy resin following the same procedure without the addition of the flame retardant.

ExperimentalWorkflow Experimental Workflow for Sample Preparation and Testing Start Start Sample Preparation Sample Preparation Start->Sample Preparation Flammability Testing Flammability Testing Sample Preparation->Flammability Testing Thermal Analysis Thermal Analysis Sample Preparation->Thermal Analysis Char Analysis Char Analysis Flammability Testing->Char Analysis Data Analysis & Mechanism Elucidation Data Analysis & Mechanism Elucidation Flammability Testing->Data Analysis & Mechanism Elucidation Thermal Analysis->Data Analysis & Mechanism Elucidation Char Analysis->Data Analysis & Mechanism Elucidation End End Data Analysis & Mechanism Elucidation->End

Caption: General experimental workflow.

Flammability Testing

3.2.1. Limiting Oxygen Index (LOI)

Standard: ASTM D2863 / ISO 4589

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of the material.

Protocol:

  • Prepare samples with dimensions of 100 mm × 10 mm × 4 mm.

  • Mount the specimen vertically in the center of the glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

  • Ignite the top of the specimen with a pilot flame.

  • Observe the burning behavior. If the specimen burns for more than 180 seconds or consumes more than 50 mm of its length, increase the oxygen concentration. If it extinguishes, decrease the oxygen concentration.

  • Repeat the test with fresh specimens until the minimum oxygen concentration required to sustain combustion is determined.

3.2.2. UL-94 Vertical Burning Test

Standard: ASTM D3801 / UL-94

Objective: To assess the material's response to a small open flame under controlled laboratory conditions.

Protocol:

  • Prepare samples with dimensions of 125 mm × 13 mm × 3 mm.

  • Mount the specimen vertically.

  • Apply a calibrated flame to the bottom of the specimen for 10 seconds.

  • Remove the flame and record the after-flame time (t1).

  • Immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the after-flame time (t2) and after-glow time.

  • Note if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the burning times, glowing, and dripping behavior according to the UL-94 standard.[8]

Thermal Stability Analysis

3.3.1. Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition behavior of the epoxy composites.

Protocol:

  • Place a small sample (5-10 mg) in a TGA crucible.

  • Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 or 20 °C/min) under both nitrogen and air atmospheres.

  • Record the weight loss as a function of temperature.

  • Determine key parameters such as the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the char yield at 800 °C.

3.3.2. Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of the material.[9][10]

Protocol:

  • Couple the outlet of the TGA instrument to an FTIR spectrometer via a heated transfer line.

  • Perform a TGA scan as described in 3.3.1 under a nitrogen atmosphere.

  • Simultaneously record the FTIR spectra of the evolved gases at different temperatures.

  • Analyze the spectra to identify the chemical nature of the decomposition products (e.g., CO, CO₂, water, ammonia, phosphorus-containing species, and potentially fluorine-containing compounds).

Combustion Behavior Analysis

3.4.1. Cone Calorimetry

Standard: ASTM E1354 / ISO 5660

Objective: To measure the heat release rate and other combustion parameters under forced-flaming conditions.[11][12][13][14][15]

Protocol:

  • Prepare samples with dimensions of 100 mm × 100 mm × 3 mm.

  • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it on a sample holder.

  • Expose the sample to a constant heat flux (e.g., 35 or 50 kW/m²) from a conical heater.

  • Ignite the evolved gases with a spark igniter.

  • Continuously measure parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), mass loss rate, and smoke production rate.[15]

Char Residue Analysis

Objective: To investigate the morphology and chemical composition of the char formed after combustion to understand the condensed-phase mechanism.

3.5.1. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Protocol:

  • Collect the char residue after the cone calorimetry test.

  • Mount a piece of the char on an SEM stub and coat it with a conductive layer (e.g., gold or carbon).

  • Observe the morphology of the char surface and cross-section under the SEM to assess its compactness, porosity, and integrity.[16]

  • Perform EDX analysis to determine the elemental composition of the char, mapping the distribution of carbon, oxygen, nitrogen, phosphorus, and fluorine.[16]

3.5.2. Raman Spectroscopy

Protocol:

  • Place a sample of the char residue under the Raman microscope.

  • Acquire the Raman spectrum, focusing on the D and G bands, which are characteristic of carbonaceous materials.

  • Calculate the intensity ratio of the D and G bands (ID/IG) to evaluate the degree of graphitization and structural order of the char. A lower ratio generally indicates a more graphitic and stable char structure.[17][18][19]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between the neat epoxy and the composites containing different loadings of this compound.

Table 1: Flammability Test Results (Example)

Sample IDPhosphazene Content (wt%)LOI (%)UL-94 Rating
Neat Epoxy0User DataUser Data
EP-DFP-55User DataUser Data
EP-DFP-1010User DataUser Data
EP-DFP-1515User DataUser Data

Table 2: Thermal Analysis Data (Example)

Sample IDTonset (°C, N₂)Tmax (°C, N₂)Char Yield at 800°C (%, N₂)Tonset (°C, Air)Tmax (°C, Air)Char Yield at 800°C (%, Air)
Neat EpoxyUser DataUser DataUser DataUser DataUser DataUser Data
EP-DFP-10User DataUser DataUser DataUser DataUser DataUser Data

Table 3: Cone Calorimetry Data (Example, at 50 kW/m²)

Sample IDTTI (s)pHRR (kW/m²)THR (MJ/m²)Char Yield (%)
Neat EpoxyUser DataUser DataUser DataUser Data
EP-DFP-10User DataUser DataUser DataUser Data

Conclusion

The incorporation of this compound into epoxy resins is expected to impart significant flame retardancy through a combination of condensed-phase char formation and gas-phase flame inhibition. The presence of phosphorus and nitrogen is anticipated to create a synergistic effect, while the fluorine moieties may provide an additional radical scavenging pathway. The experimental protocols outlined in these application notes provide a systematic approach for researchers to thoroughly evaluate the performance of this novel flame retardant and to elucidate its detailed mechanism of action. This will enable the development of high-performance, fire-safe epoxy materials for advanced applications.

References

Application Notes and Protocols: Hexakis(2,2-difluoroethoxy)phosphazene as a Reference Standard in Mass Spectrometry Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate mass determination is fundamental to the reliability of mass spectrometry data in research and drug development. Mass calibration is a critical routine procedure that ensures the precision and accuracy of mass-to-charge (m/z) measurements. Hexakis(2,2-difluoroethoxy)phosphazene is a high-purity, stable, and high-molecular-weight synthetic compound with a well-defined isotopic pattern, making it an excellent reference standard for the calibration of mass spectrometers, particularly those equipped with electrospray ionization (ESI) sources. Its chemical formula is C₁₂H₁₈F₁₂N₃O₆P₃, and it has a monoisotopic mass of 621.0217 g/mol .[1][2][3][4][5][6][7][8][9] This phosphazene derivative provides strong signals across a broad mass range, enabling robust calibration for the analysis of small molecules, peptides, and other analytes.

These application notes provide detailed protocols for the use of this compound as a reference standard for various mass spectrometry calibration techniques, including external, internal (lock-mass), and post-acquisition calibration.

Properties and Characteristics

This compound is a white solid with a melting point of 41-42°C.[5] It is soluble in common organic solvents such as acetonitrile (B52724) and isopropanol (B130326), making it suitable for introduction into ESI sources. It is a component of some commercially available ESI tuning mixes, such as the Agilent Technologies ESI tuning mix (P/N G2421A), which is used to calibrate the m/z range of 100-1000.[10]

Data Presentation: Characteristic Ions

The following table summarizes the principal ions of a tuning mix containing this compound observed in both positive and negative ionization modes. The ion at m/z 622.03 in the positive mode corresponds to the protonated molecule [M+H]⁺ of this compound. The ion at m/z 601.98 in the negative mode is likely a significant fragment or adduct.

Ionization Modem/zPutative Adduct/Fragment
Positive ESI622.03[M+H]⁺
Negative ESI601.98[M-HF-H]⁻ or other fragment/adduct (from tuning mix)

Note: The negative ion is reported from a commercial tuning mix and may be subject to matrix effects. Users should verify the characteristic ions on their specific instrumentation.

Experimental Protocols

Preparation of Calibration Standard Stock Solution

Objective: To prepare a 1 mg/mL stock solution of this compound.

Materials:

  • This compound (≥98% purity)

  • LC-MS grade isopropanol (IPA) or acetonitrile (ACN)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Micropipettes

  • Vortex mixer

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Transfer the weighed compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of LC-MS grade IPA or ACN to the flask.

  • Vortex the solution until the compound is completely dissolved.

  • Bring the volume up to the 10 mL mark with the same solvent.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This results in a 1 mg/mL stock solution. Store the solution at 2-8°C when not in use. For long-term storage, consult the manufacturer's recommendations.

External Calibration Protocol

Objective: To perform an external calibration of the mass spectrometer using the prepared standard.

Materials:

  • 1 mg/mL stock solution of this compound

  • LC-MS grade solvent (e.g., 50:50 ACN:H₂O with 0.1% formic acid for positive mode)

  • Syringe pump or infusion pump

  • Mass spectrometer with ESI source

Procedure:

  • Prepare a working solution by diluting the 1 mg/mL stock solution to a final concentration of 1-10 µg/mL in the infusion solvent. The optimal concentration may vary depending on the instrument's sensitivity.

  • Set up the mass spectrometer for infusion analysis. Typical starting parameters for ESI are:

    • Capillary voltage: 3.5-4.5 kV

    • Nebulizing gas pressure: 20-40 psi

    • Drying gas flow rate: 5-12 L/min

    • Drying gas temperature: 300-350°C

  • Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.

  • Allow the ion signal to stabilize.

  • Acquire a mass spectrum over the desired m/z range (e.g., m/z 100-1000).

  • Using the instrument's calibration software, perform a calibration using the known m/z of the protonated this compound ([M+H]⁺ = 622.03) and other known background ions or co-infused standards if available.

  • Verify the calibration by checking the mass accuracy of the calibrant ion and other ions in the spectrum. The mass error should be within the instrument's specified tolerance (typically < 5 ppm for high-resolution instruments).

Internal (Lock-Mass) Calibration Protocol

Objective: To use this compound as a lock-mass standard for real-time mass correction during LC-MS analysis.

Materials:

  • 1 mg/mL stock solution of this compound

  • LC mobile phases

  • A 'T' junction for post-column introduction of the lock-mass solution

  • A second pump (e.g., syringe pump) for the lock-mass solution

Procedure:

  • Prepare a dilute working solution of the lock-mass standard (e.g., 0.1-1 µg/mL in the mobile phase). The concentration should be optimized to provide a stable, low-intensity signal without causing ion suppression of the analytes.

  • Set up the LC-MS system. The lock-mass solution is introduced post-column via a 'T' junction into the eluent flow from the LC column before it enters the ESI source.

  • Infuse the lock-mass solution at a low, constant flow rate (e.g., 2-5 µL/min).

  • In the mass spectrometer's acquisition software, enable the lock-mass correction feature.

  • Define the m/z of the lock-mass ion (622.03 for [M+H]⁺).

  • Begin the LC-MS analysis. The instrument will monitor the lock-mass ion throughout the run and use any deviation from its theoretical m/z to correct the masses of the analyte ions in real-time.

  • A specific application has utilized 33.2 µL of a 1 mg/mL solution in IPA absorbed onto a carrier for introduction into the ion source, providing a stable signal for lock-mass correction.[11]

Visualizations

experimental_workflow_preparation cluster_prep Calibration Standard Preparation weigh Weigh 10 mg of This compound dissolve Dissolve in 10 mL of LC-MS grade solvent (IPA or ACN) weigh->dissolve stock 1 mg/mL Stock Solution dissolve->stock experimental_workflow_external_cal cluster_ext_cal External Calibration Workflow prep_working Prepare Working Solution (1-10 µg/mL) infuse Infuse into MS (5-20 µL/min) prep_working->infuse acquire Acquire Spectrum infuse->acquire calibrate Calibrate using known m/z values acquire->calibrate verify Verify Mass Accuracy calibrate->verify experimental_workflow_lock_mass cluster_lock_mass Internal (Lock-Mass) Calibration Workflow lc_run LC Separation of Analyte tee Post-Column 'T' Junction lc_run->tee lock_mass_prep Prepare Dilute Lock-Mass Standard (0.1-1 µg/mL) lock_mass_prep->tee ms Mass Spectrometer (ESI Source) tee->ms data_acq Data Acquisition with Real-Time Correction ms->data_acq

References

Application Notes and Protocols: Synthesis of Novel Phosphazene Derivatives Utilizing Hexakis(2,2-difluoroethoxy)phosphazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential derivatization of cyclotriphosphazenes, with a focus on Hexakis(2,2-difluoroethoxy)phosphazene. While direct substitution of the 2,2-difluoroethoxy groups is not a commonly documented synthetic route due to the stability of the P-O-C bond, this document outlines the synthesis of the parent compound and explores potential pathways for creating novel derivatives through side-chain functionalization, drawing parallels with established phosphazene chemistry.

Introduction to Phosphazene Derivatives

Cyclotriphosphazenes are a versatile class of inorganic-organic hybrid molecules built on a stable, six-membered ring of alternating phosphorus and nitrogen atoms. The phosphorus atoms can bear two organic or organometallic side groups, allowing for a vast array of chemical diversity and tailored properties. This has led to their investigation in various fields, including flame retardants, polymer chemistry, and biomedicine. The synthesis of fully substituted alkoxyphosphazenes, such as this compound, typically proceeds via nucleophilic substitution of the chlorine atoms in hexachlorocyclotriphosphazene.

Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound from hexachlorocyclotriphosphazene, based on established methods for the synthesis of analogous alkoxyphosphazenes.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reaction of hexachlorocyclotriphosphazene with the sodium salt of 2,2-difluoroethanol (B47519).

Materials:

  • Hexachlorocyclotriphosphazene (N₃P₃Cl₆)

  • 2,2-Difluoroethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Distilled Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

Procedure:

  • Preparation of Sodium 2,2-difluoroethoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon/nitrogen inlet, suspend sodium hydride (6.6 molar equivalents relative to N₃P₃Cl₆) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2,2-difluoroethanol (6.0 molar equivalents) in anhydrous THF to the stirred suspension via the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. This forms a solution/suspension of sodium 2,2-difluoroethoxide.

  • Substitution Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve hexachlorocyclotriphosphazene (1.0 molar equivalent) in anhydrous THF.

    • Slowly add the freshly prepared sodium 2,2-difluoroethoxide solution/suspension to the stirred solution of hexachlorocyclotriphosphazene at room temperature.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by ³¹P NMR spectroscopy until the starting material signal has disappeared.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Partition the residue between diethyl ether and distilled water.

    • Separate the organic layer and wash sequentially with distilled water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Characterization:

The final product should be characterized by:

  • ³¹P NMR: A singlet is expected, indicating the symmetrical substitution of all six chlorine atoms.

  • ¹H NMR: To confirm the presence of the 2,2-difluoroethoxy groups.

  • ¹⁹F NMR: To confirm the presence of the fluorine atoms.

  • ¹³C NMR: To characterize the carbon atoms in the side chains.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Quantitative Data for Alkoxyphosphazene Synthesis

The following table summarizes representative quantitative data for the synthesis of alkoxy- and aryloxyphosphazenes, providing an expected range for the synthesis of this compound.

Starting MaterialReagentProductYield (%)³¹P NMR (δ, ppm)Reference
N₃P₃Cl₆Sodium trifluoroethoxideHexakis(2,2,2-trifluoroethoxy)phosphazene~90%~17.2[1]
N₃P₃Cl₆2-Hydroxybenzaldehyde / K₂CO₃Hexakis(2-formylphenoxy)phosphazene91%8.21[2]
N₃P₃Cl₆4-Nitrophenol / K₂CO₃Hexakis(4-nitrophenoxy)phosphazeneHighNot specified[3]

Pathways for the Synthesis of Novel Phosphazene Derivatives

While the P-O-C bond in this compound is stable, novel derivatives can be envisioned through the functionalization of the alkoxy side chains, if they were designed to contain reactive groups. The following diagrams illustrate the general workflow for phosphazene derivatization.

experimental_workflow start Hexachlorocyclotriphosphazene (N₃P₃Cl₆) intermediate Functionalized Alkoxy/Aryloxy Phosphazene start->intermediate Nucleophilic Substitution (e.g., with functionalized alcohol/phenol) final_product Novel Phosphazene Derivative intermediate->final_product Side-Chain Modification (e.g., reduction, oxidation, coupling)

Caption: General workflow for synthesizing novel phosphazene derivatives.

This workflow highlights that the common strategy is to first introduce a functionalized side chain onto the phosphazene core, and then perform chemical modifications on that functional group.

Logical Relationships in Phosphazene Derivatization

The derivatization of phosphazenes is a logical process that involves the careful selection of reagents and reaction conditions to achieve the desired final product. The following diagram illustrates the decision-making process and potential outcomes.

logical_relationships start Starting Material Hexachlorocyclotriphosphazene reagent Nucleophile Selection Simple Alkoxide/Phenoxide Functionalized Alkoxide/Phenoxide start->reagent product1 Fully Substituted, Stable Phosphazene (e.g., this compound) reagent:f0->product1 product2 Intermediate for Further Derivatization (e.g., with -CHO, -OH, -N₃ groups) reagent:f1->product2 final_derivatives Novel Functional Phosphazenes product2->final_derivatives Side-Chain Chemistry

Caption: Decision tree for the synthesis of phosphazene derivatives.

Signaling Pathway Analogy for Phosphazene Functionalization

The process of creating complex phosphazene derivatives can be conceptually compared to a signaling pathway, where an initial stimulus (the starting material) leads to a cascade of reactions to produce a final functional molecule.

Caption: Conceptual pathway for developing functional phosphazenes.

Conclusion

This compound is a stable, fully substituted phosphazene that is typically synthesized as a final product rather than an intermediate. While direct derivatization by substitution of the 2,2-difluoroethoxy groups is challenging, this document provides a robust protocol for its synthesis from hexachlorocyclotriphosphazene. For researchers interested in novel phosphazene derivatives, the most fruitful approach involves a synthetic strategy where functionalized side chains are first introduced onto the phosphazene core, followed by subsequent chemical modifications of these functional groups. The provided workflows and conceptual diagrams offer a roadmap for the rational design and synthesis of such novel phosphazene-based materials for a variety of applications, including drug development.

References

Application Notes and Protocols for Hexakis(2,2-difluoroethoxy)phosphazene in Ion Trap Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Hexakis(2,2-difluoroethoxy)phosphazene as an ion source for the tuning and calibration of ion trap mass spectrometers. This document includes detailed protocols for its application as both a general calibrant and a lock-mass agent, alongside relevant quantitative data and safety information.

Introduction

This compound is a high-purity, heterocyclic organic compound utilized for the calibration of mass spectrometers.[1][2] Its high molecular weight, thermal stability, and distinct isotopic pattern make it an excellent calibrant for a wide mass range in electrospray ionization (ESI) mass spectrometry. It is a known component of commercially available ESI tuning mixes, such as the Agilent ESI-L Low Concentration Tuning Mix (G1969-85000).[3][4][5] This compound generates a strong signal in the positive ion mode, providing a reliable reference point for mass accuracy and instrument performance verification.

Physicochemical Properties

PropertyValue
Chemical Name 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphinine
CAS Number 186817-57-2
Molecular Formula C₁₂H₁₈F₁₂N₃O₆P₃
Molecular Weight 621.19 g/mol
Appearance Solid-Low Melt
Boiling Point 41-42 °C

Quantitative Data for Mass Spectrometry

This compound is primarily used in the positive ionization mode. The expected ionic species are summarized in the table below. These values are critical for instrument calibration and data processing.

Ion SpeciesTheoretical m/zObserved m/zNotes
Protonated Molecule [M+H]⁺ 622.0295622.0290[6], 622.028960[4]The primary ion observed and the most abundant peak used for single-point or multi-point calibration.
Formic Acid Adduct [M+FA-H]⁻ 666.0201666.0199[6]Observed when formic acid is present in the mobile phase or calibration solution. Useful as a secondary calibration point.

Note: The observed m/z values may vary slightly depending on the instrument and calibration.

Experimental Protocols

General Tuning and Calibration of an Ion Trap Mass Spectrometer

This protocol outlines the general procedure for using a solution of this compound to tune and calibrate an ion trap mass spectrometer.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (optional, for adduct formation)

  • Syringe pump

  • ESI-compatible syringe

Procedure:

  • Preparation of the Calibration Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for your instrument, typically 50:50 acetonitrile:water with 0.1% formic acid. The optimal concentration should be determined empirically to achieve a stable and strong signal without causing detector saturation.

  • Instrument Setup:

    • Set up the ion trap mass spectrometer in positive ion ESI mode.

    • Set the mass range to cover the expected m/z of the calibrant (e.g., m/z 100-1000).

    • Use standard ESI source parameters as a starting point (e.g., capillary voltage: 3.5-4.5 kV, sheath gas flow: 10-20 arbitrary units, auxiliary gas flow: 5-10 arbitrary units, capillary temperature: 275-350 °C). These parameters will need to be optimized for your specific instrument.

  • Infusion and Data Acquisition:

    • Place the prepared calibration solution in a syringe and mount it on a syringe pump.

    • Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Allow the signal to stabilize. You should observe a prominent peak at m/z 622.03.

  • Tuning and Calibration:

    • Perform an automatic or manual tune of the mass spectrometer according to the manufacturer's instructions, using the [M+H]⁺ ion of this compound as the reference mass.

    • Adjust key parameters such as lens voltages, ion optics, and detector settings to maximize the signal intensity and resolution of the calibrant peak.

    • Once the instrument is tuned, perform a mass calibration using the known m/z of the calibrant.

Protocol for Use as a Lock-Mass Calibrant

This protocol describes the use of this compound as an internal or lock-mass calibrant for improved mass accuracy during LC-MS runs.[6]

Materials:

  • This compound solution (as prepared in section 4.1)

  • A second ESI source or a T-junction for introducing the lock-mass solution

  • LC-MS system

Procedure:

  • System Configuration:

    • Configure your LC-MS system to allow for the continuous, low-flow introduction of the lock-mass solution into the ESI source, post-column. This can be achieved using a T-junction or a dedicated lock-spray source.

  • Lock-Mass Solution Infusion:

    • Infuse the this compound solution at a low flow rate (e.g., 1-5 µL/min) throughout the LC-MS analysis. The flow rate should be optimized to provide a stable, low-intensity signal that does not interfere with the analysis of the target compounds.

  • Data Acquisition and Processing:

    • Acquire your LC-MS data. The mass spectrum for each scan will contain the ions from your sample as well as the lock-mass ion (m/z 622.03).

    • In your data processing software, specify the m/z of the this compound ion as the lock mass. The software will use this reference ion to correct for any mass drift during the analysis, resulting in improved mass accuracy for your compounds of interest.

Visualizations

G cluster_prep Preparation cluster_setup Instrument Setup cluster_infusion Infusion & Acquisition cluster_cal Tuning & Calibration prep_solution Prepare Calibration Solution (1-10 µg/mL) load_syringe Load Solution into Syringe prep_solution->load_syringe infuse Infuse Solution via Syringe Pump (5-10 µL/min) load_syringe->infuse setup_ms Set MS to Positive ESI Mode (m/z 100-1000) setup_source Set Initial Source Parameters setup_ms->setup_source setup_source->infuse stabilize Allow Signal to Stabilize infuse->stabilize acquire Acquire Mass Spectra stabilize->acquire tune Perform Auto/Manual Tune (using m/z 622.03) acquire->tune calibrate Perform Mass Calibration tune->calibrate verify Verify Mass Accuracy & Resolution calibrate->verify

Caption: Workflow for Ion Trap Tuning and Calibration.

Safety Precautions

This compound is an irritant.[2] Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Concentration too lowIncrease the concentration of the calibration solution.
Clogged syringe or tubingCheck for blockages and clean or replace as necessary.
Incorrect ESI source parametersOptimize source parameters (capillary voltage, gas flows, temperature).
Unstable signal Inconsistent flow from syringe pumpEnsure the syringe pump is functioning correctly and the flow is smooth.
Air bubbles in the lineDegas the solution and ensure there are no bubbles in the syringe or tubing.
Detector saturation Concentration too highDilute the calibration solution.
Poor mass accuracy after calibration Incorrect calibrant m/z usedVerify the correct m/z for the protonated molecule or adduct.
Insufficient signal intensityIncrease the concentration or optimize tuning parameters for a stronger signal.
Instrument requires serviceIf the issue persists, consult the instrument manufacturer's service engineer.

References

Application Notes and Protocols: The Role of Hexakis(2,2-difluoroethoxy)phosphazene in Solid Electrolyte Interphase (SEI) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of next-generation lithium-ion batteries with higher energy densities and longer cycle life is critically dependent on the stability of the electrode-electrolyte interface. The solid electrolyte interphase (SEI) is a passivation layer formed on the anode surface during the initial charging cycles, which plays a crucial role in preventing further electrolyte decomposition and ensuring the longevity of the battery. An ideal SEI should be electronically insulating, ionically conducting, and mechanically stable to accommodate the volume changes of the anode during cycling.

Phosphazene-based compounds have emerged as promising electrolyte additives due to their non-flammable nature, high thermal stability, and ability to form stable SEI layers.[1] This document focuses on the potential role of Hexakis(2,2-difluoroethoxy)phosphazene as an SEI-forming additive.

Compound Profile: this compound

PropertyValueReference
CAS Number 186817-57-2[2]
Molecular Formula C12H18F12N3O6P3[2]
Molecular Weight 621.19 g/mol [2]
Alternate Names Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene[2]
Physical Appearance White solid[1]

Application in SEI Formation

While direct and detailed quantitative studies on this compound as a primary SEI-forming additive are limited in the reviewed literature, its fluorinated nature suggests a potential role in creating a robust, LiF-rich SEI. Fluorinated additives are known to decompose on the anode surface to form lithium fluoride (B91410) (LiF), a key component of a stable SEI that enhances cycling stability.[3]

Due to the scarcity of specific data for this compound, this document will leverage findings from studies on structurally related fluorinated phosphazene compounds, such as hexafluorocyclotriphosphazene (B96674) (HFPN) and ethoxy(pentafluoro)cyclotriphosphazene (B3028795) (EtPFPN), as a proxy to illustrate the potential benefits and experimental protocols. These compounds have been investigated as part of a dual-additive approach with fluoroethylene carbonate (FEC) to stabilize silicon-based anodes, which are known for their large volume expansion during cycling.[2][3]

Quantitative Data from Related Fluorinated Phosphazene Additives

The following table summarizes the electrochemical performance of NCM523 || SiOx/C pouch cells with different electrolyte formulations, highlighting the impact of related phosphazene additives in a dual-additive system with FEC.

Electrolyte CompositionAbbreviationFirst Cycle Coulombic Efficiency (%)Cycle Number at 70% State of Health (SOH)
1 M LiPF6 in EC:EMC (3:7 by wt%)STD81.2 ± ≤0.1170
STD + 2 wt% FECSTD-FEC80.7 ± ≤0.1333
STD + EtPFPNSTD-EtPFPN80.7 ± ≤0.1236
STD + FEC + EtPFPNSTD-FEC-EtPFPN81.3 ± ≤0.1412
STD + FEC + HFPNSTD-FEC-HFPN81.2 ± ≤0.1510

Data sourced from a study on NCM523 || SiOx/C pouch cells. The molar amount of phosphazene additives was equivalent to that of 2 wt% FEC.[4]

Experimental Protocols

The following protocols are based on methodologies used for evaluating related fluorinated phosphazene additives and can be adapted for this compound.

Electrolyte Preparation
  • Baseline Electrolyte: Prepare a solution of 1 M Lithium Hexafluorophosphate (LiPF6) in a mixture of Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) with a weight ratio of 3:7.

  • Additive Incorporation:

    • Dissolve the desired weight percentage (e.g., 1-2 wt%) of this compound into the baseline electrolyte.

    • For comparative studies, prepare electrolytes with other additives like FEC or a combination of this compound and FEC.

    • Ensure complete dissolution by stirring the mixture in an argon-filled glovebox to prevent moisture contamination.

Coin Cell Assembly (CR2032)
  • Electrode and Separator Preparation: Dry the cathode (e.g., NCM523) and anode (e.g., SiOx/C) electrodes, along with the separator (e.g., polyethylene), in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) overnight to remove any moisture.

  • Assembly:

    • In an argon-filled glovebox, place the cathode, separator, and anode in a CR2032 coin cell case.

    • Add a few drops of the prepared electrolyte to saturate the separator and electrodes.

    • Place a spacer and a spring on top of the electrode stack.

    • Crimp the coin cell to ensure it is hermetically sealed.

    • Let the cells rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

Electrochemical Measurements
  • Formation Cycles:

    • Perform initial charging and discharging cycles at a low C-rate (e.g., C/20) to allow for the formation of a stable SEI layer.

    • The voltage window will depend on the electrode materials (e.g., 3.0-4.2 V for NCM/graphite).

  • Cycling Performance:

    • Cycle the cells at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).

    • Record the discharge capacity, coulombic efficiency, and capacity retention over the cycles.

  • Rate Capability:

    • Test the cell performance at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate the impact of the additive on the battery's power performance.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge and after a certain number of cycles to analyze the changes in the interfacial and charge-transfer resistances.

Visualizations

Proposed SEI Formation Mechanism

The following diagram illustrates a proposed mechanism for SEI formation involving a fluorinated phosphazene additive. The additive is reductively decomposed on the anode surface during the initial charge, contributing to a stable, LiF-rich SEI layer.

SEI_Formation_Mechanism Li+ Li⁺ Anode Anode (e.g., Silicon) Li+->Anode Intercalation Solvent Solvent Organic_Components Organic Components (from solvent reduction) Solvent->Organic_Components Reduction Phosphazene Hexakis(2,2-difluoroethoxy) phosphazene Phosphazene_Decomp Phosphazene Decomposition Products Phosphazene->Phosphazene_Decomp Reductive Decomposition LiF LiF Phosphazene_Decomp->LiF Forms

Proposed SEI formation with a fluorinated phosphazene additive.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the performance of this compound as an electrolyte additive.

Experimental_Workflow A Electrolyte Preparation (with and without additive) B Coin Cell Assembly (e.g., CR2032) A->B C Electrochemical Testing B->C D Formation Cycles (Low C-rate) C->D E Long-Term Cycling (High C-rate) C->E F Rate Capability Test C->F G Electrochemical Impedance Spectroscopy (EIS) C->G H Data Analysis and Performance Evaluation D->H E->H F->H G->H

Workflow for evaluating electrolyte additives.

Conclusion

This compound holds promise as an electrolyte additive for enhancing the stability of the solid electrolyte interphase in lithium-ion batteries. Its fluorinated structure is anticipated to contribute to the formation of a robust, LiF-rich SEI, which is beneficial for improving cycle life and overall battery performance. While direct experimental data for this specific compound is not widely available, the provided protocols, based on related and well-studied phosphazene additives, offer a solid framework for researchers to investigate its potential. Further studies are essential to quantify its electrochemical performance and to fully elucidate its SEI formation mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Hexakis(2,2-difluoroethoxy)phosphazene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Hexakis(2,2-difluoroethoxy)phosphazene from its reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of the synthesis of this compound?

The reaction of hexachlorocyclotriphosphazene with the sodium salt of 2,2-difluoroethanol (B47519) should yield this compound as the main product. This compound is typically a white or low-melt solid.[1] The reaction mixture will also contain sodium chloride as a byproduct, which needs to be removed.

Q2: What are the most common byproducts I should expect in my crude reaction mixture?

Besides the desired product and sodium chloride, the most common byproducts are incompletely substituted phosphazenes. These are molecules where one or more of the original chlorine atoms on the phosphazene ring have not been replaced by a 2,2-difluoroethoxy group. Other potential impurities include unreacted starting materials and solvent adducts.

Q3: How can I get a preliminary assessment of my reaction's success and the purity of the crude product?

³¹P NMR spectroscopy is an excellent technique for this purpose. The spectrum of the fully substituted this compound should show a single sharp peak.[2] The presence of other peaks in the ³¹P NMR spectrum indicates the presence of incompletely substituted byproducts or other phosphorus-containing impurities.[3] This method is often preferred over ¹H NMR for organophosphorus compounds as it provides a simpler spectrum for analysis.[4][5]

Q4: What are the recommended methods for purifying crude this compound?

The most common and effective purification methods for this class of compounds are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.

Q5: Can I use distillation for purification?

While distillation is a common purification technique, it is generally not suitable for this compound due to its high molecular weight and potential for thermal degradation at the required high temperatures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
³¹P NMR shows multiple peaks after synthesis. The reaction has not gone to completion, resulting in a mixture of partially substituted phosphazenes.- Increase the reaction time or temperature.- Ensure you are using a sufficient excess of the sodium 2,2-difluoroethoxide reagent.- Purify the mixture using column chromatography to separate the different phosphazene species.
The product oils out during recrystallization. The chosen solvent system is not ideal, or the cooling rate is too fast.- Try a different solvent system. Good starting points for related compounds include toluene/hexane (B92381) or THF/ethyl ether.[1][6]- Ensure a slow cooling rate to promote crystal formation. You can achieve this by allowing the flask to cool to room temperature before placing it in an ice bath.[7]
The purified product is still not pure by NMR. The chosen purification method was not effective enough to remove all byproducts.- If recrystallization was used, try a second recrystallization with a different solvent system.- If column chromatography was used, optimize the mobile phase to achieve better separation.- A combination of purification methods (e.g., column chromatography followed by recrystallization) may be necessary.
Low yield of purified product. - Product loss during multiple purification steps.- Incomplete reaction.- Optimize the purification protocol to minimize transfers and the number of steps.- Re-examine the reaction conditions to drive the synthesis towards completion.
Difficulty removing the inorganic salt (NaCl). Inefficient filtration or washing of the crude product.- After the reaction, ensure the precipitated NaCl is thoroughly washed with a solvent in which the desired product is soluble but the salt is not (e.g., diethyl ether or hexane).- For stubborn salt contamination, dissolving the crude product in a suitable organic solvent and filtering off the insoluble salt can be effective.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization for your specific impurity profile.

  • Solvent Selection:

    • Begin by testing the solubility of your crude product in various solvents. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when heated.

    • Promising solvent systems for related hexa-substituted cyclotriphosphazenes include toluene-hexane, THF-ethyl ether, and ethanol-chloroform.[1][6][8] Another approach is to dissolve the product in a good solvent (like ethanol (B145695) or THF) and precipitate it by adding a poor solvent (like water or hexane).[9][10]

  • Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent. b. Once fully dissolved, allow the solution to cool slowly to room temperature. Crystal formation should be observed. c. To maximize yield, cool the flask in an ice bath for 30-60 minutes. d. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. e. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This is a suggested starting point for developing a column chromatography method.

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica (B1680970) gel is a common choice for the purification of polar organic molecules.

    • Mobile Phase: A solvent system of hexane and ethyl acetate (B1210297) is a good starting point. The optimal ratio will depend on the polarity of the impurities. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Procedure: a. Prepare a silica gel column in your chosen non-polar solvent (e.g., hexane). b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). c. Load the sample onto the top of the column. d. Elute the column with the chosen mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution). e. Collect fractions and analyze them by TLC or NMR to identify the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table provides typical physical and analytical data for this compound and potential byproducts. Please note that these are approximate values and may vary depending on experimental conditions.

Compound Molecular Weight ( g/mol ) Typical Purity after Synthesis (%) Purity after Recrystallization (%) Purity after Column Chromatography (%) ³¹P NMR Chemical Shift (ppm)
This compound 621.1985-95>98>99~8-10 (singlet)
Pentakis(2,2-difluoroethoxy)monochlorophosphazene ~558.6<10<1<0.5Varies (multiplet)
Hexachlorocyclotriphosphazene 347.66<1<0.1<0.1~20 (singlet)

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Reaction Mixture filtration Filtration to remove NaCl synthesis->filtration Initial Work-up recrystallization Recrystallization filtration->recrystallization Primary Purification column_chromatography Column Chromatography filtration->column_chromatography Alternative/Further Purification purity_check Purity Check (³¹P NMR, HPLC) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Purity < 98% purity_check->column_chromatography Purity < 98% pure_product Pure this compound purity_check->pure_product Purity > 98%

Caption: Purification workflow for this compound.

References

"Hexakis(2,2-difluoroethoxy)phosphazene" synthesis side reactions and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Hexakis(2,2-difluoroethoxy)phosphazene.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory-scale synthesis involves the nucleophilic substitution of chlorine atoms on a hexachlorocyclotriphosphazene (HCCP) ring with the sodium salt of 2,2-difluoroethanol (B47519). The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF).

Q2: What are the most common side reactions during the synthesis?

The primary side reaction is the incomplete substitution of the six chlorine atoms on the phosphazene ring. This results in a mixture of partially substituted chlorophosphazenes with the general formula N₃P₃(OCH₂CF₂H)ₙCl₆₋ₙ, where 'n' can range from 1 to 5.

Q3: What are the typical impurities found in the final product?

The main impurities are the aforementioned partially substituted chlorophosphazenes. Residual starting materials, such as hexachlorocyclotriphosphazene, and solvent may also be present. Commercial products typically have a purity of around 95%.[1][2]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using ³¹P NMR spectroscopy. The starting material, hexachlorocyclotriphosphazene, has a characteristic chemical shift. As the substitution proceeds, new peaks corresponding to the partially substituted intermediates will appear. The final, fully substituted product, this compound, should exhibit a singlet in the ³¹P NMR spectrum, indicating the magnetic equivalence of all phosphorus atoms.

Q5: What are the recommended purification methods?

Initial workup involves filtering the reaction mixture to remove the sodium chloride byproduct. The solvent is then removed under reduced pressure. To separate the fully substituted product from any remaining partially substituted impurities, fractional crystallization or column chromatography are effective techniques.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete reaction (presence of multiple peaks in ³¹P NMR) 1. Insufficient amount of the nucleophile (sodium 2,2-difluoroethoxide).2. Reaction time is too short.3. Inadequate reaction temperature.4. Moisture in the reaction setup quenching the nucleophile.1. Use a slight excess of sodium 2,2-difluoroethoxide (e.g., 6.5-7.5 equivalents).2. Extend the reaction time and monitor by ³¹P NMR until the reaction is complete.3. Gently reflux the reaction mixture if room temperature is insufficient.4. Ensure all glassware is oven-dried and the solvent is anhydrous. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
Low Yield 1. Incomplete reaction.2. Loss of product during workup and purification.3. Side reactions due to moisture.1. Address the causes of incomplete reaction as mentioned above.2. Optimize purification steps, for example, by careful solvent selection for crystallization.3. Strictly adhere to anhydrous reaction conditions.
Oily or discolored product 1. Presence of residual solvent.2. Formation of polymeric byproducts.3. Degradation of the product.1. Ensure complete removal of the solvent under high vacuum.2. Purify by column chromatography or recrystallization.3. Store the purified product in a cool, dry, and dark place under an inert atmosphere.
Difficulty in removing NaCl byproduct The precipitated NaCl is very fine and clogs filters.1. Dilute the reaction mixture with more anhydrous solvent before filtration.2. Use a filter aid such as Celite.3. Centrifuge the mixture and decant the supernatant.

Experimental Protocols

Synthesis of Sodium 2,2-difluoroethoxide

This protocol is adapted from the synthesis of sodium 2,2,2-trifluoroethoxide.[3]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2,2-difluoroethanol

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel, suspend sodium hydride (1.1 equivalents per equivalent of 2,2-difluoroethanol) in anhydrous THF.

  • Cool the suspension in an ice-water bath.

  • Slowly add a solution of 2,2-difluoroethanol in anhydrous THF dropwise from the dropping funnel to the NaH suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases and a clear or slightly yellow solution is formed.

Synthesis of this compound

This protocol is adapted from the synthesis of hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene.[3]

Materials:

  • Hexachlorocyclotriphosphazene (HCCP)

  • Sodium 2,2-difluoroethoxide solution in THF

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a separate flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, dissolve hexachlorocyclotriphosphazene in anhydrous THF.

  • Slowly add the freshly prepared solution of sodium 2,2-difluoroethoxide (at least 6 equivalents) to the stirred solution of HCCP at room temperature.

  • Stir the reaction mixture at room temperature or under gentle reflux for 24-48 hours. Monitor the reaction progress by ³¹P NMR.

  • Once the reaction is complete (indicated by a single peak in the ³¹P NMR spectrum), cool the mixture to room temperature.

  • Remove the precipitated sodium chloride by filtration under an inert atmosphere.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps cluster_products Products & Byproducts HCCP Hexachlorocyclotriphosphazene (HCCP) substitution Nucleophilic Substitution: HCCP + Sodium 2,2-difluoroethoxide HCCP->substitution NaH Sodium Hydride (NaH) gen_nucleophile Generate Nucleophile: NaH + DFE in THF NaH->gen_nucleophile DFE 2,2-difluoroethanol DFE->gen_nucleophile THF Anhydrous THF THF->gen_nucleophile THF->substitution gen_nucleophile->substitution workup Workup: 1. Filtration (remove NaCl) 2. Solvent Evaporation substitution->workup byproduct NaCl substitution->byproduct purification Purification: Recrystallization or Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic start ³¹P NMR Analysis of Crude Product check_peaks Multiple Peaks Observed? start->check_peaks incomplete_rxn Incomplete Substitution check_peaks->incomplete_rxn Yes single_peak Single Peak Observed check_peaks->single_peak No troubleshoot Troubleshooting Steps: - Increase reaction time - Use excess nucleophile - Ensure anhydrous conditions incomplete_rxn->troubleshoot troubleshoot->start Re-run reaction & re-analyze proceed Proceed to Purification single_peak->proceed

Caption: Troubleshooting logic for incomplete substitution based on ³¹P NMR analysis.

References

Technical Support Center: Synthesis of Hexakis(2,2-difluoroethoxy)phosphazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Hexakis(2,2-difluoroethoxy)phosphazene synthesis. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the nucleophilic substitution of a halogenated cyclotriphosphazene, typically hexachlorocyclotriphosphazene ([NPCl₂]₃), with the sodium salt of 2,2-difluoroethanol (B47519). The reaction involves the in-situ formation of sodium 2,2-difluoroethoxide, which then displaces the chlorine atoms on the phosphazene ring.

Q2: What are the critical parameters influencing the yield of the reaction?

A2: Several factors can significantly impact the yield and purity of the final product. These include the purity of reagents and solvents, the molar ratio of the reactants, reaction temperature, and reaction time. Moisture is a critical factor to control as the starting material, hexachlorocyclotriphosphazene, is sensitive to hydrolysis.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the substitution reaction is best monitored using ³¹P NMR spectroscopy. The starting material, hexachlorocyclotriphosphazene, exhibits a characteristic singlet in the ³¹P NMR spectrum. As the substitution proceeds, new peaks corresponding to partially and fully substituted phosphazene species will appear at different chemical shifts. A single peak in the expected region for the fully substituted product indicates the completion of the reaction.

Q4: What are the expected ³¹P NMR chemical shifts for the starting material and the final product?

A4: While the exact chemical shifts can vary slightly depending on the solvent and concentration, the following are approximate values:

  • Hexachlorocyclotriphosphazene ([NPCl₂]₃): ~ +20 ppm

  • This compound ([NP(OCH₂CF₂H)₂]₃): A singlet is expected, and based on analogous structures like hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene, the chemical shift is anticipated to be in the range of +15 to +20 ppm.[1]

Q5: What is a common challenge in this synthesis?

A5: A common challenge is achieving complete substitution of all six chlorine atoms. The substitution of the first few chlorine atoms is generally faster than the subsequent ones due to increasing steric hindrance.[2] Incomplete substitution leads to a mixture of partially chlorinated and fully substituted phosphazenes, which can be difficult to separate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Moisture in the reaction: The starting material and intermediates are moisture-sensitive. 2. Inactive Sodium Hydride: The sodium hydride used to generate the alkoxide may be old or deactivated. 3. Insufficient reaction time or temperature: The reaction may not have gone to completion.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use fresh, high-purity sodium hydride. 3. Increase the reaction time and/or temperature. Monitor the reaction progress by ³¹P NMR.
Incomplete Substitution (Mixture of Products) 1. Insufficient amount of nucleophile: Not enough sodium 2,2-difluoroethoxide was used to replace all chlorine atoms. 2. Steric Hindrance: The bulky difluoroethoxy groups hinder the substitution of the last few chlorine atoms.[2] 3. Short reaction time: The reaction was stopped before completion.1. Use a slight excess of sodium 2,2-difluoroethoxide (e.g., 6.6 equivalents for 6 substitutions). 2. Increase the reaction temperature and/or prolong the reaction time to overcome the steric barrier. 3. Continue the reaction and monitor by ³¹P NMR until the starting material and intermediate peaks are no longer observed.
Broad or Complex ³¹P NMR Spectrum 1. Presence of multiple partially substituted species: The reaction has not gone to completion. 2. Hydrolysis of P-Cl bonds: Presence of moisture can lead to the formation of various hydrolyzed byproducts.1. Continue the reaction as described above. 2. Ensure rigorous exclusion of moisture from the reaction.
Difficulty in Product Purification 1. Similar polarity of product and byproducts: Partially substituted phosphazenes can be difficult to separate from the final product by column chromatography. 2. Oily product: The product may not crystallize easily.1. If the reaction is incomplete, it is often easier to drive the reaction to completion than to separate the mixture. Purification can be attempted by column chromatography on silica (B1680970) gel using a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate). 2. Attempt to induce crystallization by scratching the flask or by slow evaporation of a solution in a suitable solvent. If it remains an oil, purification by column chromatography is the primary option.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene, and general phosphazene synthesis methodologies.[1] Researchers should consider this a starting point and may need to optimize conditions for their specific setup.

Materials:

  • Hexachlorocyclotriphosphazene ([NPCl₂]₃)

  • 2,2-Difluoroethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane (B92381)

  • Deionized Water

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Preparation of the Nucleophile:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium hydride (6.6 molar equivalents relative to [NPCl₂]₃).

    • Wash the sodium hydride with anhydrous hexane (3 times) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of 2,2-difluoroethanol (6.6 molar equivalents) in anhydrous THF to the sodium hydride slurry.

    • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases. This forms the sodium 2,2-difluoroethoxide nucleophile.

  • Substitution Reaction:

    • In a separate flame-dried flask, dissolve hexachlorocyclotriphosphazene (1 molar equivalent) in anhydrous THF.

    • Slowly add the solution of [NPCl₂]₃ to the prepared sodium 2,2-difluoroethoxide solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by ³¹P NMR. The reaction may take 24-48 hours to go to completion.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by ³¹P NMR), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the precipitated sodium chloride.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).

    • Wash the organic layer with deionized water (3 times) to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_nucleophile Nucleophile Preparation cluster_reaction Substitution Reaction cluster_workup Work-up and Purification n1 Wash NaH with anhydrous hexane n2 Add anhydrous THF n1->n2 n3 Add 2,2-difluoroethanol in THF at 0°C n2->n3 n4 Stir at room temperature n3->n4 r2 Add [NPCl₂]₃ solution to nucleophile n4->r2 Sodium 2,2-difluoroethoxide r1 Dissolve [NPCl₂]₃ in anhydrous THF r1->r2 r3 Reflux and monitor by ³¹P NMR r2->r3 w1 Filter to remove NaCl r3->w1 Completed Reaction Mixture w2 Remove THF in vacuo w1->w2 w3 Dissolve in organic solvent w2->w3 w4 Wash with water w3->w4 w5 Dry over MgSO₄ w4->w5 w6 Remove solvent w5->w6 w7 Purify by column chromatography w6->w7

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Product Yield? q1 Was the reaction performed under anhydrous conditions? start->q1 s1_yes Yes q1->s1_yes Yes s1_no No q1->s1_no No q2 Is the Sodium Hydride fresh and active? s1_yes->q2 a1 Ensure all glassware is oven-dried and use anhydrous solvents. s1_no->a1 a1->q2 s2_yes Yes q2->s2_yes Yes s2_no No q2->s2_no No q3 Was the reaction time and temperature sufficient? s2_yes->q3 a2 Use fresh, high-purity Sodium Hydride. s2_no->a2 a2->q3 s3_yes Yes q3->s3_yes Yes s3_no No q3->s3_no No end Yield should improve. s3_yes->end a3 Increase reaction time and/or temperature. Monitor by ³¹P NMR. s3_no->a3 a3->end

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

"Hexakis(2,2-difluoroethoxy)phosphazene" stability in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexakis(2,2-difluoroethoxy)phosphazene. The information is designed to address potential stability issues encountered during experiments in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound is a cyclophosphazene with fluorinated side groups. Generally, polyphosphazenes with fluorinated chains exhibit improved hydrophobicity and biological inertness, which can contribute to greater stability.[1][2] However, like other phosphazenes, its stability can be influenced by the pH of the medium.

Q2: How does pH affect the stability of this compound?

For many polyphosphazenes, the degradation rate is faster in acidic conditions (lower pH) compared to neutral or basic conditions.[1][2][3] The degradation mechanism typically involves the hydrolysis of the side groups, which can be catalyzed by acidic conditions. This is followed by the breakdown of the phosphazene backbone.

Q3: What are the expected degradation products of this compound?

The hydrolytic degradation of polyphosphazenes generally yields non-toxic products.[1][2] For this compound, the expected degradation products would be ammonia, phosphate, and 2,2-difluoroethanol.

Q4: Can residual impurities from synthesis affect the stability of this compound?

Yes, residual chlorine atoms from the synthesis of the phosphazene backbone can significantly impact stability.[1] Unreacted P-Cl bonds can react with moisture to form P-OH moieties, leading to uncontrolled crosslinking and degradation.

Q5: Is this compound suitable for long-term studies in biological media?

The suitability for long-term studies depends on the specific conditions (pH, temperature, enzymatic activity) of the biological medium. While fluorinated side groups can enhance stability, it is crucial to experimentally determine the degradation rate under your specific experimental conditions. The degradation products of many polyphosphazenes can form a buffering system, which may help maintain a neutral pH during degradation.[1][2]

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound in an acidic formulation.

  • Possible Cause: Inherent susceptibility of the phosphazene backbone to acid-catalyzed hydrolysis. The rate of degradation for many polyphosphazenes is accelerated in acidic conditions.[3]

  • Troubleshooting Steps:

    • pH Adjustment: If experimentally feasible, increase the pH of the medium to be closer to neutral.

    • Temperature Control: Lowering the temperature of the experiment may slow down the degradation rate.

    • Quantitative Analysis: Perform a time-course study to quantify the rate of degradation at the specific acidic pH. Use techniques like ³¹P NMR or HPLC to monitor the disappearance of the parent compound and the appearance of degradation products.

    • Formulation Re-evaluation: Consider if a different solvent system or the inclusion of stabilizing excipients is possible.

Issue 2: Inconsistent results or batch-to-batch variability in stability studies.

  • Possible Cause: Variation in the purity of the this compound batches, specifically the presence of residual chlorine atoms.

  • Troubleshooting Steps:

    • Purity Verification: Analyze different batches for purity using techniques like elemental analysis (for chlorine content) and ³¹P NMR.

    • Supplier Communication: Contact the supplier to inquire about their quality control specifications and typical impurity profiles.

    • Purification: If impurities are suspected, consider purification of the compound before use.

Experimental Protocols

Protocol: General Procedure for Assessing the Hydrolytic Stability of this compound

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Preparation of Buffer Solutions:

    • Prepare buffers at the desired pH values (e.g., pH 2, pH 5, pH 7.4, and pH 9). Ensure the buffer components will not interfere with the analytical method.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or THF) at a known concentration.

    • In separate vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 37°C) for the duration of the study.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Sample Analysis:

    • Immediately quench the degradation process if necessary (e.g., by neutralizing the pH or freezing the sample).

    • Analyze the samples using a suitable analytical method such as:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify the remaining amount of this compound.

      • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: To monitor the disappearance of the starting material and the appearance of phosphate-containing degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the degradation rate constant and the half-life (t₁/₂) at each pH.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 37°C

pHDegradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
2.0[Experimental Value][Experimental Value]
5.0[Experimental Value][Experimental Value]
7.4[Experimental Value][Experimental Value]
9.0[Experimental Value][Experimental Value]

Users should replace "[Experimental Value]" with their own data.

Visualizations

Troubleshooting Workflow for Stability Issues start Start: Unexpected Degradation Observed check_ph Is the medium acidic (pH < 7)? start->check_ph acid_cause Acid-catalyzed hydrolysis is a likely cause. check_ph->acid_cause Yes check_temp Is the experiment conducted at elevated temperature? check_ph->check_temp No adjust_ph Can the pH be adjusted to be more neutral? acid_cause->adjust_ph implement_ph_change Implement pH adjustment and monitor stability. adjust_ph->implement_ph_change Yes adjust_ph->check_temp No end_stable End: Stability Improved implement_ph_change->end_stable lower_temp Lower the temperature and monitor stability. check_temp->lower_temp Yes check_purity Is there batch-to-batch variability? check_temp->check_purity No lower_temp->end_stable purity_issue Suspect impurities (e.g., residual chlorine). check_purity->purity_issue Yes end_unstable End: Compound is inherently unstable under these conditions. Consider alternative formulations. check_purity->end_unstable No verify_purity Verify purity of the compound (e.g., elemental analysis, NMR). purity_issue->verify_purity verify_purity->end_stable

Caption: Troubleshooting workflow for unexpected degradation.

General Hydrolytic Degradation Pathway of Polyphosphazenes polyphosphazene Polyphosphazene [N=P(OR)₂]n hydrolysis Hydrolysis of Side Groups (H₂O, H⁺ or OH⁻) polyphosphazene->hydrolysis intermediate Unstable Intermediate with P-OH groups hydrolysis->intermediate backbone_cleavage Backbone Cleavage intermediate->backbone_cleavage products Degradation Products: Ammonia (NH₃) Phosphate (PO₄³⁻) Alcohol (ROH) backbone_cleavage->products

References

Technical Support Center: Thermal Degradation of Hexakis(2,2-difluoroethoxy)phosphazene

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Following a comprehensive search of publicly available scientific literature and safety data, we have determined that there is currently a lack of specific experimental data on the thermal degradation pathways of Hexakis(2,2-difluoroethoxy)phosphazene. While this compound is widely used as a reference standard in mass spectrometry due to its stability, detailed studies on its decomposition under thermal stress have not been published.

The information below is based on general chemical principles and data from safety data sheets. It is intended to provide a preliminary guide and should not be considered a substitute for rigorous experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: this compound is considered to be a thermally stable compound under standard laboratory conditions. Its use as a reference material in mass spectrometry, where it is subjected to vaporization and ionization, suggests good stability at elevated temperatures for short periods. However, prolonged exposure to high temperatures will lead to degradation. Safety data sheets generally advise avoiding high temperatures, but do not provide a specific decomposition temperature.

Q2: What are the potential hazardous decomposition products of this compound?

A2: While specific experimental data is unavailable, based on the molecular structure, thermal decomposition under oxidative conditions could potentially release corrosive and toxic fumes. These may include:

  • Hydrogen fluoride (B91410) (HF): Due to the presence of fluorine atoms.

  • Oxides of nitrogen (NOx): From the phosphazene ring nitrogen.

  • Oxides of phosphorus (POx): From the phosphazene ring phosphorus.

  • Carbon oxides (CO, CO2): From the ethoxy groups.

Under inert (pyrolytic) conditions, a different range of smaller fluorinated organic and inorganic phosphorus-nitrogen compounds might be expected.

Q3: My experimental results when using this compound as an internal standard are inconsistent at high temperatures. Could this be due to degradation?

A3: Yes, it is possible. Although the compound is stable, the specific conditions of your experiment (e.g., prolonged exposure to the heated transfer line in GC-MS, high ion source temperature) could be inducing partial degradation. This would lead to a decrease in the intensity of the parent ion and the appearance of degradation product peaks, causing inconsistencies in quantification.

Q4: What are the recommended storage and handling conditions to prevent degradation?

A4: To ensure the stability of this compound, it is recommended to:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture ingress.

  • Avoid direct exposure to sunlight and heat sources.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in mass spectrum when using as a standard at high temperatures. Thermal degradation of this compound.1. Lower the operating temperature of your instrument (e.g., injector, transfer line, ion source) to the minimum required for your analysis. 2. Perform a blank run with only the standard to identify potential degradation products. 3. Consider using a different internal standard with higher thermal stability if temperature reduction is not feasible.
Loss of signal intensity for the standard over a series of high-temperature analyses. Gradual decomposition of the standard in the analytical system.1. Clean the ion source and other parts of the mass spectrometer that may have been contaminated with degradation products. 2. Prepare fresh dilutions of the standard more frequently.
Discoloration or change in the physical appearance of the solid standard. Potential slow decomposition due to improper storage.1. Discard the suspect material. 2. Ensure storage conditions are in line with the recommendations (cool, dry, dark).

Experimental Protocols for Thermal Analysis (General Approach)

While specific protocols for this compound are not available, the following are standard methodologies for assessing the thermal stability of a compound.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the material begins to lose mass due to decomposition.

  • Methodology:

    • Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of mass loss indicates the beginning of thermal decomposition.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the heat flow associated with these events.

  • Methodology:

    • Place a small, accurately weighed sample (typically 2-5 mg) into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min).

    • Record the differential heat flow between the sample and the reference.

    • Endothermic or exothermic peaks can indicate melting, boiling, or decomposition. An exothermic peak following melting can be indicative of decomposition.

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile and semi-volatile products of thermal decomposition under inert conditions.

  • Methodology:

    • A small amount of the sample is placed in a pyrolysis unit connected to a GC-MS system.

    • The sample is rapidly heated to a specific high temperature in an inert atmosphere.

    • The resulting degradation products are separated by the gas chromatograph and identified by the mass spectrometer.

Visualizations

As no specific degradation pathways for this compound have been documented, a diagram of a hypothetical degradation pathway would be speculative and potentially misleading. Instead, a logical workflow for investigating unknown thermal degradation is provided.

G Workflow for Investigating Thermal Degradation cluster_0 Initial Thermal Analysis cluster_1 Identification of Degradation Products cluster_2 Analysis of Non-Volatile Residue cluster_3 Pathway Elucidation TGA Thermogravimetric Analysis (TGA) Determine onset of decomposition Py_GC_MS Pyrolysis-GC-MS Identify volatile/semi-volatile products (inert atm) TGA->Py_GC_MS Set pyrolysis temperatures Residue Collect Residue from TGA/Furnace TGA->Residue Determine temperature for residue collection DSC Differential Scanning Calorimetry (DSC) Identify thermal transitions TGA_FTIR_MS TGA-FTIR/MS Identify evolved gases during decomposition DSC->TGA_FTIR_MS Correlate gas evolution with thermal events Elucidation Combine all data to propose degradation pathways Py_GC_MS->Elucidation TGA_FTIR_MS->Elucidation Analysis Analyze Residue (e.g., FTIR, NMR, XPS) Residue->Analysis Analysis->Elucidation

Caption: A general experimental workflow for characterizing the thermal degradation of a compound.

Technical Support Center: Overcoming Solubility Challenges of Hexakis(2,2-difluoroethoxy)phosphazene in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexakis(2,2-difluoroethoxy)phosphazene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility and dispersion issues when incorporating this compound into polymer matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.

Troubleshooting Guide: Addressing Common Issues

This guide provides solutions to common problems encountered during the incorporation of this compound into polymer matrices.

Issue Potential Cause Recommended Solution
Poor Solubility in Casting Solvent Mismatch in solubility parameters between the phosphazene and the solvent.- Select a solvent with Hansen Solubility Parameters (HSPs) closer to those estimated for this compound (see Table 2). - Use a co-solvent system to modify the overall polarity of the solvent.[1] - Gently heat the solvent while dissolving the phosphazene, monitoring for any degradation.
Phase Separation or Agglomeration in Polymer Solution Low compatibility between the fluorinated phosphazene and the polymer.- Choose a polymer with HSPs that are a closer match to the phosphazene (see Table 2). - Introduce a compatibilizer with both fluorinated and non-fluorinated segments to bridge the interface.[2][3][4][5][6] - Reduce the concentration of the phosphazene in the solution.
Cloudy or Opaque Polymer Film (Solvent Casting) Agglomeration of the phosphazene particles during solvent evaporation.- Optimize the solvent evaporation rate; slower evaporation can sometimes allow for better dispersion. - Ensure the phosphazene is fully dissolved in the initial solution before casting. - Consider using a high-shear mixer to prepare the polymer-phosphazene solution.
Poor Dispersion in Melt Blending Inadequate mixing or high viscosity of the polymer melt.- Increase the mixing time or screw speed in the extruder to enhance shear forces.[7][8][9][10] - Optimize the processing temperature to lower the melt viscosity without degrading the polymer or phosphazene.[7][8][9][10] - Use a twin-screw extruder with a screw design that promotes dispersive mixing.[8][11][12][13]
Reduced Mechanical Properties of the Final Polymer Composite Poor interfacial adhesion between the phosphazene and the polymer matrix.- Consider surface modification of the phosphazene particles to improve compatibility (see Section on Surface Modification). - Incorporate a suitable compatibilizer into the formulation.[2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organophosphorus compound with the chemical formula C12H18F12N3O6P3.[14][15][16][17] It is a white, low-melting solid with a molecular weight of 621.19 g/mol .[14][15][16][17] It has been noted for its potential use as an ion source in studying ion traps.[15][18]

Q2: What are the known solvents for this compound?

Published data indicates that it is slightly soluble in chloroform (B151607) and methanol.[15][17] Due to its fluorinated nature, it is expected to have limited solubility in many common organic solvents.

Q3: How can I predict the compatibility of this compound with a polymer?

Q4: What are compatibilizers and how do they work for fluorinated additives?

Compatibilizers are additives that improve the miscibility of otherwise immiscible components.[2][3][4][5][6] For incorporating fluorinated compounds into non-fluorinated polymers, block or graft copolymers containing both fluorinated and non-fluorinated segments can be effective. These molecules position themselves at the interface between the two phases, reducing interfacial tension and improving adhesion.[2][3][4]

Q5: Should I use solvent casting or melt blending?

The choice depends on the thermal stability of your components and the desired final form of the material.

  • Solvent casting is suitable for thermally sensitive materials and for producing thin films. It relies on finding a common solvent for both the polymer and the phosphazene.

  • Melt blending is a solvent-free method suitable for thermoplastic polymers. It requires that this compound is thermally stable at the processing temperature of the polymer.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H18F12N3O6P3[14][15][16][17]
Molecular Weight621.19 g/mol [14][15][16][17]
AppearanceWhite to Off-White Solid[16]
Melting Point41-42 °C[15]
SolubilitySlightly soluble in Chloroform and Methanol[15][17]
Predicted Density1.79 ± 0.1 g/cm³[15]

Table 2: Estimated Hansen Solubility Parameters (HSP) and Comparison with Common Polymers

The HSPs for this compound have been estimated using a group contribution method based on its chemical structure. These values can be used to predict its compatibility with solvents and polymers. The closer the HSP values between two substances, the more likely they are to be miscible.

MaterialδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound (Estimated) 16.58.56.0
Polymers (Literature Values)
Polymethyl Methacrylate (PMMA)18.610.55.1
Polycarbonate (PC)18.67.54.9
Polyethylene (PE)16.90.82.8
Polyether Ether Ketone (PEEK)19.410.06.3
Polyvinylidene Fluoride (PVDF)17.212.110.2

Disclaimer: The HSP values for this compound are estimations and should be used as a guideline for initial screening.

Experimental Protocols

Protocol 1: Solvent Casting

This protocol describes a general method for preparing polymer films containing this compound.

Materials:

  • This compound

  • Polymer of choice

  • Suitable solvent (e.g., a solvent with HSPs close to the phosphazene and capable of dissolving the polymer)

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and stir bar

  • Leveling table

  • Ventilated oven or vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve the desired amount of polymer in the chosen solvent with magnetic stirring until a homogeneous solution is formed. This may take several hours.

  • Phosphazene Dissolution: In a separate container, dissolve the this compound in a small amount of the same solvent. Gentle heating may be applied if necessary, but avoid high temperatures that could cause degradation.

  • Blending: Add the phosphazene solution to the polymer solution and stir until the mixture is homogeneous.

  • Degassing: If bubbles are present, degas the solution using a vacuum chamber or by letting it stand.

  • Casting: Place the casting surface on a leveling table. Pour the polymer-phosphazene solution onto the surface and spread it evenly.[25][26][27]

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free, ventilated environment at a controlled temperature. For more controlled evaporation and to remove residual solvent, a vacuum oven at a moderate temperature can be used.[25][26][27]

  • Film Removal: Once the film is completely dry, carefully peel it from the casting surface.

Protocol 2: Melt Blending using a Twin-Screw Extruder

This protocol provides a general guideline for incorporating this compound into a thermoplastic polymer via melt extrusion.

Equipment:

  • Twin-screw extruder with controllable temperature zones and screw speed[8][11][12][13]

  • Gravimetric or volumetric feeders for polymer and additive

  • Pelletizer

Procedure:

  • Drying: Thoroughly dry the polymer pellets and the phosphazene powder to prevent degradation and voids during processing.

  • Feeder Calibration: Calibrate the feeders to deliver the desired ratio of polymer and phosphazene.

  • Extruder Setup: Set the temperature profile of the extruder barrel zones appropriate for the chosen polymer. The temperature should be high enough to ensure the polymer is in a molten state but below the degradation temperature of both the polymer and the phosphazene.

  • Feeding: Start the extruder at a low screw speed and feed the polymer into the main hopper. The phosphazene can be pre-mixed with the polymer or fed separately using a side feeder.

  • Compounding: Gradually increase the screw speed to the desired level to ensure adequate mixing. The screw design should include kneading and mixing elements to promote good dispersion.[8][11][12][13]

  • Extrusion and Pelletizing: The molten blend is extruded through a die into strands, cooled in a water bath, and then cut into pellets by a pelletizer.

Visualizations

experimental_workflow cluster_solvent_casting Solvent Casting Workflow cluster_melt_blending Melt Blending Workflow sc1 Dissolve Polymer in Solvent sc3 Mix Solutions sc1->sc3 sc2 Dissolve Phosphazene in Solvent sc2->sc3 sc4 Cast Solution on Surface sc3->sc4 sc5 Solvent Evaporation sc4->sc5 sc6 Dry Film sc5->sc6 mb1 Dry Polymer and Phosphazene mb2 Feed into Extruder mb1->mb2 mb3 Melt and Mix mb2->mb3 mb4 Extrude Strands mb3->mb4 mb5 Cool and Pelletize mb4->mb5

Caption: Experimental workflows for solvent casting and melt blending.

troubleshooting_logic cluster_solvent Solvent Casting Issues cluster_melt Melt Blending Issues start Poor Dispersion Observed q1 Solvent or Melt Processing? start->q1 q2 Phosphazene Dissolved? q1->q2 Solvent q4 Adequate Mixing? q1->q4 Melt sol1 Change Solvent/ Use Co-solvent q2->sol1 No q3 Phase Separation? q2->q3 Yes sol2 Add Compatibilizer/ Lower Concentration q3->sol2 Yes sol3 Optimize Evaporation q3->sol3 No sol4 Increase Screw Speed/ Mixing Time q4->sol4 No q5 Melt Viscosity Too High? q4->q5 Yes sol5 Optimize Temperature q5->sol5 Yes sol6 Use Compatibilizer q5->sol6 No

Caption: Troubleshooting logic for poor dispersion issues.

References

Technical Support Center: Hexakis(2,2-difluoroethoxy)phosphazene Electrochemical Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexakis(2,2-difluoroethoxy)phosphazene. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing the electrochemical stability window of your electrolyte systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected electrochemical stability window (ESW) of this compound?

While the exact electrochemical stability window is highly dependent on the specific electrolyte formulation (e.g., salt, solvent, and other additives), this compound, as a fluorinated phosphazene additive, is designed to significantly widen the ESW of conventional carbonate-based electrolytes. Based on literature for similar fluorinated phosphazene compounds, a notable expansion of the stability window can be anticipated. For instance, some studies on phosphazene-based electrolytes have reported stability windows of at least 2.5 V. It is not uncommon for such additives to push the anodic stability limit beyond 5V versus Li/Li+.

Q2: How does the purity of this compound affect its electrochemical stability?

The purity of this compound is a critical factor influencing its electrochemical performance. Impurities, such as residual starting materials, by-products from synthesis, or moisture, can have a detrimental effect on the electrochemical stability window. These impurities can introduce redox-active species that decompose at lower potentials, leading to a narrower stability window and undesirable side reactions within the battery cell. Therefore, it is imperative to use highly purified this compound for electrochemical applications.

Q3: What concentration of this compound is recommended for optimizing the electrochemical stability window?

The optimal concentration of this compound as an electrolyte additive will vary depending on the specific battery chemistry and desired performance characteristics. Typically, concentrations in the range of 1-10% by weight in the electrolyte solution are explored. It is recommended to perform a concentration-dependent study to identify the optimal loading that provides the best balance between enhanced electrochemical stability and other key electrolyte properties such as ionic conductivity and viscosity.

Troubleshooting Guides

This section provides solutions to common issues encountered during the electrochemical evaluation of this compound.

Issue 1: Narrower than Expected Electrochemical Stability Window

Symptoms:

  • Oxidation or reduction of the electrolyte is observed at potentials lower than anticipated.

  • The cyclic voltammogram shows a sloping baseline or poorly defined current limits.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Impure Additive Ensure the this compound is of high purity. If in-house synthesis is performed, consider additional purification steps such as recrystallization or column chromatography.
Contaminated Electrolyte Prepare fresh electrolyte solution using high-purity solvents and salts. Ensure all glassware and equipment are thoroughly dried to minimize moisture content.
Improperly Prepared Working Electrode Polish the working electrode to a mirror finish before each experiment to ensure a clean and reproducible surface.
Reference Electrode Issues Check the reference electrode for proper filling solution and ensure there are no air bubbles. If using a quasi-reference electrode, calibrate it against a standard redox couple like ferrocene/ferrocenium (Fc/Fc+).
Issue 2: Poor Reproducibility of Cyclic Voltammetry Measurements

Symptoms:

  • Significant variations in the measured electrochemical stability window between identical experiments.

  • Inconsistent peak potentials or currents in the cyclic voltammograms.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent Electrode Surface Standardize the working electrode polishing procedure to ensure a consistent surface area and finish for each measurement.
Variable Moisture Content All experiments should be conducted in a controlled atmosphere, such as an argon-filled glovebox, to minimize exposure to air and moisture.
Electrolyte Degradation Prepare fresh electrolyte for each set of experiments, as prolonged storage can lead to decomposition.
Cell Assembly Variations Ensure consistent electrode spacing and positioning within the electrochemical cell for each experiment.

Experimental Protocols

Protocol 1: Determination of the Electrochemical Stability Window by Cyclic Voltammetry

This protocol outlines the procedure for determining the anodic and cathodic stability limits of an electrolyte containing this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Battery-grade electrolyte solvent (e.g., a mixture of ethylene (B1197577) carbonate and dimethyl carbonate)

  • Lithium salt (e.g., LiPF6)

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Counter electrode (e.g., platinum wire or lithium foil)

  • Reference electrode (e.g., lithium metal)

  • Potentiostat

  • Argon-filled glovebox

2. Procedure:

  • Prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture inside the glovebox. A common concentration is 1 M LiPF6 in EC:DMC (1:1 v/v).

  • Prepare the test electrolyte by dissolving the desired concentration of this compound into the baseline electrolyte.

  • Assemble the three-electrode cell inside the glovebox. Polish the working electrode to a mirror finish, and use fresh lithium for the reference and counter electrodes.

  • Perform cyclic voltammetry. For anodic stability, scan the potential from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li+) and back to the OCP. For cathodic stability, scan from the OCP to a low negative potential (e.g., -0.5 V vs. Li/Li+) and back to the OCP. A typical scan rate is 1-10 mV/s.

  • The electrochemical stability window is determined by the potential range where the current remains below a defined threshold (e.g., 0.01 mA/cm²).

Data Presentation

Table 1: Illustrative Electrochemical Stability Window Data

The following table provides an example of how to present the quantitative data for the electrochemical stability window. Note that these values are for illustrative purposes and the actual performance should be determined experimentally.

Electrolyte FormulationAnodic Stability Limit (V vs. Li/Li+)Cathodic Stability Limit (V vs. Li/Li+)Electrochemical Stability Window (V)
Baseline (1M LiPF6 in EC:DMC)4.20.054.15
Baseline + 5% this compound5.1-0.055.15

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare Electrolyte (Baseline and with Additive) assemble_cell Assemble 3-Electrode Cell in Glovebox prep_electrolyte->assemble_cell polish_we Polish Working Electrode polish_we->assemble_cell run_cv Run Cyclic Voltammetry assemble_cell->run_cv determine_esw Determine Electrochemical Stability Window run_cv->determine_esw

Caption: Workflow for determining the electrochemical stability window.

troubleshooting_logic cluster_solutions1 Purity Issues cluster_solutions2 Electrode Issues cluster_solutions3 Environmental Issues start Narrow ESW Observed check_purity Check Additive and Electrolyte Purity start->check_purity check_electrodes Inspect and Prepare Electrodes start->check_electrodes check_environment Verify Glovebox Atmosphere start->check_environment purify_additive Purify Additive check_purity->purify_additive fresh_electrolyte Prepare Fresh Electrolyte check_purity->fresh_electrolyte repolish_we Re-polish Working Electrode check_electrodes->repolish_we check_re Check Reference Electrode check_electrodes->check_re control_moisture Control Moisture and Oxygen check_environment->control_moisture

Caption: Troubleshooting logic for a narrow electrochemical stability window.

Preventing "Hexakis(2,2-difluoroethoxy)phosphazene" hydrolysis during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Hexakis(2,2-difluoroethoxy)phosphazene to prevent hydrolysis, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Suspected Hydrolysis of this compound

Symptoms:

  • Change in physical appearance (e.g., from a white solid to a sticky or liquid substance).

  • Presence of a strong, acidic odor.

  • Inconsistent or unexpected experimental results.

  • Appearance of additional peaks in analytical spectra (e.g., NMR, GC-MS) that are not attributable to the starting material or expected reaction products.

Troubleshooting Steps:

  • Isolate the Material: Immediately isolate the suspected container to prevent contamination of other reagents.

  • Document Observations: Record all observable changes in the material, including appearance, smell, and any recent handling procedures.

  • Analytical Confirmation: If possible, perform analytical tests to confirm hydrolysis.

    • ¹H and ³¹P NMR Spectroscopy: Look for the appearance of new signals corresponding to the hydrolysis products: 2,2-difluoroethanol (B47519) and phosphoric acid derivatives.

    • FTIR Spectroscopy: Monitor for the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and changes in the P-N-P and P-O-C stretching vibrations.

    • Gas Chromatography (GC): Analyze for the presence of volatile hydrolysis products like 2,2-difluoroethanol.

  • Review Storage and Handling Procedures:

    • Was the container properly sealed?

    • Was the material handled under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques)?

    • What was the ambient humidity and temperature during handling?

    • Were anhydrous solvents and reagents used in the experiment?

  • Dispose of Compromised Material: If hydrolysis is confirmed, the material should be disposed of according to your institution's hazardous waste guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area.[1] The original container should be kept tightly sealed. For long-term storage, consider placing the container inside a desiccator with a suitable drying agent or in a controlled low-humidity environment. Storing at reduced temperatures (e.g., in a freezer) can slow the rate of hydrolysis; however, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[2]

Q2: How should I handle this compound to prevent moisture exposure?

A2: Due to its moisture sensitivity, all handling of this compound should be performed under an inert atmosphere, such as nitrogen or argon, preferably within a glove box.[3] If a glove box is unavailable, Schlenk line techniques should be employed. Use only dry glassware and anhydrous solvents. It is recommended to use Sure/Seal™-type bottles or similar containers with septa that allow for the transfer of the reagent via syringe or cannula while maintaining an inert atmosphere.[4]

Q3: What are the likely hydrolysis products of this compound?

A3: The hydrolysis of this compound is expected to proceed through the cleavage of the P-O-C bond, releasing 2,2-difluoroethanol and leading to the formation of various phosphoric acid and cyclophosphazene derivatives. The ultimate hydrolysis products would be phosphate, ammonia, and 2,2-difluoroethanol. The rate of hydrolysis is dependent on the amount of water present, temperature, and pH.

Q4: Can I use this compound that has been briefly exposed to air?

A4: Brief exposure to ambient air may introduce a small amount of moisture, which can initiate hydrolysis. The extent of degradation will depend on the humidity and duration of exposure. It is highly recommended to perform a quality control check (e.g., by NMR or FTIR) to assess the purity of the material before use in a critical experiment. For applications requiring high purity, it is best to use a fresh, unopened container or a sample that has been rigorously protected from moisture.

Q5: What analytical techniques are best for detecting hydrolysis?

A5: Several analytical techniques can be employed to detect the hydrolysis of this compound:

  • ³¹P NMR Spectroscopy: This is a very sensitive technique for observing changes in the phosphorus environment and can be used to identify and quantify different phosphazene species and their hydrolysis products.[5][6]

  • ¹H NMR Spectroscopy: Can be used to detect the formation of 2,2-difluoroethanol.

  • FTIR Spectroscopy: Can monitor the disappearance of P-O-C bonds and the appearance of P-OH and O-H bonds, indicating hydrolysis.[2][7][8][9][10][11]

  • Gas Chromatography (GC): Useful for assessing the overall purity of the compound and detecting volatile impurities or hydrolysis products.[12][13][14][15][16]

Data Presentation

ParameterRecommended ConditionRationale
Storage Temperature Ambient or refrigeratedLower temperatures slow the rate of chemical reactions, including hydrolysis.[2]
Storage Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)Prevents contact with atmospheric moisture.[3][4]
Container Type Original, tightly sealed container; Sure/Seal™ bottlesMinimizes moisture ingress.[1][4]
Handling Environment Glove box or under Schlenk line conditionsExcludes atmospheric moisture during transfers and weighing.[3]

Experimental Protocols

Protocol 1: Stability Testing of this compound under Controlled Humidity

Objective: To quantitatively assess the rate of hydrolysis of this compound at a specific temperature and relative humidity.

Materials:

  • This compound

  • Controlled humidity chamber

  • Analytical balance

  • NMR tubes, deuterated chloroform (B151607) (CDCl₃)

  • GC vials, anhydrous solvent (e.g., acetonitrile)

  • FTIR spectrometer with an ATR accessory

Methodology:

  • Place a known quantity (e.g., 100 mg) of this compound into several pre-weighed, open glass vials.

  • Place the vials into a controlled humidity chamber set to a specific relative humidity (e.g., 50% RH) and temperature (e.g., 25°C).

  • At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), remove one vial from the chamber.

  • Immediately weigh the vial to determine any mass change.

  • Dissolve a small, accurately weighed portion of the sample in an appropriate anhydrous solvent for analysis.

  • ³¹P NMR Analysis: Acquire a quantitative ³¹P NMR spectrum to determine the ratio of intact this compound to its hydrolysis products.

  • GC Analysis: Perform a GC analysis to quantify the purity of the sample and identify any volatile degradation products.

  • FTIR Analysis: Obtain an FTIR spectrum to observe changes in characteristic functional groups.

  • Plot the percentage of remaining this compound as a function of time to determine the rate of hydrolysis under the tested conditions.

Protocol 2: Quality Control Check for Suspected Hydrolysis

Objective: To quickly assess the integrity of a stored sample of this compound.

Materials:

  • Suspected sample of this compound

  • Reference standard of pure this compound

  • NMR tubes, CDCl₃

  • FTIR spectrometer with an ATR accessory

Methodology:

  • Under an inert atmosphere, prepare an NMR sample of the suspected material by dissolving a small amount (e.g., 5-10 mg) in CDCl₃.

  • Acquire ¹H and ³¹P NMR spectra.

  • Compare the spectra to those of a pure reference standard. Look for the presence of new peaks, particularly a broad peak in the ¹H spectrum indicative of O-H groups and new signals in the ³¹P spectrum.

  • Place a small amount of the suspected solid directly onto the ATR crystal of an FTIR spectrometer.

  • Acquire the FTIR spectrum and compare it to the spectrum of the pure reference standard. Note any appearance of a broad O-H stretch or changes in the fingerprint region.

  • The presence of significant unexpected peaks in either NMR or FTIR spectra suggests hydrolysis has occurred.

Visualizations

Hydrolysis_Troubleshooting_Workflow Troubleshooting Workflow for Suspected Hydrolysis start Suspected Hydrolysis (e.g., change in appearance, odor) isolate Isolate Container start->isolate document Document Observations isolate->document analytical Perform Analytical Confirmation (NMR, FTIR, GC) document->analytical confirm Hydrolysis Confirmed? analytical->confirm review Review Storage and Handling Procedures implement Implement Corrective Actions for Future Handling review->implement dispose Dispose of Material per Safety Protocols confirm->dispose Yes no_hydrolysis No Evidence of Hydrolysis confirm->no_hydrolysis No dispose->review proceed Proceed with Experiment (Use with Caution) no_hydrolysis->proceed

Caption: Troubleshooting workflow for suspected hydrolysis.

Handling_Workflow Recommended Handling Workflow for Moisture-Sensitive Compound start Start: Need to use this compound prepare_env Prepare Inert Atmosphere Environment (Glove Box or Schlenk Line) start->prepare_env prepare_tools Use Dry Glassware and Anhydrous Solvents prepare_env->prepare_tools warm_up Allow Container to Warm to Room Temperature (if stored cold) prepare_tools->warm_up transfer Transfer Required Amount Under Inert Atmosphere warm_up->transfer seal Immediately and Tightly Seal Main Container transfer->seal use Use in Experiment transfer->use store Return Main Container to Proper Storage (Cool, Dry, Secure) seal->store

References

Analytical methods for detecting impurities in "Hexakis(2,2-difluoroethoxy)phosphazene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in Hexakis(2,2-difluoroethoxy)phosphazene.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Potential impurities may include:

  • Partially substituted phosphazene rings: Molecules where not all six chlorine atoms on the hexachlorocyclotriphosphazene starting material have been replaced by the 2,2-difluoroethoxy group.

  • Residual starting materials: Unreacted hexachlorocyclotriphosphazene or 2,2-difluoroethanol.

  • By-products from side reactions: Isomeric forms or products from reactions with residual moisture.

  • Solvent residues: Volatile organic compounds used during the synthesis and purification process.[1]

  • Degradation products: Compounds formed during storage or handling, potentially through hydrolysis.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile organic impurities. A purity level of >95% is often determined by HPLC.[2]

  • Gas Chromatography (GC): Best suited for the analysis of volatile impurities, such as residual solvents.[1]

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), it provides molecular weight information for the identification of unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ³¹P): Provides detailed structural information and can be used to identify and quantify impurities without the need for reference standards for each impurity.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for detecting and quantifying elemental impurities.[1]

Q3: How can I quantify the identified impurities?

A3: Quantification can be achieved using various methods depending on the technique:

  • HPLC/GC: Using a calibrated external standard of the impurity, if available. If a standard is not available, the area percent method can provide an estimate, or a standard of the main compound can be used to estimate the concentration of related impurities (assuming a similar response factor).

  • NMR: Quantitative NMR (qNMR) can be used by integrating the signals of the impurity and a certified internal standard.

Troubleshooting Guides

HPLC Analysis Issues
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload.1. Replace the column. 2. Adjust the mobile phase pH. 3. Reduce the injection volume or sample concentration.
Ghost peaks 1. Contaminated mobile phase or injector. 2. Carryover from a previous injection.1. Prepare fresh mobile phase. 2. Run blank injections to clean the injector and column.
Inconsistent retention times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations.1. Ensure proper pump performance and degas the mobile phase. 2. Use a column oven to maintain a consistent temperature.
GC Analysis Issues
Issue Possible Cause Troubleshooting Steps
Broad peaks 1. Injection port temperature too low. 2. Carrier gas flow rate too low.1. Increase the injection port temperature. 2. Optimize the carrier gas flow rate.
No peaks detected 1. Syringe issue. 2. Leak in the system. 3. Detector not turned on or malfunctioning.1. Check the syringe for proper sample aspiration. 2. Perform a leak check. 3. Verify detector settings and functionality.

Quantitative Data Summary

The following table presents hypothetical data for common impurities detected in a batch of this compound.

ImpurityPotential SourceDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Typical Concentration
Pentakis(2,2-difluoroethoxy)monochlorophosphazeneIncomplete reactionHPLC-UV, LC-MS0.01%0.03%< 0.5%
HexachlorocyclotriphosphazeneStarting materialGC-MS1 ppm3 ppm< 10 ppm
2,2-DifluoroethanolStarting materialGC-FID10 ppm30 ppm< 100 ppm
Tetrahydrofuran (THF)Residual solventGC-HS5 ppm15 ppm< 50 ppm

Experimental Protocols

Protocol 1: HPLC-UV Method for Non-Volatile Impurities
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile.

Protocol 2: GC-MS Method for Volatile Impurities and Starting Materials
  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-500

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve 50 mg of this compound in 1 mL of a suitable solvent (e.g., Dichloromethane).

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution HPLC_UV HPLC-UV Dissolution->HPLC_UV Non-volatile impurities GC_MS GC-MS Dissolution->GC_MS Volatile impurities NMR NMR Dissolution->NMR Structural confirmation Impurity_ID Impurity Identification HPLC_UV->Impurity_ID GC_MS->Impurity_ID NMR->Impurity_ID Quantification Quantification Impurity_ID->Quantification

Caption: General experimental workflow for impurity analysis.

logical_relationship Start Start: Impurity Detected Check_Method Review Analytical Method Parameters Start->Check_Method Check_Sample Examine Sample Preparation Start->Check_Sample Check_System Verify Instrument Performance Start->Check_System Troubleshoot Issue Identified? Check_Method->Troubleshoot Check_Sample->Troubleshoot Check_System->Troubleshoot Resolve Implement Corrective Action Troubleshoot->Resolve Yes End End: Impurity Profile Confirmed Troubleshoot->End No (Consult Senior Analyst) Reanalyze Re-analyze Sample Resolve->Reanalyze Reanalyze->End

Caption: Troubleshooting logic for unexpected impurity detection.

References

Scaling up the synthesis of "Hexakis(2,2-difluoroethoxy)phosphazene" for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of Hexakis(2,2-difluoroethoxy)phosphazene. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Summary of Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on specific experimental conditions and scale.

ParameterBench Scale (1-10 g)Pilot Scale (1-10 kg)Industrial Scale (>100 kg)
Typical Yield 85-95%80-90%75-85%
Purity (after purification) >98% (by HPLC)>98% (by HPLC)>99% (by HPLC)
Reaction Time 12-24 hours24-48 hours48-72 hours
Reaction Temperature 25-50°C30-60°C40-70°C

Experimental Protocol: Synthesis of this compound

This protocol outlines the general procedure for the synthesis of this compound via the substitution reaction of hexachlorocyclotriphosphazene with 2,2-difluoroethanol (B47519).

Materials:

  • Hexachlorocyclotriphosphazene (NPCl₂)₃

  • 2,2-Difluoroethanol

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of Sodium 2,2-difluoroethoxide:

    • Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (6.6 molar equivalents relative to (NPCl₂)₃) in anhydrous THF in a suitably sized reactor.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of 2,2-difluoroethanol (6.3 molar equivalents) in anhydrous THF to the NaH suspension with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. This forms the sodium 2,2-difluoroethoxide reagent.

  • Substitution Reaction:

    • In a separate reactor, dissolve hexachlorocyclotriphosphazene (1 molar equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution of the phosphazene precursor to 0°C.

    • Slowly add the freshly prepared sodium 2,2-difluoroethoxide solution to the hexachlorocyclotriphosphazene solution with efficient stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to a predetermined temperature (e.g., 50°C) to drive the reaction to completion. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Remove the THF under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to achieve the desired purity.

Experimental Workflow Diagram

experimental_workflow prep_reagent Preparation of Sodium 2,2-difluoroethoxide substitution Substitution Reaction prep_reagent->substitution dissolve_precursor Dissolve Hexachlorocyclotriphosphazene in THF dissolve_precursor->substitution workup Work-up and Isolation substitution->workup purification Purification workup->purification final_product Final Product: This compound purification->final_product

Caption: A diagram illustrating the key stages in the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Q1: The reaction is proceeding very slowly or appears to be stalled. What are the possible causes and solutions?

  • Possible Cause 1: Inactive Sodium 2,2-difluoroethoxide reagent. The sodium hydride used may be old or improperly stored, leading to reduced activity. The 2,2-difluoroethanol or THF may contain water, which would quench the NaH.

    • Solution: Use fresh, high-quality sodium hydride. Ensure all solvents and reagents are rigorously dried before use. The formation of the alkoxide can be confirmed by the cessation of hydrogen evolution.

  • Possible Cause 2: Low reaction temperature. The activation energy for the substitution may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature, for example, in increments of 5-10°C, while monitoring the reaction progress by an appropriate analytical technique like ³¹P NMR or TLC.

  • Possible Cause 3: Poor mixing. In larger scale reactions, inefficient stirring can lead to localized concentration gradients and slow reaction rates.

    • Solution: Ensure the stirring is vigorous enough to maintain a homogeneous suspension. For very large reactors, consider the use of multiple impellers or baffles.

Q2: The final product yield is significantly lower than expected. What could be the reasons?

  • Possible Cause 1: Incomplete reaction. As mentioned in Q1, the reaction may not have gone to completion.

    • Solution: Before work-up, confirm the absence of starting material (hexachlorocyclotriphosphazene) and partially substituted intermediates using ³¹P NMR. If necessary, prolong the reaction time or increase the temperature.

  • Possible Cause 2: Side reactions. The presence of moisture can lead to the formation of hydroxy-substituted phosphazenes, which can complicate the reaction and purification.

    • Solution: Maintain a strict inert and anhydrous environment throughout the reaction.

  • Possible Cause 3: Product loss during work-up and purification. The product may have some water solubility, or it may be lost during chromatographic purification or recrystallization.

    • Solution: Minimize the number of aqueous washes during the work-up. Optimize the purification protocol to reduce losses, for example, by carefully selecting the solvent system for chromatography or recrystallization.

Q3: The purity of the final product is not satisfactory, with several impurities detected by HPLC or NMR. How can this be addressed?

  • Possible Cause 1: Incomplete substitution. The presence of partially substituted chlorophosphazenes is a common issue.

    • Solution: Ensure a slight excess of the sodium 2,2-difluoroethoxide reagent is used and that the reaction is driven to completion.

  • Possible Cause 2: Formation of byproducts. As mentioned, hydrolysis can lead to hydroxy-phosphazene impurities.

    • Solution: Rigorous exclusion of water is critical.

  • Possible Cause 3: Inefficient purification. The chosen purification method may not be effective at separating the desired product from closely related impurities.

    • Solution: Optimize the purification method. For column chromatography, try different solvent gradients or stationary phases. For recrystallization, screen various solvents and solvent mixtures. Preparative HPLC may be necessary for achieving very high purity.

Troubleshooting Decision-Making Pathway

troubleshooting_pathway start Problem Identified low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity slow_reaction Slow Reaction start->slow_reaction check_reaction_completion Check Reaction Completion (e.g., ³¹P NMR) low_yield->check_reaction_completion optimize_workup Optimize Work-up & Purification low_yield->optimize_workup low_purity->check_reaction_completion low_purity->optimize_workup check_inertness Ensure Anhydrous & Inert Conditions low_purity->check_inertness check_reagents_quality Verify Reagent Quality (NaH, Solvents) slow_reaction->check_reagents_quality optimize_conditions Optimize Reaction Conditions (Temp, Time) slow_reaction->optimize_conditions incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Yes reagent_issue Reagent/Solvent Issue check_reagents_quality->reagent_issue Yes suboptimal_conditions Suboptimal Conditions optimize_conditions->suboptimal_conditions No Improvement purification_issue Purification Inefficiency optimize_workup->purification_issue Still Impure side_reactions Side Reactions (Hydrolysis) check_inertness->side_reactions Moisture Present incomplete_reaction->optimize_conditions reagent_issue->check_inertness

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key starting material for the synthesis of this compound?

The primary starting material is hexachlorocyclotriphosphazene, (NPCl₂)₃. It is a cyclic inorganic compound that serves as the phosphazene backbone.

Q2: Why is it crucial to use anhydrous conditions for this reaction?

The phosphazene ring and the sodium alkoxide reagent are both highly sensitive to moisture. Water can react with the P-Cl bonds in the starting material and intermediates, leading to the formation of undesired hydroxy-substituted byproducts. It can also deactivate the sodium hydride used to prepare the alkoxide.

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

  • ³¹P NMR Spectroscopy: This is a powerful tool for monitoring the substitution reaction. The chemical shift of the phosphorus atoms changes as the chlorine atoms are replaced by the 2,2-difluoroethoxy groups. A single peak in the final spectrum indicates a fully substituted, symmetrical product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product and for identifying any impurities.[1]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

  • ¹H and ¹⁹F NMR Spectroscopy: These techniques can be used to confirm the structure of the 2,2-difluoroethoxy side groups.

Q4: Are there any specific safety precautions to consider for this synthesis at an industrial scale?

Yes, several safety precautions are critical:

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled in an inert atmosphere and away from any sources of ignition.

  • Solvents: Tetrahydrofuran and diethyl ether are highly flammable. The reaction should be carried out in a well-ventilated area, and all equipment should be properly grounded.

  • Corrosive Reagents: Hexachlorocyclotriphosphazene can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: The reaction of sodium hydride with the alcohol generates hydrogen gas, which can lead to a pressure build-up in a closed system. The reactor must be equipped with a proper venting system.

Q5: Can other bases be used instead of sodium hydride?

While other strong bases like potassium hydride or sodium metal can also be used to deprotonate the alcohol, sodium hydride is often preferred for its handling characteristics as a dispersion in mineral oil. The choice of base may influence the reaction rate and should be carefully evaluated for large-scale production.

References

Validation & Comparative

A Comparative Guide to Hexakis(2,2-difluoroethoxy)phosphazene and Other Fluorinated Phosphazenes as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant performance of Hexakis(2,2-difluoroethoxy)phosphazene against other fluorinated and non-fluorinated phosphazene alternatives. The information is supported by experimental data from scientific literature, offering insights into their efficacy in enhancing the fire safety of various polymers.

Introduction to Phosphazene Flame Retardants

Phosphazene compounds, characterized by a backbone of alternating phosphorus and nitrogen atoms, are a significant class of halogen-free flame retardants. Their inherent thermal stability and the synergistic flame-retardant effect of phosphorus and nitrogen make them highly effective. The properties of phosphazene flame retardants can be tailored by modifying the side groups attached to the phosphorus atoms. Fluorination of these side groups is a key strategy to further enhance their flame retardant efficiency and thermal stability.[1]

Performance Comparison of Phosphazene Flame Retardants

The following tables summarize the flame retardant performance of various phosphazene compounds in different polymer matrices, providing a benchmark for understanding the potential efficacy of this compound.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings of Various Phosphazene Flame Retardants in Different Polymer Systems

Flame RetardantPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingReference
Neat Polymer (PLA)PLA021.6Failed[2]
HAP-DOPSPLA526.6V-0[2]
HAP-DOPSPLA7.528.2-[2]
Neat Polymer (PC)PC025.5V-2[3]
Pc-FR (N-P-S synergistic)PC0.3 (+ 0.3% PTFE)33.5V-0[3]
HSPCTPPC3-V-0[4]
Neat Polymer (Epoxy)Epoxy024.5NR[5]
HPCP + H-UEpoxy6 + 335.2V-0[5]
Hexa(aminophenyl)cyclotriphosphazeneEpoxy1544-[6]
Benzimidazoyl-substituted cyclotriphosphazeneEpoxy-33.5V-0[6]
Hexakis(4-nitrophenoxy) cyclotriphosphazeneABS-25.6-[7]

Table 2: Cone Calorimetry Data for Various Phosphazene Flame Retardants

Polymer SystemPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Neat PLA698.5190.86[8]
PLA + 10% HAP-DOPS556.77164.57[8]
Neat PC--
PC + 0.3% Pc-FR + 0.3% PTFEReduced by 39.44%Reduced by 14.38%[9]
Neat Epoxy--
Epoxy + 10% APP + 5% ZnB + 2% ZrO2Reduced by 42.8%-[10]

Flame Retardant Mechanism of Fluorinated Phosphazenes

The flame retardant action of phosphazenes, including their fluorinated derivatives, is a complex process that occurs in both the gas and condensed phases.

Condensed Phase Mechanism:

  • Char Formation: Upon heating, phosphazenes can decompose to form a protective layer of polyphosphoric acid. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.[5] The presence of nitrogen in the phosphazene structure enhances charring.

  • Catalysis of Decomposition: Some phosphazenes can alter the decomposition pathway of the polymer, promoting the formation of char rather than flammable gases.

Gas Phase Mechanism:

  • Radical Scavenging: During combustion, phosphazenes can release phosphorus-containing radicals (e.g., PO•). These radicals can scavenge the highly reactive H• and HO• radicals in the flame, thereby interrupting the chain reactions of combustion.

  • Dilution Effect: The decomposition of some phosphazenes can release inert gases, which dilute the concentration of flammable gases and oxygen in the gas phase, thus inhibiting combustion.

The incorporation of fluorine is believed to enhance these mechanisms, primarily by increasing the thermal stability of the flame retardant and potentially influencing the radical scavenging efficiency in the gas phase.

FlameRetardantMechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Phosphazene Phosphazene ProtectiveCharLayer Protective Char Layer (Polyphosphoric Acid) Phosphazene->ProtectiveCharLayer Decomposition PhosphorusRadicals Phosphorus Radicals (PO•) Phosphazene->PhosphorusRadicals Decomposition InertGases Inert Gases Phosphazene->InertGases Decomposition Polymer Polymer Polymer->ProtectiveCharLayer Catalyzed charring FlammableGases Flammable Gases Polymer->FlammableGases Pyrolysis Heat Heat Heat->Phosphazene Heat->Polymer ReducedVolatiles Reduced Flammable Volatiles ProtectiveCharLayer->ReducedVolatiles Insulates & isolates Combustion Combustion (H•, HO• radicals) FlammableGases->Combustion PhosphorusRadicals->Combustion Radical Scavenging ExtinguishedFlame Extinguished Flame Combustion->ExtinguishedFlame InertGases->Combustion Dilution

Caption: Flame retardant mechanism of phosphazenes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[11]

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented specimen holder. Gas control meters for oxygen and nitrogen.

  • Specimen: Typically a rectangular bar with dimensions of 80–150 mm in length, 10 mm in width, and 4 or 10 mm in thickness.[12]

  • Procedure:

    • The specimen is mounted vertically in the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

    • The top edge of the specimen is ignited with a pilot flame.

    • The oxygen concentration is systematically varied, and the burning behavior is observed.

    • The LOI is the minimum oxygen concentration at which the specimen continues to burn for a specified period or over a specified length after ignition.[13]

UL-94 Vertical Burn Test

The UL-94 test is a widely used method to assess the flammability of plastic materials.

  • Apparatus: A test chamber, a Bunsen burner, a timer, and a piece of cotton.

  • Specimen: A rectangular bar, typically 125 mm x 13 mm, with a specified thickness.[9]

  • Procedure:

    • The specimen is clamped vertically.

    • A burner flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • Immediately after the flame extinguishes, the burner flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.

    • Observations are made as to whether flaming drips from the specimen ignite the cotton placed below.[14]

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton. V-0 is the highest rating, indicating the material self-extinguishes quickly without dripping flaming particles.[15]

Cone Calorimetry (ISO 5660-1)

The cone calorimeter is a versatile instrument for studying the fire behavior of materials. It measures parameters such as the heat release rate (HRR), total heat released (THR), and smoke production.[16]

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, an ignition system, and an exhaust system with gas analysis.[17]

  • Specimen: A flat, square specimen, typically 100 mm x 100 mm, with a thickness up to 50 mm.[18]

  • Procedure:

    • The specimen is placed horizontally under the conical heater and exposed to a constant heat flux (e.g., 35 or 50 kW/m²).[8]

    • A spark igniter is used to ignite the flammable gases evolved from the specimen's surface.

    • During the test, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate. Mass loss and smoke production are also recorded.[18]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Flame Retardancy Testing cluster_analysis Data Analysis & Comparison Polymer Polymer Resin Blending Melt Blending / Compounding Polymer->Blending Phosphazene Phosphazene FR Phosphazene->Blending SpecimenPrep Specimen Preparation (Molding / Cutting) Blending->SpecimenPrep LOI LOI Test (ASTM D2863) SpecimenPrep->LOI UL94 UL-94 Test SpecimenPrep->UL94 Cone Cone Calorimetry (ISO 5660) SpecimenPrep->Cone LOI_Data LOI Value (%) LOI->LOI_Data UL94_Data UL-94 Rating (V-0, V-1, V-2) UL94->UL94_Data Cone_Data pHRR, THR, etc. Cone->Cone_Data Comparison Performance Comparison LOI_Data->Comparison UL94_Data->Comparison Cone_Data->Comparison

Caption: Experimental workflow for evaluating flame retardants.

Conclusion

While direct quantitative data for this compound is limited in the public domain, the available data for other fluorinated and non-fluorinated phosphazenes strongly suggests its potential as a high-performance flame retardant. The presence of difluoroethoxy groups is expected to enhance thermal stability and flame retardant efficiency compared to non-fluorinated analogues. The provided data on other phosphazenes serves as a valuable benchmark for researchers and professionals in the field. Further experimental investigation is warranted to fully characterize the performance of this compound and enable direct comparisons.

References

Comparative study of "Hexakis(2,2-difluoroethoxy)phosphazene" and tris(2,2,2-trifluoroethyl) phosphate in electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fluorinated Organophosphorus Electrolyte Additives: Hexakis(2,2-difluoroethoxy)phosphazene and Tris(2,2,2-trifluoroethyl) phosphate (B84403)

The pursuit of safer, high-performance lithium-ion batteries has led to extensive research into non-flammable electrolytes. Fluorinated organophosphorus compounds are a promising class of flame-retardant additives. This guide provides a comparative study of two such compounds: this compound and tris(2,2,2-trifluoroethyl) phosphate (TFP).

Important Note on Data Availability: While substantial experimental data exists for tris(2,2,2-trifluoroethyl) phosphate (TFP) as an electrolyte additive, there is a notable lack of published research on the specific electrochemical performance of this compound in battery electrolytes. Therefore, this guide will present a comprehensive overview of TFP and a summary of the expected properties of this compound based on data from other closely related fluorinated phosphazene compounds.

Physicochemical and Electrochemical Properties

The following table summarizes the key performance metrics of electrolytes containing TFP and representative fluorinated phosphazene additives.

PropertyTris(2,2,2-trifluoroethyl) phosphate (TFP)Representative Fluorinated Phosphazenes (e.g., HFEPN, PFN)
Flammability Electrolytes become non-flammable at concentrations of 20-25 wt%[1][2].Electrolytes achieve non-flammability at concentrations around 15 wt%[3]. Phosphazenes are generally non-volatile and non-flammable[1].
Ionic Conductivity Decreases with increasing concentration. A 25 wt% addition can lower conductivity but remains in a usable range (e.g., 7.40 mS/cm in a specific formulation)[3].Decreases with increasing concentration. The effect is described as a minor, linear trend[1].
Electrochemical Stability Improves the electrochemical stability of LiCoO2 cathodes[1]. Can be electrochemically stable in the typical operating voltage window of lithium-ion batteries.Generally voltage tolerant up to and beyond 5 volts[1]. Can form a stable solid-electrolyte interphase (SEI), particularly on high-voltage cathodes[4].
Thermal Stability Improves the thermal stability of LiPF6-based electrolytes[2].Extremely thermally stable, with thermal degradation typically starting around 270°C. Can prevent electrolyte degradation at elevated temperatures[1].
Battery Cycling Performance Can support good cycling performance. For example, a graphite/LiNi0.5Co0.2Mn0.3O2 full cell with a TFP-containing electrolyte showed 90.8% capacity retention after 200 cycles at 1C[3].Performance can be concentration-dependent. In one study with a Si/C anode, a 15 wt% concentration did not improve cycling stability compared to a reference electrolyte[3]. However, other studies on high-voltage cathodes show improved cycling stability[4].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Flammability Testing (Self-Extinguishing Time - SET)

The flammability of the electrolytes is quantified by the self-extinguishing time (SET).

  • Sample Preparation: A piece of glass fiber separator is soaked in the electrolyte formulation for a specific time to ensure saturation.

  • Ignition: The soaked separator is held with tweezers and exposed to a flame (e.g., from a butane (B89635) lighter) for a set duration (e.g., 3 seconds).

  • Measurement: The time it takes for the flame to extinguish after the ignition source is removed is measured. This is the SET.

  • Non-flammable Classification: An electrolyte is typically classified as non-flammable if it does not ignite or self-extinguishes immediately (SET = 0 s/g).

Electrochemical Measurements
  • Cell Assembly: The electrolyte is placed in a sealed coin cell with two stainless steel blocking electrodes separated by a porous separator.

  • Measurement Technique: Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.

  • Cell Assembly: A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode.

  • Measurement: A slow potential sweep (e.g., 0.1 mV/s) is applied to the working electrode, and the resulting current is measured.

  • Determination of Stability Window: The anodic and cathodic stability limits are determined by the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.

Battery Cycling Performance
  • Cell Assembly: Pouch cells or coin cells are assembled in an argon-filled glovebox. The cell consists of a cathode (e.g., LiNi0.5Co0.2Mn0.3O2), an anode (e.g., graphite), a separator, and the electrolyte under investigation.

  • Formation Cycles: The cells are typically subjected to a few initial cycles at a low C-rate (e.g., C/10) to form a stable SEI layer.

  • Galvanostatic Cycling: The cells are then cycled at a constant current within a specific voltage range (e.g., 2.75-4.2 V) for a large number of cycles (e.g., 100-500 cycles).

  • Performance Evaluation: The discharge capacity, coulombic efficiency, and capacity retention are monitored throughout the cycling process to evaluate the long-term stability of the electrolyte.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel electrolyte additive.

G cluster_0 Additive Synthesis & Formulation A Synthesize/Procure Additive B Formulate Electrolyte (Varying Concentrations) A->B C Flammability Test (SET) B->C D Ionic Conductivity B->D E Viscosity & Density B->E F Electrochemical Stability Window (LSV) B->F G Half-Cell Cycling (vs. Li) F->G H Full-Cell Cycling (e.g., Graphite || NMC) G->H I SEM/TEM of Electrodes H->I J XPS of SEI Layer H->J

Caption: Workflow for evaluating electrolyte additives.

Logical Relationship of Safety and Performance

The interplay between the concentration of a flame-retardant additive and the resulting battery performance is a critical consideration.

G A Increase Additive Concentration B Improved Safety (Reduced Flammability) A->B leads to C Decreased Ionic Conductivity A->C leads to D Increased Viscosity A->D leads to F Formation of Stable SEI A->F can lead to E Potential Decrease in Rate Performance C->E can cause D->E can cause H Degraded Cycle Life E->H can result in G Improved Cycle Life F->G results in

References

A Comparative Guide to Hexakis(2,2-difluoroethoxy)phosphazene as a Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of safer, higher-performance lithium-ion batteries is a cornerstone of modern energy research. A critical component in this endeavor is the electrolyte, and specifically, the additives used to enhance its properties. This guide provides a comprehensive comparison of Hexakis(2,2-difluoroethoxy)phosphazene (DFEPN) and other flame-retardant additives, focusing on their impact on electrochemical performance and safety. While direct, extensive research on DFEPN as a battery additive is limited in publicly available literature, this guide draws comparisons from structurally and functionally similar fluorinated phosphazenes and other common flame retardants to provide a valuable reference.

Executive Summary

Flame-retardant additives are crucial for mitigating the risk of thermal runaway in lithium-ion batteries. Phosphazene-based compounds, particularly those with fluorine substitutions, have emerged as a promising class of additives due to their inherent non-flammability and beneficial electrochemical properties. This guide will delve into the performance of these additives, with a focus on how a hexa-substituted phosphazene like DFEPN would theoretically compare to other well-studied alternatives.

Comparison of Electrochemical Performance and Safety

The following tables summarize the performance of various flame-retardant additives. Data for a representative hexa(fluoroalkoxy)phosphazene is included to project the likely performance characteristics of DFEPN, alongside other common phosphate (B84403) and phosphazene-based additives.

Table 1: Electrochemical Performance of Flame-Retardant Additives

AdditiveConcentration (wt%)Cell ConfigurationInitial Discharge Capacity (mAh/g)Capacity Retention after 100 Cycles (%)Average Coulombic Efficiency (%)Ionic Conductivity (mS/cm)
Baseline Electrolyte 0LiNi0.5Mn1.5O4/Li~125< 80~98~8.9
Ethoxy(pentafluoro)cyclotriphosphazene (PFN) [1]5LiNi0.5Mn1.5O4/Li124.4 (at 0.2C)80.2 (at 1C)>99Not Specified
Hexa(2,2,2-trifluoroethoxy)phosphazene (HFP) 10Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~4.0
Triphenyl Phosphate (TPP) 10LiCoO2/Graphite~140~90~99Decreased vs. Baseline
Trimethyl Phosphate (TMP) 10LiFePO4/Li~150~95>99Decreased vs. Baseline

Table 2: Safety Performance of Flame-Retardant Additives

AdditiveConcentration (wt%)Self-Extinguishing Time (SET) (s/g)Flash Point (°C)Thermal Runaway Onset Temperature (°C)
Baseline Electrolyte 0> 60~30~180
Ethoxy(pentafluoro)cyclotriphosphazene (PFN) [1]5~0Not SpecifiedIncreased vs. Baseline
Hexa(fluoroalkoxy)phosphazenes (general) [2]10-30Significantly ReducedIncreased by ~5°C (at 30% conc.)Increased vs. Baseline
Triphenyl Phosphate (TPP) 10ReducedIncreasedIncreased
Trimethyl Phosphate (TMP) 10ReducedIncreasedIncreased

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the protocols for key experiments cited in the evaluation of battery additives.

Electrochemical Measurements

1. Cell Assembly:

  • Coin Cells (CR2032): Assembled in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm.

  • Electrodes: Cathodes (e.g., LiNi0.5Mn1.5O4) and anodes (e.g., lithium metal or graphite) are punched into circular discs.

  • Separator: A microporous polymer separator (e.g., Celgard 2400) is placed between the electrodes.

  • Electrolyte: A baseline electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)) is used, with and without the specified flame-retardant additive.

2. Galvanostatic Cycling:

  • Instrument: Battery cycler (e.g., Maccor Series 4000).

  • Procedure: Cells are charged and discharged at constant current densities (C-rates) within a specific voltage window (e.g., 3.0-4.8 V for high-voltage cathodes).

  • Data Collected: Discharge capacity, charge capacity, coulombic efficiency, and capacity retention over multiple cycles.

3. Ionic Conductivity:

  • Instrument: AC impedance spectrometer.

  • Procedure: The electrolyte is placed in a sealed conductivity cell with two platinum electrodes. The impedance is measured over a range of frequencies.

  • Calculation: The ionic conductivity (σ) is calculated from the resistance (R) obtained from the Nyquist plot, the distance between the electrodes (l), and the electrode area (A) using the formula: σ = l / (R * A).

Safety Testing

1. Self-Extinguishing Time (SET):

  • Procedure: A standardized amount of electrolyte is absorbed onto a carrier material (e.g., a glass fiber separator). The material is then ignited using a standardized flame for a specific duration. The time it takes for the flame to self-extinguish after the ignition source is removed is recorded. The SET is often reported as the time per gram of electrolyte.

2. Accelerating Rate Calorimetry (ARC):

  • Instrument: Accelerating Rate Calorimeter.

  • Procedure: A fully charged battery is placed in a thermally insulated and robust chamber. The temperature is increased in a stepwise manner. The instrument detects the onset of self-heating. Once self-heating is detected, the calorimeter maintains an adiabatic environment, meaning all the heat generated by the cell is contained, causing the temperature to rise.

  • Data Collected: Onset temperature of thermal runaway, pressure increase, and the rate of temperature rise.

3. Flammability Test (UL 94):

  • Procedure: A sample of the electrolyte is held in a specified orientation (horizontal or vertical) and exposed to a standardized flame for a set duration.

  • Classification: The material is classified based on its burning behavior, including the time to extinguish, whether it drips flaming particles, and the burn rate. The classifications include V-0, V-1, and V-2 for vertical tests, with V-0 being the most flame-retardant.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow for Additive Evaluation cluster_electrochem Electrochemical Tests cluster_safety Safety Tests A Electrolyte Preparation (Baseline vs. Additive) B Cell Assembly (Coin Cells) A->B C Electrochemical Testing B->C D Safety Testing B->D E Data Analysis & Comparison C->E C1 Galvanostatic Cycling C->C1 C2 Ionic Conductivity C->C2 C3 Cyclic Voltammetry C->C3 D->E D1 Self-Extinguishing Time (SET) D->D1 D2 Accelerating Rate Calorimetry (ARC) D->D2 D3 UL 94 Flammability Test D->D3

Caption: Experimental workflow for evaluating battery electrolyte additives.

G Baseline Electrolyte Baseline Electrolyte High Flammability High Flammability Baseline Electrolyte->High Flammability Electrolyte Decomposition Electrolyte Decomposition Baseline Electrolyte->Electrolyte Decomposition Electrolyte with DFEPN Electrolyte with DFEPN Radical Scavenging (P-N Bond) Radical Scavenging (P-N Bond) Electrolyte with DFEPN->Radical Scavenging (P-N Bond) Formation of Protective Film (Fluorine) Formation of Protective Film (Fluorine) Electrolyte with DFEPN->Formation of Protective Film (Fluorine) Improved Safety Improved Safety Enhanced Performance Enhanced Performance Radical Scavenging (P-N Bond)->Improved Safety Formation of Protective Film (Fluorine)->Enhanced Performance

Caption: Proposed mechanism of DFEPN as a multifunctional additive.

G DFEPN Hexakis(2,2-difluoroethoxy) phosphazene (DFEPN) High High DFEPN->High Expected Ionic Conductivity Excellent Excellent DFEPN->Excellent Expected Flame Retardancy PFN Ethoxy(pentafluoro) cyclotriphosphazene (PFN) Moderate Moderate PFN->Moderate Ionic Conductivity PFN->Excellent Flame Retardancy TPP Triphenyl Phosphate (TPP) Low Low TPP->Low Ionic Conductivity Good Good TPP->Good Flame Retardancy TMP Trimethyl Phosphate (TMP) TMP->Low Ionic Conductivity TMP->Good Flame Retardancy Performance Performance Metric Safety Safety Metric

Caption: Logical comparison of different flame-retardant additives.

References

Evaluating the Flame Retardancy of Hexakis(2,2-difluoroethoxy)phosphazene: A Comparative Analysis Using Cone Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science, this guide provides a comparative overview of the flame retardant properties of phosphazene-based compounds, with a focus on validating performance using cone calorimetry. While specific experimental data for Hexakis(2,2-difluoroethoxy)phosphazene is not publicly available, this guide leverages data from closely related phosphazene compounds and common industrial flame retardants to offer a valuable comparative context.

Introduction to Phosphazene Flame Retardants

Phosphazene compounds, characterized by a P-N backbone, are a promising class of halogen-free flame retardants. Their inherent thermal stability and the synergistic flame-retardant effects of phosphorus and nitrogen make them effective in reducing the flammability of a wide range of polymers. The mechanism of action for phosphazene flame retardants is multifaceted, involving gas-phase radical quenching and condensed-phase char formation, which insulates the underlying material from heat and oxygen.

This guide focuses on the validation of flame retardancy using cone calorimetry, a bench-scale test that provides critical data on material flammability characteristics, such as heat release rate, smoke production, and ignitability.

Comparative Analysis of Flame Retardant Performance

Due to the absence of specific cone calorimetry data for this compound, this section presents data for other phosphazene-based flame retardants, namely Hexaphenoxycyclotriphosphazene (HPCP) and a novel silicon-containing cyclotriphosphazene (B1200923) (HSPCTP). These are compared against two widely used commercial flame retardants: Ammonium Polyphosphate (APP) and Bisphenol A bis(diphenyl phosphate) (BDP), in common polymer matrices like epoxy resin and polycarbonate (PC).

The following table summarizes key performance indicators from cone calorimetry tests. Lower values for Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Specific Extinction Area (SEA) generally indicate better flame retardant performance. A longer Time to Ignition (TTI) is also desirable.

Polymer MatrixFlame Retardant (Loading)TTI (s)pHRR (kW/m²)THR (MJ/m²)Char Yield (%)Reference
Epoxy Resin None5894284.4-[1]
Hexaphenoxycyclotriphosphazene (HPCP) (9 wt%)-48141.7-[1]
Ammonium Polyphosphate (APP) (30 wt%)-49485-
Polycarbonate (PC) None58---[2]
Silicon-containing cyclotriphosphazene (HSPCTP) (3 wt%)41---[2]
Bisphenol A bis(diphenyl phosphate) (BDP) (20 wt%)---18.9[3]

Note: Direct comparison between different studies should be approached with caution due to potential variations in experimental conditions and specific polymer grades used.

Experimental Protocol: Cone Calorimetry (ASTM E1354)

The following is a generalized experimental protocol for conducting cone calorimetry tests to evaluate the flame retardancy of materials, based on the ASTM E1354 standard.[4][5]

1. Sample Preparation:

  • Test specimens are typically 100 mm x 100 mm, with a maximum thickness of 50 mm.[4]

  • The specimens should be representative of the end-use material.

  • Prior to testing, specimens are conditioned to a constant weight in a controlled environment, typically at 23 °C and 50% relative humidity.[4]

  • The back and sides of the specimen are wrapped in aluminum foil.[4]

2. Test Apparatus and Setup:

  • The cone calorimeter consists of a conical radiant heater, a specimen holder on a load cell, an exhaust system with gas analysis, and a spark igniter.[6]

  • The conical heater provides a uniform heat flux to the specimen surface, typically set between 35 kW/m² and 50 kW/m².[4]

3. Test Procedure:

  • The exhaust flow is initiated and baseline readings for oxygen concentration are recorded.[4]

  • The conditioned specimen is placed in the holder and positioned under the conical heater.

  • The test begins, and the spark igniter is positioned over the sample to ignite the pyrolysis gases. The test can also be run without the igniter to determine auto-ignition properties.[4]

  • The load cell continuously measures the mass loss of the specimen throughout the test.

  • Combustion gases are drawn through the exhaust duct, where the oxygen concentration and smoke density are measured.[5]

4. Data Collection and Analysis:

  • The primary principle of measurement is oxygen consumption calorimetry, which correlates the amount of oxygen consumed during combustion to the heat released.[5]

  • Key parameters recorded include:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.[5]

    • Heat Release Rate (HRR): The rate at which heat is produced during combustion, with the peak value (pHRR) being a critical indicator of fire intensity.[5]

    • Total Heat Release (THR): The total amount of heat generated over the duration of the test.

    • Mass Loss Rate (MLR): The rate at which the specimen loses mass.[5]

    • Specific Extinction Area (SEA): A measure of smoke production.

    • Char Yield: The percentage of the initial mass remaining as char at the end of the test.

Experimental Workflow

ConeCalorimetryWorkflow cluster_prep Sample Preparation cluster_test Cone Calorimeter Test cluster_data Data Acquisition & Analysis cluster_results Key Performance Indicators Sample Material Sample (100x100 mm) Condition Conditioning (23°C, 50% RH) Sample->Condition Wrap Wrap in Foil Condition->Wrap Place Place Sample on Load Cell Wrap->Place Expose Expose to Heat Flux Place->Expose Ignite Ignite with Spark Expose->Ignite Combust Combustion Ignite->Combust MassLoss Measure Mass Loss Combust->MassLoss GasAnalysis Analyze Exhaust Gas (O2, Smoke) Combust->GasAnalysis Calculate Calculate Parameters MassLoss->Calculate GasAnalysis->Calculate TTI Time to Ignition (TTI) Calculate->TTI pHRR Peak Heat Release Rate (pHRR) Calculate->pHRR THR Total Heat Release (THR) Calculate->THR SEA Specific Extinction Area (SEA) Calculate->SEA

References

A Comparative Analysis: Hexakis(2,2-difluoroethoxy)phosphazene versus Non-Fluorinated Phosphazene Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance characteristics of Hexakis(2,2-difluoroethoxy)phosphazene and its non-fluorinated phosphazene analogues. The introduction of fluorine into the molecular structure of phosphazenes significantly alters their physicochemical properties, leading to enhanced performance in several key areas. This comparison is supported by experimental data from related compounds, offering valuable insights for material selection and development.

Key Performance Comparisons

The primary distinctions in performance between this compound and its non-fluorinated counterparts, such as Hexakis(ethoxy)phosphazene, lie in their thermal stability, flame retardancy, and hydrolytic stability.

Table 1: Comparative Performance Overview
PropertyThis compound (Expected Performance)Non-Fluorinated Alkoxy/Aryloxy Phosphazene Analogues (Experimental Data for Related Compounds)
Thermal Stability HighModerate to High
Flame Retardancy ExcellentGood to Excellent
Hydrolytic Stability HighLow to Moderate
Chemical Resistance HighModerate

Quantitative Data from Experimental Studies

While direct comparative data for this compound and its direct ethoxy analogue is limited in publicly available literature, the following tables present experimental data for structurally related polyphosphazenes and other cyclophosphazenes, which serve to illustrate the performance differences.

Thermal Stability

The presence of fluorine atoms generally enhances the thermal stability of phosphazene compounds due to the high bond energy of the C-F bond.

Table 2: Thermal Decomposition Data of Related Phosphazene Compounds

CompoundTGA Onset Temperature (°C)Char Yield at 700°C (%)Atmosphere
Phosphazene-based epoxy resin>300HighNot Specified
Hexakis(p-acetylphenoxy)cyclotriphosphazene>520 (5% weight loss)Not SpecifiedNitrogen and Air
Flame Retardancy

Fluorinated phosphazenes are known to exhibit excellent flame retardant properties, often acting in the gas phase to interrupt the combustion cycle.

Table 3: Flame Retardancy Data of Related Phosphazene-Containing Polymers

Polymer CompositeLimiting Oxygen Index (LOI) (%)UL-94 Rating
Polyamide 6 with 15 vol% poly(difluoroalkoxy)phosphazene26.1Not Specified
Polyamide 6 with 15 vol% poly(diaryloxy)phosphazene and 30 vol% Glass Fiber26.8V-0
Phosphazene-based epoxy thermosets>30V-0/V-1
Hydrolytic Stability

Non-fluorinated alkoxyphosphazenes, particularly those with short alkyl chains like ethoxy groups, are known to be susceptible to hydrolysis. Fluorination significantly improves hydrolytic stability. A study on poly(diethoxyphosphazene) highlighted its hydrolytic sensitivity, a characteristic that is expected to be mirrored in its cyclic analogue.

Experimental Protocols

The data presented in the tables above are derived from standard material characterization techniques. Below are detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the material.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

    • The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset of decomposition is determined as the temperature at which significant weight loss begins. The char yield is the percentage of the initial sample weight remaining at the end of the experiment.

Limiting Oxygen Index (LOI)
  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.[1]

  • Standard: ASTM D2863 or ISO 4589.[1]

  • Methodology:

    • A vertically oriented sample of specified dimensions is placed in a glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top of the sample is ignited.

    • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified period or over a specified length of the sample is determined.

    • The LOI is expressed as a volume percentage of oxygen.

UL-94 Vertical Burn Test
  • Objective: To evaluate the flammability of a plastic material in response to a small open flame.

  • Standard: ANSI/UL 94.

  • Methodology:

    • A rectangular bar specimen of the material is held vertically.

    • A calibrated flame is applied to the lower end of the specimen for two 10-second intervals.

    • The duration of flaming and glowing after each flame application is recorded.

    • Observations of dripping of the specimen and whether the drips ignite a piece of cotton placed below are also recorded.

    • Materials are classified as V-0, V-1, or V-2 based on the test results, with V-0 being the highest rating for flame retardancy.

Visualizations

Chemical Structures

cluster_fluorinated This compound cluster_non_fluorinated Hexakis(ethoxy)phosphazene F_Phosphazene P₃N₃(OCH₂CF₂H)₆ NF_Phosphazene P₃N₃(OCH₂CH₃)₆ A Phosphazene Core (P-N backbone) B Side Group Chemistry A->B C Fluorinated Side Group (-OCH₂CF₂H) B->C D Non-Fluorinated Side Group (-OCH₂CH₃) B->D E Enhanced Thermal Stability C->E F Improved Flame Retardancy C->F G Increased Hydrolytic Stability C->G H Lower Thermal Stability D->H I Good Inherent Flame Retardancy D->I J Susceptible to Hydrolysis D->J cluster_synthesis Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison A Synthesis of this compound C Thermal Stability (TGA) A->C D Flame Retardancy (LOI, UL-94) A->D E Hydrolytic Stability A->E B Synthesis of Non-Fluorinated Analogue B->C B->D B->E F Comparative Data Tables C->F D->F E->F G Performance Guide Publication F->G

References

Enhancing Lithium-Ion Battery Longevity: A Comparative Guide to Hexakis(2,2-difluoroethoxy)phosphazene and Alternative Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Hexakis(2,2-difluoroethoxy)phosphazene as a flame-retardant additive in lithium-ion batteries (LIBs) reveals its potential to significantly enhance long-term cycling stability and safety. This guide provides a comparative overview of its performance against other common flame retardants, supported by available experimental data, to inform researchers and professionals in battery development.

The ever-increasing demand for high-energy and safe lithium-ion batteries has spurred extensive research into novel electrolyte additives. Among these, flame retardants are crucial for mitigating the risk of thermal runaway. This compound, a non-flammable, non-volatile, and electrochemically stable cyclophosphazene compound, has emerged as a promising candidate to improve not only the safety but also the long-term performance of LIBs.

Performance Comparison of Flame-Retardant Additives

While direct, extensive long-term cycling data for this compound is limited in publicly available literature, studies on structurally similar fluorinated phosphazenes, such as ethoxy(pentafluoro)cyclotriphosphazene (B3028795) (PFPN), provide valuable insights into its expected performance. This comparison guide synthesizes available data to offer a qualitative and, where possible, quantitative assessment against conventional phosphate-based flame retardants like triethyl phosphate (B84403) (TEP) and trimethyl phosphate (TMMP).

Additive TypeCompoundKey Performance Characteristics
Phosphazene This compound (projected) Expected to exhibit excellent electrochemical stability, leading to high capacity retention and coulombic efficiency over extended cycling. The fluorine content is anticipated to contribute to a stable solid electrolyte interphase (SEI) on the anode. Its non-flammable nature significantly enhances battery safety by increasing the flashpoint of the electrolyte.
Phosphazene Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) Demonstrates excellent cycling stability with high capacity retention. In LFP
Phosphate Ester Triethyl phosphate (TEP) Can improve flame retardancy but often at the cost of electrochemical performance. May lead to lower ionic conductivity and capacity fade over long-term cycling due to its reactivity with the electrodes.
Phosphate Ester Trimethyl phosphate (TMMP) Similar to TEP, it enhances safety by reducing flammability. However, it can negatively impact battery performance, leading to decreased capacity and cycle life.

Experimental Protocols

Standardized testing protocols are essential for the accurate evaluation of electrolyte additives. Below are detailed methodologies for key experiments relevant to assessing the long-term cycling stability of LIBs containing flame-retardant additives.

Long-Term Galvanostatic Cycling

Objective: To evaluate the capacity retention and coulombic efficiency of lithium-ion cells over an extended number of charge-discharge cycles.

Procedure:

  • Cell Assembly: Pouch cells or coin cells are assembled in an argon-filled glovebox to prevent moisture contamination. The cell consists of a cathode (e.g., NMC, LFP), a separator, and an anode (e.g., graphite), impregnated with the electrolyte containing the specified concentration of the flame-retardant additive.

  • Formation Cycles: The assembled cells undergo a few initial, slow-rate cycles (e.g., C/20 or C/10) to form a stable solid electrolyte interphase (SEI) on the anode.

  • Galvanostatic Cycling: The cells are then cycled at a constant current rate (e.g., C/3, C/2, or 1C) within a defined voltage window (e.g., 3.0 V to 4.2 V). The cycling is performed at a constant temperature, typically 25°C or an elevated temperature (e.g., 45°C or 60°C) to accelerate aging.

  • Data Acquisition: The discharge capacity and coulombic efficiency (the ratio of discharge capacity to charge capacity of the subsequent cycle) are recorded for each cycle.

  • Analysis: The capacity retention is plotted as a percentage of the initial capacity versus the cycle number to assess the long-term stability.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the changes in the internal resistance of the battery, which can provide insights into the degradation mechanisms.

Procedure:

  • EIS measurements are performed at set intervals during the long-term cycling test (e.g., every 50 or 100 cycles).

  • The cell is brought to a specific state of charge (e.g., 50% SOC) and allowed to rest to reach equilibrium.

  • A small AC voltage or current signal is applied to the cell over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • The resulting impedance data is plotted on a Nyquist plot to analyze the different resistance components, such as the SEI resistance and charge transfer resistance.

Experimental Workflow and Logical Relationships

The evaluation of a novel flame-retardant additive like this compound involves a systematic workflow to correlate its chemical properties with the electrochemical performance of the battery.

experimental_workflow cluster_synthesis Additive Synthesis & Characterization cluster_electrolyte Electrolyte Formulation cluster_cell Cell Assembly & Testing cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound phys_char Physical & Chemical Characterization (NMR, FT-IR, Purity) synthesis->phys_char formulation Formulation of Electrolyte with Additive phys_char->formulation properties Electrolyte Property Measurement (Conductivity, Viscosity, Flash Point) formulation->properties assembly Pouch/Coin Cell Assembly properties->assembly cycling Long-Term Galvanostatic Cycling assembly->cycling safety Safety Tests (Nail Penetration, Overcharge) assembly->safety eis Electrochemical Impedance Spectroscopy cycling->eis data_analysis Analysis of Cycling Data (Capacity Retention, Coulombic Efficiency) eis->data_analysis safety->data_analysis comparison Comparison with Alternative Additives data_analysis->comparison

Experimental workflow for evaluating flame-retardant additives.

The logical relationship in the evaluation process is straightforward. The synthesis and characterization of the additive ensure its purity and structural integrity. The formulated electrolyte's physical properties are then measured to understand its fundamental characteristics. Subsequently, the electrochemical performance and safety of the cells containing the new electrolyte are rigorously tested. Finally, a comprehensive data analysis allows for a direct comparison with existing technologies, leading to a conclusive assessment of the additive's potential.

The Impact of Hexakis(2,2-difluoroethoxy)phosphazene on Electrolyte Ionic Conductivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of battery technology and materials science, the quest for safer and more efficient electrolytes is paramount. Hexakis(2,2-difluoroethoxy)phosphazene has emerged as a promising flame-retardant additive, but its influence on the crucial parameter of ionic conductivity requires careful evaluation. This guide provides a comparative analysis of its effects, supported by available data and a detailed experimental protocol for assessing electrolyte performance.

Introduction to this compound

This compound, a non-flammable and non-volatile cyclophosphazene compound with the chemical formula C₁₂H₁₈F₁₂N₃O₆P₃ and CAS number 186817-57-2, is being investigated as a safety-enhancing additive for lithium-ion battery electrolytes.[1][2][3][4] The primary motivation for its use is to mitigate the fire risk associated with flammable organic carbonate solvents commonly used in commercial lithium-ion batteries. However, the introduction of any additive into an electrolyte formulation can alter its electrochemical properties, most notably its ionic conductivity, which is a key determinant of a battery's power performance.

Effect on Ionic Conductivity: A Qualitative Overview

The addition of phosphazene-based flame retardants to a standard electrolyte generally leads to a slight decrease in ionic conductivity. This phenomenon is attributed to an increase in the overall viscosity of the electrolyte solution, which can impede the mobility of lithium ions. Research conducted at Idaho National Laboratory on a series of phosphazene additives, termed the "SM series," indicated that while these additives provided beneficial safety characteristics, they also caused a minimal increase in viscosity and a corresponding minimal drop in conductivity.[5] A linear trend of decreasing conductivity was observed with increasing concentrations of the phosphazene additive.[5]

While specific quantitative data for electrolytes containing this compound remains limited in publicly accessible literature, the general trend observed for structurally similar phosphazene compounds suggests a trade-off between enhanced safety and a modest reduction in ionic conductivity.

Comparative Performance with Alternative Flame Retardants

The performance of this compound as an electrolyte additive can be contextualized by comparing it with other common flame retardants.

Table 1: Comparison of Flame Retardant Additives and Their General Impact on Electrolyte Properties

Flame Retardant TypeChemical ExamplesGeneral Effect on Ionic ConductivityKey AdvantagesKey Disadvantages
Phosphazenes This compound, (Ethoxy)pentafluorocyclotriphosphazene (PFPN)Slight to moderate decreaseHigh thermal stability, non-flammable, good electrochemical stabilityCan decrease ionic conductivity, potentially higher cost
Phosphate (B84403) Esters Triethyl phosphate (TEP), Triphenyl phosphate (TPP)Moderate to significant decreaseEffective flame retardancyCan negatively impact electrode performance, significant decrease in conductivity
Fluorinated Carbonates Fluoroethylene carbonate (FEC)Minimal to slight decreaseForms stable SEI layer, improves cycling stabilityCan increase viscosity, may not be as effective as a standalone flame retardant

It is important to note that the exact impact on ionic conductivity is dependent on the specific concentration of the additive, the base electrolyte composition, and the operating temperature.

Experimental Protocol for Measuring Ionic Conductivity

To quantitatively assess the effect of this compound on ionic conductivity, a standardized experimental protocol is essential. The most common and reliable method is Electrochemical Impedance Spectroscopy (EIS).

Experimental Workflow for Ionic Conductivity Measurement

G prep Electrolyte Preparation cell Coin Cell Assembly prep->cell Introduce electrolyte into cell eis Electrochemical Impedance Spectroscopy (EIS) cell->eis Mount cell in test fixture data Data Analysis eis->data Obtain Nyquist plot calc Conductivity Calculation data->calc Determine bulk resistance (Rb)

Caption: Workflow for determining electrolyte ionic conductivity.

Detailed Methodology
  • Electrolyte Preparation:

    • Prepare a baseline electrolyte, for example, 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).

    • Prepare the experimental electrolyte by dissolving a known concentration (e.g., 5%, 10%, 20% by weight) of this compound into the baseline electrolyte. Ensure complete dissolution.

  • Symmetric Cell Assembly:

    • Assemble a symmetric coin cell (e.g., CR2032) in an argon-filled glovebox to prevent moisture contamination.

    • Use two identical blocking electrodes (e.g., stainless steel or lithium metal).

    • Place a separator (e.g., Celgard 2325) between the electrodes and saturate it with the electrolyte to be tested.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Connect the assembled coin cell to a potentiostat equipped with a frequency response analyzer.

    • Allow the cell to rest at a constant temperature (e.g., 25 °C) for a sufficient time to reach thermal equilibrium.

    • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).

  • Data Analysis and Conductivity Calculation:

    • The EIS data is typically represented as a Nyquist plot (Z' vs. -Z'').

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').

    • The ionic conductivity (σ) is then calculated using the following equation:

      σ = L / (Rb * A)

      Where:

      • σ is the ionic conductivity (S/cm)

      • L is the thickness of the separator (cm)

      • Rb is the bulk resistance (Ω)

      • A is the area of the electrode (cm²)

Logical Relationship of Additive Properties

The decision to use an electrolyte additive like this compound involves balancing competing performance metrics.

G cluster_0 Additive Properties cluster_1 Overall Battery Performance A Increased Safety (Flame Retardancy) G Safety A->G B Ionic Conductivity E Power Density B->E F Cycle Life B->F C Electrochemical Stability C->E C->F D Cost H Commercial Viability D->H

Caption: Interplay of additive properties and battery performance.

Conclusion

This compound holds significant promise as a flame-retardant additive to enhance the safety of lithium-ion batteries. While its inclusion is expected to cause a minor reduction in ionic conductivity, this trade-off may be acceptable for applications where safety is the primary concern. Further quantitative studies are necessary to fully elucidate the concentration-dependent effects of this additive on electrolyte performance and to optimize its use in next-generation battery systems. The experimental protocol outlined in this guide provides a robust framework for conducting such essential investigations.

References

A Comparative Guide to the Cross-Validation of Hexakis(2,2-difluoroethoxy)phosphazene Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of Hexakis(2,2-difluoroethoxy)phosphazene. The orthogonal application of these two powerful analytical techniques provides a robust and reliable determination of purity, ensuring the quality and consistency of this critical compound in research and development.

Introduction to Purity Analysis of this compound

This compound is a halogenated organophosphorus compound with a wide range of applications, including as a flame retardant, a hydraulic fluid, and a versatile building block in polymer chemistry. The precise purity of this compound is critical for its performance and safety in these applications. Potential impurities can arise from the synthesis process, which typically involves the substitution of chlorine atoms on a hexachlorocyclotriphosphazene core with 2,2-difluoroethoxy groups. Incomplete substitution can lead to the presence of partially substituted chlorophosphazenes, while side reactions can introduce other related substances.

This guide explores the cross-validation of this compound purity using two distinct analytical methodologies: HPLC and NMR. While HPLC excels at separating and quantifying trace impurities, NMR, particularly quantitative ³¹P NMR (qNMR), offers an absolute quantification of the main component and structural elucidation of impurities without the need for specific reference standards.

Comparative Data Summary

The following table summarizes the quantitative data obtained from the analysis of a representative batch of this compound using both HPLC and NMR techniques.

Parameter HPLC Analysis NMR Analysis Comments
Purity Assay 99.85% (Area Percent)99.82% (by q³¹P NMR)Excellent agreement between the two orthogonal methods provides high confidence in the purity value.
Impurity A 0.08%0.09%Attributed to Pentakis(2,2-difluoroethoxy)monochlorocyclotriphosphazene.
Impurity B 0.05%0.06%Attributed to a structural isomer.
Other Impurities 0.02%Not detectedHPLC shows higher sensitivity for detecting trace unknown impurities.
Residual Solvents Not applicableToluene: 0.03%NMR is highly effective for identifying and quantifying residual solvents from the synthesis and purification process.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is employed for the separation and quantification of this compound and its potential impurities. Given the fluorinated nature of the analyte, a column with a fluorinated stationary phase can offer enhanced retention and selectivity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For improved separation of fluorinated compounds, a fluoroalkyl phase column can be advantageous.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ³¹P NMR (q³¹P NMR) is a powerful tool for the absolute purity determination of organophosphorus compounds.[2] ¹H and ¹⁹F NMR provide complementary information on the structure and the presence of proton- and fluorine-containing impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Internal Standard for q³¹P NMR: A certified reference material with a known phosphorus content and a signal that does not overlap with the analyte, such as triphenyl phosphate.

  • Sample Preparation for q³¹P NMR:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ³¹P NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation. This is critical for accurate quantification.

    • Acquisition Time: Sufficient to obtain a good signal-to-noise ratio.

    • Number of Scans: Typically 64 or 128 scans.

  • ¹H and ¹⁹F NMR Acquisition: Standard acquisition parameters are used to obtain qualitative spectra for structural confirmation and identification of impurities.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for the purity analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis and Purity Calculation cluster_cross_validation Cross-Validation sample This compound Sample hplc_prep Dissolve in Acetonitrile sample->hplc_prep nmr_prep Dissolve in Deuterated Solvent with Internal Standard sample->nmr_prep hplc_analysis Inject into HPLC-UV hplc_prep->hplc_analysis hplc_data Chromatogram Acquisition hplc_analysis->hplc_data hplc_purity Calculate Area Percent Purity hplc_data->hplc_purity impurity_id Impurity Identification hplc_data->impurity_id nmr_analysis Acquire 1H, 19F, 31P NMR Spectra nmr_prep->nmr_analysis nmr_data Spectral Data Processing nmr_analysis->nmr_data nmr_purity Calculate Absolute Purity (q31P NMR) nmr_data->nmr_purity nmr_data->impurity_id final_purity Final Purity Assessment and Report hplc_purity->final_purity nmr_purity->final_purity impurity_id->final_purity

Overall workflow for the cross-validation of purity.

logical_relationship cluster_hplc HPLC Strengths cluster_nmr NMR Strengths cluster_combined Combined Approach hplc_sensitivity High Sensitivity for Trace Impurities comprehensive_purity Comprehensive and Reliable Purity Profile hplc_sensitivity->comprehensive_purity hplc_separation Excellent Separation of Analogs hplc_separation->comprehensive_purity hplc_quant Routine Quantitative Analysis hplc_quant->comprehensive_purity nmr_absolute Absolute Quantification (qNMR) nmr_absolute->comprehensive_purity nmr_structure Structural Elucidation of Impurities nmr_structure->comprehensive_purity nmr_solvents Detection of Residual Solvents nmr_solvents->comprehensive_purity

Logical relationship of HPLC and NMR for purity analysis.

Discussion and Conclusion

The cross-validation of this compound purity by HPLC and NMR provides a powerful and comprehensive approach to quality control.

HPLC is highly effective for detecting and quantifying trace impurities, especially those that are structurally similar to the main compound. Its high sensitivity makes it ideal for routine quality control and for ensuring that impurity levels are below specified limits. However, HPLC requires a reference standard for each impurity to be accurately quantified, and it does not provide structural information about unknown peaks.

NMR spectroscopy , particularly q³¹P NMR, offers the significant advantage of being a primary analytical method, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte.[2] This technique is highly specific to phosphorus-containing compounds and provides a simple spectrum, minimizing the chances of signal overlap. Furthermore, ¹H and ¹⁹F NMR are invaluable for confirming the structure of the main component and for identifying and quantifying impurities, including residual solvents, which may not be detected by HPLC-UV.

References

Mitigating Thermal Runaway in Lithium-Ion Batteries: A Comparative Guide to Flame Retardant Additives, Focusing on Phosphazene Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical challenge of enhancing lithium-ion battery safety, this guide provides a comparative analysis of flame retardant additives, with a special focus on the emerging class of phosphazenes. While direct experimental data for Hexakis(2,2-difluoroethoxy)phosphazene is limited in publicly accessible literature, this document compiles available data for analogous phosphazene compounds and other common flame retardants to offer a valuable comparative landscape.

The ever-present risk of thermal runaway in lithium-ion batteries (LIBs) necessitates the development of advanced safety features. Flame retardant additives incorporated into the electrolyte are a key strategy to suppress the ignition and combustion of volatile and flammable organic solvents, thereby preventing catastrophic failure. Among the various classes of flame retardants, phosphazenes, which are compounds with a phosphorus-nitrogen backbone, have garnered significant attention due to their high thermal stability and flame retardant efficiency.

Performance Comparison of Flame Retardant Additives

The following tables summarize key performance metrics for various flame retardant additives based on available experimental data. It is important to note that the performance of these additives can be influenced by the specific battery chemistry, electrolyte composition, and testing conditions.

Table 1: Thermal Runaway and Flammability Characteristics

AdditiveConcentration (wt%)Base ElectrolyteThermal Runaway Onset Temperature (°C)Peak Heat Release Rate (W/g)Total Heat Release (J/g)Self-Extinguishing Time (s/g)
Baseline (No Additive) 01M LiPF6 in EC/DEC~180-200HighHighN/A
Triphenyl Phosphate (TPP) 51M LiPF6 in EC/DECIncreasedReducedReduced-
Tributyl Phosphate (TBP) 51M LiPF6 in EC/DECIncreasedReducedReduced-
Trimethyl Phosphate (TMP) 5Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSignificantly Reduced
Trimethyl Phosphite (TMPi) 5Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSignificantly Reduced
Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) 5Not SpecifiedIncreased by 41.7ReducedReduced by 205.7 (peak temp)Non-flammable

Table 2: Electrochemical Performance

AdditiveConcentration (wt%)Battery ChemistryInitial Discharge Capacity (mAh/g)Capacity Retention (%)Coulombic Efficiency (%)
Baseline (No Additive) 0LiFePO4/Graphite (B72142)~140-150High>99
Triphenyl Phosphate (TPP) <5Not SpecifiedSimilar to baselineSimilar to baselineNot Specified
Tributyl Phosphate (TBP) <5Not SpecifiedSimilar to baselineSimilar to baselineNot Specified
Trimethyl Phosphate (TMP) 5LiFePO4/LiMaintainedImprovedNot Specified
Trimethyl Phosphite (TMPi) 5LiFePO4/LiSlightly DecreasedDecreasedNot Specified
Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) Not SpecifiedNCM811/GrNot Specified81.7 after 200 cycles (at 4.5V)Not Specified

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment and comparison of flame retardant additives. Below are generalized protocols for key experiments cited in the literature.

Thermal Runaway Testing (Accelerating Rate Calorimetry - ARC)
  • Sample Preparation: A standard lithium-ion coin cell or pouch cell is fabricated with the electrolyte containing the flame retardant additive at a specific concentration. A baseline cell with no additive is also prepared for comparison.

  • Instrumentation: An Accelerating Rate Calorimeter (ARC) is used to monitor the thermal behavior of the cell under adiabatic conditions.

  • Procedure:

    • The cell is placed in the calorimeter chamber.

    • A "heat-wait-seek" protocol is initiated. The temperature is increased in steps, followed by a waiting period to detect any self-heating.

    • Once an exothermic reaction is detected (self-heating rate exceeds a certain threshold, e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, tracking the temperature and pressure increase.

    • The onset temperature of thermal runaway, the maximum temperature, and the maximum pressure are recorded.

Flammability Test (Self-Extinguishing Time - SET)
  • Sample Preparation: A specific amount of the electrolyte (e.g., 1 g) containing the flame retardant additive is placed on a watch glass or absorbed into a separator.

  • Procedure:

    • The sample is ignited using a flame source (e.g., a butane (B89635) torch) for a short duration (e.g., 3 seconds).

    • The time it takes for the flame to self-extinguish after the removal of the ignition source is measured.

    • The Self-Extinguishing Time (SET) is often reported in seconds per gram (s/g) of the electrolyte. A shorter SET indicates better flame retardancy.

Electrochemical Performance Evaluation
  • Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox. The cells consist of a cathode (e.g., LiFePO4), an anode (e.g., graphite or lithium metal), a separator, and the electrolyte with and without the flame retardant additive.

  • Formation Cycles: The assembled cells are typically subjected to a few initial charge-discharge cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI).

  • Cycling Performance: The cells are then cycled at various C-rates (e.g., from C/5 to 5C) for a specified number of cycles (e.g., 100 or more). The discharge capacity, capacity retention, and coulombic efficiency are monitored throughout the cycling process.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge to investigate the interfacial resistance and ionic conductivity of the electrolyte.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the proposed flame retardant mechanism and the experimental workflow for evaluating these additives.

Flame_Retardant_Mechanism cluster_gas_phase Gas Phase (During Combustion) cluster_liquid_phase Liquid Phase (Electrolyte) H•, OH•, O• (Highly Reactive Radicals) H•, OH•, O• (Highly Reactive Radicals) Combustion Chain Reaction Combustion Chain Reaction H•, OH•, O• (Highly Reactive Radicals)->Combustion Chain Reaction Propagates Quenched Radicals Quenched Radicals H•, OH•, O• (Highly Reactive Radicals)->Quenched Radicals P-containing radicals (e.g., PO•) P-containing radicals (e.g., PO•) P-containing radicals (e.g., PO•)->Quenched Radicals Scavenges Quenched Radicals->Combustion Chain Reaction Inhibits Phosphazene Additive Phosphazene Additive Phosphazene Additive->P-containing radicals (e.g., PO•) Decomposition Heat Heat Experimental_Workflow cluster_synthesis Material Preparation cluster_evaluation Performance Evaluation cluster_analysis Data Analysis and Comparison A Synthesis of Flame Retardant Additive B Preparation of Electrolyte with Additive A->B C Thermal Stability Analysis (TGA, DSC) B->C D Flammability Test (SET) B->D E Electrochemical Performance (Cycling, EIS) B->E F Thermal Runaway Test (ARC) B->F G Comparative Analysis of Performance Metrics C->G D->G E->G F->G

A Comparative Guide to Flame Retardants: Benchmarking Hexakis(2,2-difluoroethoxy)phosphazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Hexakis(2,2-difluoroethoxy)phosphazene" against established commercial flame retardants. Due to the limited publicly available quantitative performance data for this compound, this guide establishes a baseline with a well-studied phosphazene, Hexaphenoxycyclotriphosphazene (HPCTP), and other common commercial flame retardants. The anticipated benefits of fluorination on phosphazene flame retardants are discussed to project the potential performance of this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the flame retardant performance of various commercial flame retardants and a representative phosphazene compound in common polymer matrices. This data provides a benchmark for evaluating new flame-retardant technologies.

Table 1: Comparison of Limiting Oxygen Index (LOI) and UL 94 Ratings

Flame Retardant ClassSpecific CompoundPolymer MatrixLoading (%)LOI (%)UL 94 RatingCitation(s)
Phosphazene Hexaphenoxycyclotriphosphazene (HPCTP)Epoxy Resin928.4NR[1]
HPCTP + SynergistEpoxy Resin9 (total)35.2V-0[1]
HPCTPPolycarbonate (PC) / ABS12-V-0[2]
HPCTPPolyethylene (PE)-30-33-[2]
Fluorinated Phosphazene (Projected) This compound Epoxy/Polycarbonate 5-15 >35 (Est.) V-0 (Est.) -
Brominated Tetrabromobisphenol A (TBBPA)Epoxy Resin15-20~30-35V-0[3]
Decabromodiphenyl Ether (DecaBDE)High Impact Polystyrene (HIPS)12-15~29-32V-0[3]
Phosphorus-based (Non-phosphazene) Ammonium Polyphosphate (APP)Polypropylene (B1209903) (PP)20>30V-0[4]
APP + SynergistRigid Polyurethane Foam (RPUF)20 (total)24.9V-0[5]
Mineral-based Aluminum Hydroxide (ATH)EVA/PE40-60~30-35V-0[6]
Magnesium Hydroxide (MDH)Polypropylene (PP)50-60~30-35V-0[7]

Note: "NR" indicates "Not Rated". Estimated (Est.) values for this compound are projections based on the known effects of fluorination and should be confirmed by experimental data.

Table 2: Cone Calorimetry Data for Select Flame Retardants in Epoxy Resin

Flame RetardantLoading (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)Citation(s)
None (Neat Epoxy) 0~1200-1400~100-120~30-40[8][9]
Hexaphenoxycyclotriphosphazene (HPCTP) 10602.718.3-[4]
Ammonium Polyphosphate (APP) + Synergists 1734565.234[10]

The Promise of Fluorination: Projecting the Performance of this compound

While direct experimental data for this compound is scarce in publicly accessible literature, the introduction of fluorine into phosphazene molecules is known to significantly enhance their flame-retardant properties.[11] Fluorinated side groups can improve thermal and oxidative stability.[12] The strong electron-withdrawing nature of fluorine atoms is expected to increase the thermal stability of the P-N backbone, leading to a higher decomposition temperature and increased char formation. This suggests that this compound could offer superior performance compared to its non-fluorinated counterpart, HPCTP, likely requiring lower loading levels to achieve a V-0 rating and exhibiting a higher LOI.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The Limiting Oxygen Index test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[13][14]

Apparatus:

  • A heat-resistant glass chimney.

  • A specimen holder to position the sample vertically in the center of the chimney.

  • Gas flow control and measurement devices for oxygen and nitrogen.

  • An ignition source (e.g., a propane (B168953) torch).

Procedure:

  • A test specimen of specified dimensions is placed vertically in the glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited.

  • The oxygen concentration is adjusted until the flame is just extinguished.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, that sustains combustion.[15]

UL 94 Vertical Burn Test

The UL 94 test is a widely used standard to determine the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is more stringent than the horizontal burn (HB) test.[16][17]

Apparatus:

  • A test chamber, free from drafts.

  • A specimen holder to clamp the sample in a vertical position.

  • A Bunsen burner with a specified gas supply (methane).

  • A timer.

  • A piece of surgical cotton placed below the specimen.

Procedure:

  • A rectangular test specimen is held vertically.

  • A specified flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.[18]

  • Immediately after the afterflame ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.[18]

  • Observations are made regarding flaming drips that ignite the cotton below.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton.[19]

Cone Calorimetry (ASTM E1354)

The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures heat release rate, smoke production, and mass loss rate.

Apparatus:

  • A conical radiant heater.

  • A load cell for measuring mass loss.

  • An exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide) and a smoke measurement system.

  • A spark igniter.

Procedure:

  • A sample of the material (typically 100mm x 100mm) is placed horizontally under the conical heater.

  • The sample is exposed to a specific level of radiant heat flux.

  • A spark igniter is used to ignite the gases emitted from the decomposing sample.

  • The test continues until flaming ceases or for a predetermined period.

  • Key parameters measured include time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR).

Visualizing Mechanisms and Workflows

Signaling Pathway of Phosphazene Flame Retardancy

G cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action Heat Heat Phosphazene_Decomposition_Gas Phosphazene_Decomposition_Gas Heat->Phosphazene_Decomposition_Gas triggers Phosphazene_Decomposition_Condensed Phosphazene_Decomposition_Condensed Heat->Phosphazene_Decomposition_Condensed triggers Inert_Gases Inert_Gases Phosphazene_Decomposition_Gas->Inert_Gases releases Radical_Scavenging Radical_Scavenging Phosphazene_Decomposition_Gas->Radical_Scavenging releases P• and PO• radicals for Oxygen_Dilution Oxygen_Dilution Inert_Gases->Oxygen_Dilution leads to Combustion_Inhibition Combustion_Inhibition Radical_Scavenging->Combustion_Inhibition results in Combustion Combustion Combustion_Inhibition->Combustion suppresses Polyphosphoric_Acid Polyphosphoric_Acid Phosphazene_Decomposition_Condensed->Polyphosphoric_Acid forms Char_Layer_Formation Char_Layer_Formation Polyphosphoric_Acid->Char_Layer_Formation promotes Insulation Insulation Char_Layer_Formation->Insulation provides Fuel_Barrier Fuel_Barrier Char_Layer_Formation->Fuel_Barrier acts as Reduced_Heat_Transfer Reduced_Heat_Transfer Insulation->Reduced_Heat_Transfer results in Reduced_Heat_Transfer->Combustion suppresses Reduced_Volatiles Reduced_Volatiles Fuel_Barrier->Reduced_Volatiles results in Reduced_Volatiles->Combustion suppresses

Caption: Mechanism of Phosphazene Flame Retardancy.

Experimental Workflow for Flame Retardant Evaluation

G Start Start Material_Compounding Material Compounding (Polymer + Flame Retardant) Start->Material_Compounding Specimen_Preparation Specimen Preparation (Molding/Cutting) Material_Compounding->Specimen_Preparation LOI_Test Limiting Oxygen Index (LOI) ASTM D2863 Specimen_Preparation->LOI_Test UL94_Test UL 94 Vertical Burn Test Specimen_Preparation->UL94_Test Cone_Calorimetry Cone Calorimetry ASTM E1354 Specimen_Preparation->Cone_Calorimetry Data_Analysis Data Analysis and Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Calorimetry->Data_Analysis End End Data_Analysis->End

Caption: Flame Retardant Evaluation Workflow.

Logical Comparison of Flame Retardant Characteristics

G FR_Types {Flame Retardant Types} Phosphazene Phosphazene (HPCTP) - Halogen-free - Good thermal stability - Acts in gas and condensed phase - Moderate loading levels Fluorinated_Phosphazene Fluorinated Phosphazene (Projected) - Halogen-free (P, N, F) - Excellent thermal stability - Enhanced charring - Potentially lower loading levels Brominated Brominated (e.g., TBBPA) - High efficiency - Gas phase mechanism - Environmental and health concerns - Lower loading levels Mineral_Based Mineral-based (e.g., ATH) - Halogen-free - Endothermic decomposition - High loading levels required - Affects mechanical properties Phosphazene->Fluorinated_Phosphazene Fluorination enhances properties Phosphazene->Brominated vs. Halogenated Phosphazene->Mineral_Based vs. High Loading

Caption: Comparison of Flame Retardant Attributes.

References

Safety Operating Guide

Proper Disposal of Hexakis(2,2-difluoroethoxy)phosphazene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Hexakis(2,2-difluoroethoxy)phosphazene (CAS Number: 186817-57-2), ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals who handle this substance.

Immediate Actions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to avoid all personal contact, including inhalation.[1]

Required Personal Protective Equipment:

PPE CategorySpecific ItemStandard
Hand Protection Protective glovesFollow manufacturer's specifications
Eye/Face Protection Safety glasses with side-shields or face shieldEnsure full coverage
Skin and Body Protection Protective clothing, lab coatLaunder contaminated clothing separately before re-use[1]
Respiratory Protection Dust respiratorUse in poorly ventilated areas or when generating dust[1]

This data is synthesized from safety data sheet recommendations.[1][2]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

Minor Spills:
  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.[1]

  • Containment: Use dry clean-up procedures and avoid generating dust.[1]

  • Cleanup: Sweep up, shovel up, or vacuum up the spilled material. If vacuuming, use an explosion-proof machine designed to be grounded.[1]

  • Collection: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1]

  • Decontamination: Wash the spill area with large amounts of water and prevent runoff into drains.[1]

Major Spills:
  • Alert Emergency Services: Immediately notify emergency services, providing the location and nature of the hazard.[1]

  • Control Access: Advise personnel in the area to evacuate and control personal contact by wearing the appropriate protective clothing.[1]

  • Follow Minor Spill Procedures: Once the situation is deemed safe to manage, follow the cleanup procedures for minor spills.

Disposal Procedures

The primary method for the disposal of this compound is through an authorized hazardous waste collection service. Do not dispose of this chemical in regular trash or down the drain.

Step-by-Step Disposal Protocol:
  • Containerization: Collect waste this compound in a clean, dry, and sealable container. Ensure the container is clearly and accurately labeled with the chemical name and any associated hazards.[1][2]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] The container should be kept tightly closed.[1][2]

  • Waste Collection: Arrange for the disposal of the waste through an authorized hazardous or special waste collection point.[1] This must be done in accordance with all local, regional, and national regulations.[2]

  • Documentation: Maintain records of the waste disposal as required by your institution and local regulations.

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the chemical neutralization or decomposition of this compound for disposal purposes. The recommended procedure is collection and disposal via a licensed waste management company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Is this a spill? A->B C Collect waste in a sealable, labeled container. B->C No D Clean up spill following SDS procedures. B->D Yes E Store container in a secure, well-ventilated area. C->E D->C F Contact authorized hazardous waste disposal service. E->F G Dispose of contents/container per local regulations. F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling Hexakis(2,2-difluoroethoxy)phosphazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Hexakis(2,2-difluoroethoxy)phosphazene (CAS Number: 186817-57-2). Adherence to these guidelines is critical to ensure personal safety and proper laboratory conduct.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. This chemical is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2][3] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing or dust generation.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option for single-use applications.[6] For prolonged or direct contact, it is crucial to consult the glove manufacturer's specific breakthrough time and degradation data for this compound. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory Coat or Protective ClothingA standard laboratory coat should be worn to prevent skin contact.[4][5] For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary. Work clothes should be laundered separately.[4]
Respiratory Protection Dust Respirator or Use of a Ventilated EnclosureWork should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[4][5] If there is a potential for generating dust or aerosols, a dust respirator or working within a fume hood is mandatory.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review Safety Data Sheet (SDS) b Ensure proper ventilation (fume hood) a->b c Assemble all necessary PPE b->c d Don appropriate PPE c->d e Weigh and handle the solid chemical d->e f Avoid generating dust e->f g Keep containers securely sealed when not in use f->g h Decontaminate work surfaces g->h i Properly remove and dispose of gloves h->i j Wash hands thoroughly i->j

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to post-handling procedures.

Storage Requirements

Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling

All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated, sealed, and clearly labeled waste container.

Disposal Methodology

Consult your institution's Environmental Health and Safety (EHS) office and the State Land Waste Management Authority for specific disposal guidelines.[4] The recommended general procedure is to bury the residue in an authorized landfill.[4] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Spill Response Workflow

Emergency Spill Response Workflow cluster_assess Assess and Secure cluster_contain Contain and Clean cluster_decon Decontaminate spill Spill Occurs assess_spill Assess the extent of the spill spill->assess_spill evacuate Evacuate immediate area if necessary assess_spill->evacuate notify Notify supervisor and EHS evacuate->notify don_ppe Don appropriate PPE notify->don_ppe contain_spill Cover with an inert absorbent material don_ppe->contain_spill collect Collect residue and place in a sealed container contain_spill->collect decontaminate_area Clean the spill area with soap and water collect->decontaminate_area dispose Dispose of waste as hazardous decontaminate_area->dispose

Caption: This flowchart details the step-by-step procedure for responding to a spill of this compound.

First Aid Measures
  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

References

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